molecular formula C12H20N4O6S B15564724 Relebactam CAS No. 1174020-13-3

Relebactam

カタログ番号: B15564724
CAS番号: 1174020-13-3
分子量: 348.38 g/mol
InChIキー: SMOBCLHAZXOKDQ-ZJUUUORDSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Relebactam is a diazabicyclooctane beta-lactamase inhibitor, similar in structure to [avibactam]. It includes a piperidine ring which reduces export from bacterial cells by producing a positive charge. It is currently available in a combination product which includes [imipenem] and [cilastatin] to treat complicated urinary tract infections (UTIs), pyelonephritis, and complicated intra-abdominal infections in adults. It is considered to be a last-line treatment option and gained FDA approval as part of the combination product RecarbrioⓇ in July 2019.
This compound anhydrous is a beta Lactamase Inhibitor. The mechanism of action of this compound anhydrous is as a beta Lactamase Inhibitor.
This compound Monohydrate is the monohydrate form of this compound, a beta-lactamase inhibitor, that can be used to inhibit the breakdown of certain drugs, such as the broad spectrum beta-lactam carbapenem antibiotic imipenem. Upon administration of this compound monohydrate, this compound targets, binds to and inhibits beta-lactamase. This reduces the breakdown of drugs, such as imipenem, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be inactivated by beta-lactamase.
This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and has 3 approved and 5 investigational indications.
structure in first source
See also: Cilastatin sodium;  imipenem;  this compound (component of).

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOBCLHAZXOKDQ-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174018-99-5
Record name Relebactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELEBACTAM ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Relebactam's Spectrum of Activity Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents. The development of novel therapeutic strategies is paramount in combating infections caused by this organism, particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Relebactam (B560040), a diazabicyclooctane β-lactamase inhibitor, in combination with imipenem (B608078)/cilastatin, represents a significant advancement in the treatment of infections caused by carbapenem-resistant P. aeruginosa. This technical guide provides an in-depth analysis of the in vitro spectrum of activity of this compound against P. aeruginosa, focusing on quantitative data, the potentiation of imipenem activity, and the impact on various resistance mechanisms.

Potentiation of Imipenem Activity

This compound functions by inhibiting Ambler class A and C β-lactamases, thereby protecting imipenem from enzymatic degradation.[1] This mechanism restores or enhances the in vitro activity of imipenem against many imipenem-non-susceptible isolates of P. aeruginosa.[1][2] The addition of this compound leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.

Quantitative Impact on Imipenem MICs

The potentiation of imipenem by this compound is evident in the substantial decrease in MIC50 and MIC90 values observed in numerous studies. For instance, in a large collection of clinical isolates, the imipenem-relebactam combination demonstrated MIC50/90s of 0.5/1 μg/ml, which were 4- and 16-fold lower, respectively, than those of imipenem alone.[3] In imipenem-non-susceptible P. aeruginosa isolates, this compound has been shown to reduce the imipenem MIC mode from 16 μg/mL to as low as 1 or 2 μg/mL.[1]

In Vitro Spectrum of Activity

The combination of imipenem and this compound exhibits broad in vitro activity against a wide range of P. aeruginosa isolates, including those with challenging resistance phenotypes.

Activity Against General Clinical Isolates

Surveillance studies have consistently demonstrated high susceptibility rates of P. aeruginosa to imipenem/relebactam. In a study of 1,445 clinical isolates, the susceptibility rate to imipenem-relebactam was 97.3%. Another global surveillance study (SMART 2018–2020) reported an increase in imipenem susceptibility from 63.8% to 87.0% with the addition of this compound.

Activity Against Resistant Phenotypes

A key strength of imipenem/relebactam lies in its activity against resistant strains of P. aeruginosa.

  • Imipenem-Non-Susceptible Isolates: this compound restores imipenem susceptibility in a significant portion of imipenem-non-susceptible isolates. Studies have reported restoration of susceptibility in 64.1% to 80.5% of such isolates.

  • Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates: Imipenem/relebactam maintains robust activity against MDR and XDR P. aeruginosa. Susceptibility rates for MDR isolates have been reported to be around 78.2%, and for XDR isolates, approximately 86.4%.

  • Isolates from Cystic Fibrosis Patients: In isolates from patients with cystic fibrosis, a population where P. aeruginosa is a common and often multidrug-resistant pathogen, imipenem/relebactam has shown promising activity. In one study, the susceptibility was 77%, a notable increase from 55% for imipenem alone. The addition of this compound resulted in a fourfold reduction in both MIC50 and MIC90 for these isolates.

Data Presentation

Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam Against P. aeruginosa - General Isolates
Study/Region (Year)No. of IsolatesDrugMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
Spain (2020)1,445Imipenem216-
Imipenem/Relebactam0.5197.3
Global (SMART 2018-2020)23,073Imipenem23263.8
Imipenem/Relebactam0.5487.0
Europe (SMART 2015-2017)5,447Imipenem--69.4
Imipenem/Relebactam--92.4
Latin America (SMART 2020-2022)3,799Imipenem/Relebactam--78.2
ICU Isolates (Spain & Portugal)474Imipenem/Relebactam--93.7
Table 2: In Vitro Activity of Imipenem/Relebactam Against Resistant P. aeruginosa Phenotypes
Study (Year)Isolate PhenotypeNo. of IsolatesDrugMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible / % Susceptibility Restored
Spain (2020)Imipenem-Resistant-Imipenem/Relebactam--80.5% Susceptible
XDR252Imipenem/Relebactam--86.4% Susceptible
Global (SMART 2018-2020)Imipenem-NS8,356Imipenem16>32-
Imipenem/Relebactam21664.1% Restored
Europe (SMART 2015-2017)MDR1,902Imipenem/Relebactam--78.2% Susceptible
Imipenem-NS1,668Imipenem/Relebactam--75.2% Restored
Cystic Fibrosis Isolates (2023)All CF Isolates105Imipenem43255% Susceptible
Imipenem/Relebactam1877% Susceptible
Imipenem-NS CF Isolates47Imipenem/Relebactam--49% Restored

Mechanisms of Action and Resistance

This compound's primary mechanism of action is the inhibition of Ambler class A and C β-lactamases. In P. aeruginosa, a key target is the chromosomal AmpC β-lactamase. Overproduction of AmpC is a common mechanism of resistance to β-lactam antibiotics. By inhibiting AmpC, this compound protects imipenem from hydrolysis, thereby restoring its activity.

However, resistance to imipenem/relebactam can still emerge through several mechanisms:

  • Metallo-β-Lactamases (MBLs): this compound does not inhibit Ambler class B MBLs (e.g., VIM, IMP, NDM). The presence of these enzymes confers resistance to imipenem/relebactam.

  • GES-type β-Lactamases: Some Guiana-Extended Spectrum (GES) β-lactamases, which are class A enzymes, are not effectively inhibited by this compound. The presence of certain GES variants can lead to resistance.

  • Porin Loss (OprD): Reduced expression or mutations in the OprD porin channel, which is the primary route of entry for imipenem into the bacterial cell, is a major mechanism of carbapenem (B1253116) resistance. While this compound can overcome resistance mediated by AmpC hyperproduction in the context of OprD loss, high-level resistance can still occur, particularly when combined with other mechanisms.

  • Efflux Pump Overexpression: Increased activity of efflux pumps, such as MexAB-OprM, can contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the targets of β-lactam antibiotics, can reduce the binding affinity of imipenem, leading to decreased efficacy.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of imipenem/relebactam is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of imipenem and this compound are prepared according to the manufacturer's instructions.
  • Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • This compound is added to each dilution at a fixed concentration, typically 4 µg/mL.

2. Inoculum Preparation:

  • P. aeruginosa isolates are grown on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 35 ± 2°C.
  • Several colonies are used to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
  • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

3. Inoculation and Incubation:

  • Microdilution plates are inoculated with the standardized bacterial suspension.
  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

4. MIC Reading:

  • The MIC is defined as the lowest concentration of imipenem (in the presence of a fixed concentration of this compound) that completely inhibits visible growth of the organism.

5. Quality Control:

  • Reference strains of P. aeruginosa (e.g., ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotic Prepare Imipenem/Relebactam Serial Dilutions in CAMHB inoculate Inoculate Microdilution Plate (Final concentration ~5x10^5 CFU/mL) prep_antibiotic->inoculate prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic qc Quality Control (e.g., P. aeruginosa ATCC 27853) read_mic->qc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway for AmpC Regulation in P. aeruginosa

AmpC_Regulation cluster_cell P. aeruginosa Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PGN Peptidoglycan Fragments AmpG AmpG (Permease) PGN->AmpG Transport AmpR_active AmpR (Active) PGN->AmpR_active Accumulation (β-lactam stress) AmpD AmpD (Amidase) AmpG->AmpD UDP_MurNAc_peptide UDP-MurNAc- pentapeptide AmpD->UDP_MurNAc_peptide Processing AmpR_inactive AmpR (Inactive) UDP_MurNAc_peptide->AmpR_inactive Binds to ampC ampC gene AmpR_inactive->ampC Represses AmpR_active->ampC Activates AmpC_protein AmpC β-lactamase ampC->AmpC_protein Expression

Caption: Simplified signaling pathway for AmpC β-lactamase regulation.

Logical Relationship of Key Resistance Mechanisms to Imipenem/Relebactam

Resistance_Mechanisms cluster_resistance Resistance Mechanisms imipenem_this compound Imipenem/Relebactam resistance Resistance to Imipenem/Relebactam mbl Metallo-β-lactamases (e.g., VIM, NDM) mbl->resistance ges GES-type β-lactamases ges->resistance oprD OprD Porin Loss/ Mutation oprD->resistance efflux Efflux Pump Overexpression (e.g., MexAB-OprM) efflux->resistance pbp PBP Alterations pbp->resistance

Caption: Key mechanisms contributing to imipenem/relebactam resistance.

Conclusion

The combination of imipenem and this compound demonstrates potent in vitro activity against a broad spectrum of Pseudomonas aeruginosa isolates, including those with challenging resistance profiles such as MDR and XDR strains. This compound effectively restores the activity of imipenem against many isolates that have developed resistance through mechanisms such as AmpC hyperproduction. While imipenem/relebactam represents a valuable therapeutic option, the emergence of resistance through mechanisms like the production of metallo-β-lactamases and certain GES-type enzymes, as well as porin loss and efflux pump overexpression, underscores the importance of ongoing surveillance and prudent use of this agent. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against P. aeruginosa, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.

References

Preclinical Development and Evaluation of Relebactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Relebactam (B560040) is a diazabicyclooctane non-β-lactam, β-lactamase inhibitor developed to counteract bacterial resistance to carbapenem (B1253116) antibiotics.[1][2] Administered intravenously in combination with imipenem (B608078)/cilastatin, this compound restores the activity of imipenem against many multidrug-resistant Gram-negative pathogens, particularly those producing Ambler Class A and Class C β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data that formed the basis for the clinical development of this compound. It includes in-depth summaries of its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies to aid researchers in the field of antimicrobial drug discovery and development.

Mechanism of Action

This compound's primary function is the inhibition of β-lactamase enzymes, which are a major cause of resistance to β-lactam antibiotics. It is a potent inhibitor of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and Class C cephalosporinases (AmpC). By binding to these enzymes, this compound protects imipenem from enzymatic degradation, allowing the carbapenem to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death. This compound itself possesses no intrinsic antibacterial activity. It is important to note that this compound is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.

cluster_bacterium Gram-Negative Bacterium Imipenem Imipenem Porin Porin Channel Imipenem->Porin Enters Periplasm This compound This compound This compound->Porin Enters Periplasm BetaLactamase β-Lactamase (Class A & C) This compound->BetaLactamase Inhibits PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Imipenem reaches target Porin->BetaLactamase Imipenem vulnerable to degradation CellWall Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase->Imipenem Hydrolyzes Imipenem Lysis Cell Lysis CellWall->Lysis Leads to

Mechanism of action for this compound in combination with Imipenem.

In Vitro Evaluation

The in vitro activity of the imipenem-relebactam combination has been extensively evaluated against a wide range of Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data for key pathogens.

Data Presentation

Table 1: In Vitro Activity of Imipenem-Relebactam against Carbapenem-Resistant Enterobacterales

OrganismResistance MechanismImipenem MIC₅₀ (µg/mL)Imipenem/Relebactam MIC₅₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)Imipenem/Relebactam MIC₉₀ (µg/mL)
K. pneumoniaeKPC-producing>320.5>321
Enterobacter spp.KPC-producing160.25>321
E. coliKPC-producing80.125320.5
Citrobacter spp.KPC-producing160.5321

Note: this compound concentration is fixed at 4 µg/mL.

Table 2: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa

Isolate PhenotypeImipenem MIC Mode (µg/mL)Imipenem/Relebactam MIC Mode (µg/mL)Fold Reduction in Modal MIC
Imipenem-Nonsusceptible16116
Imipenem-Susceptible20.54

Note: this compound concentration is fixed at 4 µg/mL.

Experimental Protocols

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of imipenem and this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Create serial two-fold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Add this compound to each well to achieve a final, constant concentration of 4 µg/mL.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of imipenem (in the presence of 4 µg/mL of this compound) that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of Imipenem in CAMHB B Add fixed concentration of this compound (4 µg/mL) to all wells A->B E Inoculate microtiter plate wells with bacterial suspension B->E C Prepare bacterial inoculum to 0.5 McFarland standard D Dilute inoculum to final concentration of 5x10^5 CFU/mL C->D D->E F Incubate at 35°C for 16-20 hours E->F G Visually inspect for turbidity (growth) F->G H Determine MIC: lowest concentration with no visible growth G->H

Workflow for Broth Microdilution MIC Testing.

This colorimetric assay is used to determine the inhibitory activity of this compound against specific β-lactamase enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic β-lactamase substrate, nitrocefin (B1678963), in DMSO.

    • Dilute the nitrocefin stock solution in a suitable buffer (e.g., 100 mM PBS, neutral pH) to a working concentration of 0.5-1.0 mg/mL. The solution should be yellow.

    • Prepare a solution of the purified β-lactamase enzyme (e.g., KPC-2, AmpC) in the same buffer.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase enzyme solution to each well.

    • Add the different concentrations of this compound to the respective wells and incubate for a predetermined time to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm kinetically over time using a microplate reader. The hydrolysis of nitrocefin results in a color change to red, leading to an increase in absorbance.

    • The rate of nitrocefin hydrolysis is proportional to the uninhibited β-lactamase activity.

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Evaluation

The in vivo efficacy of imipenem-relebactam has been demonstrated in various murine infection models using imipenem-resistant clinical isolates.

Data Presentation

Table 3: Efficacy of Imipenem-Relebactam in Murine Infection Models

Infection ModelPathogenThis compound Dose (mg/kg)Log₁₀ CFU Reduction vs. Control
DisseminatedP. aeruginosa101.72
203.13
403.73
DisseminatedK. pneumoniae202.29
403.06
802.36
PulmonaryP. aeruginosa202.37
403.59
804.59

Note: Data represents the efficacy of this compound in combination with a sub-efficacious dose of imipenem (5 mg/kg).

Table 4: Preclinical Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Terminal Half-life (t₁/₂)~1.2 - 1.8 hours
Volume of Distribution (Vd)~19 L (in humans)
Protein Binding~22% (in human plasma)
Primary Route of EliminationRenal

**

Experimental Protocols

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

  • Induction of Neutropenia:

    • Administer cyclophosphamide (B585) to mice (e.g., female ICR mice) via intraperitoneal injection on days -4 (150 mg/kg) and -1 (100 mg/kg) relative to infection to induce neutropenia.

  • Infection:

    • Culture the bacterial strain (e.g., imipenem-resistant P. aeruginosa or K. pneumoniae) to the desired growth phase.

    • Prepare an inoculum of approximately 10⁷ CFU/mL in sterile saline.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer imipenem, this compound, the combination, or a vehicle control via the appropriate route (e.g., subcutaneous or intravenous).

  • Endpoint Measurement:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

    • Efficacy is determined by the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of therapy and the vehicle control group.

cluster_prep Animal Preparation & Infection cluster_treatment Treatment cluster_analysis Endpoint Analysis A Induce neutropenia with cyclophosphamide (days -4 and -1) C Infect thigh muscle with 0.1 mL inoculum (day 0) A->C B Prepare bacterial inoculum (~10^7 CFU/mL) B->C D Initiate treatment at 2 hours post-infection C->D E Administer Imipenem/Relebactam, controls via IV or SC route D->E F Euthanize mice at 24 hours post-treatment E->F G Aseptically remove and homogenize thigh muscle F->G H Perform serial dilutions and plate for CFU counting G->H I Calculate log10 CFU reduction H->I

Workflow for the Murine Neutropenic Thigh Infection Model.

This model is crucial for evaluating efficacy in a lung infection setting.

  • Animal Preparation:

    • Use specific pathogen-free female mice (e.g., C57BL/6).

  • Infection:

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or an intraperitoneal injection of ketamine/xylazine).

    • Inoculate the mice intranasally with a specific volume (e.g., 50 µL) of a bacterial suspension of a known concentration (e.g., 1-5 x 10⁶ CFU/mouse of P. aeruginosa).

  • Treatment:

    • Initiate treatment at a designated time post-infection (e.g., 2 hours).

    • Administer the antibiotic combination or control as per the study design.

  • Endpoint Measurement:

    • At a predetermined time, euthanize the mice and aseptically harvest the lungs.

    • Homogenize the lung tissue and determine the bacterial load (CFU/lung) by plating serial dilutions.

    • Efficacy is measured by the reduction in bacterial burden compared to the control group.

This model assesses the efficacy of antimicrobials against systemic infections.

  • Animal Preparation:

    • Use immunocompetent or neutropenic mice depending on the study objectives.

  • Infection:

    • Administer a bacterial suspension of a known concentration (e.g., K. pneumoniae) via intravenous (tail vein) or intraperitoneal injection to induce a systemic infection.

  • Treatment:

    • Administer the antibiotic combination or control at specified time points post-infection.

  • Endpoint Measurement:

    • Bacterial Burden: At a predetermined time, euthanize the mice and harvest relevant organs (e.g., spleen, liver, kidneys). Homogenize the organs and determine the bacterial load (CFU/organ).

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality. Efficacy is determined by the percentage of survival in the treatment groups compared to the control group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The PK/PD driver for the efficacy of this compound has been determined to be the ratio of the area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC). In preclinical models, a target fAUC/MIC of 7.5 was associated with a 2-log kill of bacteria in vitro. These PK/PD studies, often utilizing in vitro models like the hollow-fiber infection model, are crucial for translating preclinical data to clinical dosing regimens.

cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dosing Regimen (Imipenem/Relebactam) Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Concentration Drug Concentration in Plasma (fAUC) Distribution->Concentration Excretion Excretion Metabolism->Excretion PKPD_Index PK/PD Index (fAUC/MIC) Concentration->PKPD_Index MIC Minimum Inhibitory Concentration (MIC) MIC->PKPD_Index Efficacy Bacterial Killing (e.g., 2-log reduction) Target PK/PD Target Attainment (e.g., fAUC/MIC = 7.5) Efficacy->Target PKPD_Index->Efficacy

Logical relationship for PK/PD Target Attainment.

Conclusion

The preclinical data for this compound robustly demonstrates its ability to restore the in vitro and in vivo activity of imipenem against a significant number of imipenem-resistant Gram-negative pathogens harboring Class A and Class C β-lactamases. The comprehensive evaluation of its mechanism of action, efficacy in various infection models, and pharmacokinetic/pharmacodynamic profile provided a strong foundation for its successful clinical development. This guide serves as a technical resource for researchers, summarizing key data and methodologies that are integral to the preclinical assessment of novel β-lactamase inhibitors.

References

The Structure-Activity Relationship of Diazabicyclooctane Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diazabicyclooctane (DBO) scaffold has emerged as a versatile and powerful platform in modern drug discovery, yielding potent inhibitors against a range of critical biological targets. Initially explored as mimics of β-lactam antibiotics, DBOs have demonstrated significant clinical success as broad-spectrum β-lactamase inhibitors, effectively combating antibiotic resistance. Beyond this primary application, the unique conformational constraints and chemical reactivity of the DBO core have enabled the development of inhibitors for other important targets, including penicillin-binding proteins (PBPs), nicotinic acetylcholine (B1216132) receptors (nAChRs), and GABA-A receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of diazabicyclooctane inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Diazabicyclooctanes as β-Lactamase and Penicillin-Binding Protein Inhibitors

The most prominent role of DBOs in medicine is their function as inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. Compounds such as avibactam (B1665839) and relebactam (B560040) have revitalized the clinical utility of established β-lactams. The inhibitory mechanism involves the nucleophilic attack of the active site serine of the β-lactamase on the strained urea (B33335) carbonyl of the DBO ring, forming a stable, covalent acyl-enzyme intermediate. Notably, this inhibition is often reversible, a characteristic that distinguishes DBOs from many traditional β-lactamase inhibitors.

Furthermore, certain DBO derivatives exhibit direct antibacterial activity by inhibiting penicillin-binding proteins (PBPs), the essential enzymes responsible for the final steps of bacterial cell wall biosynthesis. This dual-action capability, inhibiting both the resistance mechanism (β-lactamases) and the primary antibiotic target (PBPs), makes DBOs a particularly attractive class of antibacterial agents.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of DBO derivatives is highly dependent on the nature and stereochemistry of substituents on the bicyclic core. The following tables summarize key quantitative SAR data for representative DBOs against various serine β-lactamases and PBPs.

Table 1: Inhibitory Activity (IC50, µM) of Diazabicyclooctane Derivatives against Class A and C β-Lactamases.

CompoundR1 SubstituentR2 SubstituentKPC-2 (Class A) IC50 (µM)CTX-M-15 (Class A) IC50 (µM)AmpC (Class C) IC50 (µM)Reference
Avibactam H-CONH20.0040.0020.02
This compound Piperidin-4-ylH0.019-0.14
Compound 1 H-COOH>100>100>100
Compound 2 H-CH2COOH0.040.010.1
Compound 3 H-CF2COOH0.010.0050.03
Compound 4 H-(R)-CHFCOOH0.010.0050.04
Compound 5 H-(S)-CHFCOOH0.030.010.08

Note: IC50 values can vary based on experimental conditions such as incubation time.

Table 2: Inhibitory Activity of Diazabicyclooctane Derivatives against Class D β-Lactamases and Penicillin-Binding Proteins (PBPs).

CompoundOXA-48 (Class D) IC50 (µM)P. aeruginosa PBP2 IC50 (µg/mL)P. aeruginosa PBP3 IC50 (µg/mL)Reference
Avibactam 0.111.1 - 1.8>4
Nacubactam 9.1--
Zidebactam -0.26>4
WCK 5153 -0.14>4
Durlobactam Potent Inhibitor--

Table 3: Minimum Inhibitory Concentrations (MIC, µg/mL) of Cefepime in Combination with Zidebactam (1:1 ratio).

Bacterial SpeciesCefepime Alone (MIC50/MIC90)Cefepime/Zidebactam (MIC50/MIC90)Reference
Enterobacteriaceae-≤0.03 / 0.12
Carbapenem-Resistant Enterobacteriaceae-1 / 4
Pseudomonas aeruginosa-1 / 4
Experimental Protocols

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a DBO inhibitor against a purified serine β-lactamase using the chromogenic substrate nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15, AmpC)

  • DBO inhibitor stock solution (in DMSO)

  • Nitrocefin stock solution (in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the DBO inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions. Include wells with assay buffer and DMSO as no-inhibitor and vehicle controls, respectively.

  • Add the purified β-lactamase to each well to a final concentration that yields a linear rate of nitrocefin hydrolysis over the measurement period.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding nitrocefin to each well to a final concentration typically at or below its Km for the specific enzyme.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.

  • Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

  • Plot the initial velocity as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol outlines a competitive binding assay to determine the affinity of a DBO for a specific PBP using a fluorescently labeled penicillin derivative, such as Bocillin-FL.

Materials:

  • Bacterial membrane preparation containing the PBP of interest

  • DBO inhibitor stock solution (in DMSO)

  • Bocillin-FL stock solution (in DMSO)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Prepare serial dilutions of the DBO inhibitor in assay buffer.

  • In microcentrifuge tubes, incubate the bacterial membrane preparation with the different concentrations of the DBO inhibitor for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

  • Add Bocillin-FL to each tube to a final concentration sufficient to label the PBPs and incubate for an additional period (e.g., 15 minutes).

  • Stop the labeling reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.

  • Quantify the fluorescence intensity of the PBP band of interest for each inhibitor concentration.

  • Plot the fluorescence intensity as a function of the logarithm of the inhibitor concentration and determine the IC50 value, which represents the concentration of the DBO that inhibits 50% of Bocillin-FL binding.

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • DBO inhibitor and partner antibiotic stock solutions

  • 96-well microplates

  • Spectrophotometer or dedicated MIC reading instrument

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in CAMHB.

  • Prepare two-fold serial dilutions of the DBO inhibitor in combination with a fixed concentration of the partner antibiotic (or vice versa) in the wells of a 96-well microplate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (no antimicrobial agent) and negative (no bacteria) growth controls.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of the antimicrobial combination that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Visualizations

bacterial_cell_wall_synthesis Bacterial Cell Wall Synthesis and Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibitors Inhibitors UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB Lipid I Lipid I UDP-NAM->Lipid I MraY Lipid II Lipid II Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Polymerization PBP_transglycosylase PBP (Transglycosylase) Growing Peptidoglycan->PBP_transglycosylase PBP_transpeptidase PBP (Transpeptidase) Growing Peptidoglycan->PBP_transpeptidase Cross-linked Peptidoglycan Cross-linked Peptidoglycan PBP_transglycosylase->Growing Peptidoglycan Glycan chain elongation PBP_transpeptidase->Cross-linked Peptidoglycan Cross-linking BetaLactam β-Lactams BetaLactam->PBP_transpeptidase Inhibition BetaLactamase β-Lactamase BetaLactam->BetaLactamase Hydrolysis DBO_PBPi DBO PBP Inhibitors DBO_PBPi->PBP_transpeptidase Inhibition DBO_BLI DBO β-Lactamase Inhibitors DBO_BLI->BetaLactamase Inhibition

Figure 1: Bacterial cell wall synthesis and points of inhibition.

experimental_workflow Inhibitor Evaluation Workflow start Synthesized DBO Analog assay1 β-Lactamase Inhibition Assay (IC50 Determination) start->assay1 assay2 PBP Competition Assay (IC50/Ki Determination) start->assay2 assay3 Antimicrobial Susceptibility Testing (MIC Determination) start->assay3 data_analysis SAR Analysis assay1->data_analysis assay2->data_analysis assay3->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Figure 2: General experimental workflow for DBO inhibitor evaluation.

Diazabicyclooctanes as Neuromodulators

The rigid DBO scaffold has also been successfully employed to develop modulators of ligand-gated ion channels in the central nervous system, particularly nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of the DBO core have been investigated as agonists of nAChRs, which are implicated in cognitive function, learning, and memory. The design of these molecules often focuses on mimicking the spatial arrangement of key pharmacophoric features of acetylcholine and other nicotinic agonists.

nAChR_signaling Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine / DBO Agonist nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) ACh->nAChR Binding Ion_influx Na+ / Ca2+ Influx nAChR->Ion_influx Channel Opening Depolarization Membrane Depolarization Ion_influx->Depolarization Ca_signaling Intracellular Ca2+ Signaling Ion_influx->Ca_signaling Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Response Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK) Ca_signaling->Downstream Downstream->Response

Figure 3: Simplified nicotinic acetylcholine receptor signaling pathway.

GABA-A Receptor Modulators

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the brain and a key target for anxiolytics, sedatives, and anticonvulsants. DBO-based compounds have been explored as allosteric modulators of GABA-A receptors, offering the potential for novel therapeutic agents with improved selectivity and side-effect profiles.

GABAA_signaling GABA-A Receptor Signaling GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binding to Orthosteric Site DBO_modulator DBO Modulator DBO_modulator->GABAA_R Binding to Allosteric Site Cl_influx Cl- Influx GABAA_R->Cl_influx Channel Opening/Modulation Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 4: Simplified GABA-A receptor signaling pathway.

Conclusion

The diazabicyclooctane scaffold represents a remarkable success story in medicinal chemistry, transitioning from a β-lactam mimic to a clinically vital weapon against antibiotic resistance. The SAR of DBOs as β-lactamase and PBP inhibitors is well-advanced, with subtle structural modifications significantly impacting their spectrum of activity and potency. The continued exploration of this versatile scaffold for neurological targets further underscores its importance in drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to harness the full therapeutic potential of diazabicyclooctane inhibitors.

Relebactam's Role in Overcoming Carbapenem Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of carbapenem-resistant Gram-negative bacteria poses a significant threat to global public health, rendering many last-resort antibiotics ineffective.[1][2] Carbapenem (B1253116) resistance is primarily driven by the production of β-lactamase enzymes that hydrolyze and inactivate carbapenem antibiotics.[1] Relebactam (B560040), a diazabicyclooctane (DBO) β-lactamase inhibitor, has emerged as a critical agent in combating this resistance. When combined with the carbapenem antibiotic imipenem (B608078) and the renal dehydropeptidase inhibitor cilastatin, this compound restores imipenem's activity against a broad spectrum of resistant bacteria. This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in overcoming carbapenem resistance, and the experimental methodologies used to evaluate its activity.

Mechanism of Action of this compound

This compound is a non-β-lactam β-lactamase inhibitor that works by covalently binding to the active site of specific β-lactamase enzymes, rendering them inactive. Unlike some other inhibitors, after de-acylation, this compound can reform its five-membered ring and re-bind to target enzymes. Its primary targets are Ambler Class A and Class C β-lactamases.

Key inhibited β-lactamases include:

  • Class A Carbapenemases: Notably Klebsiella pneumoniae carbapenemase (KPC).

  • Extended-Spectrum β-Lactamases (ESBLs): Such as SHV, TEM, and CTX-M types.

  • Class C Cephalosporinases (AmpC): Both chromosomally-encoded and plasmid-mediated.

This compound is not active against Class B metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, or Class D oxacillinases with carbapenemase activity such as OXA-48.

The addition of a piperidine (B6355638) ring to this compound's structure is designed to reduce its export from bacterial cells, thereby increasing its intracellular concentration and inhibitory activity. By neutralizing these key β-lactamases, this compound protects imipenem from degradation, allowing it to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.

Overcoming Carbapenem Resistance Mechanisms

Gram-negative bacteria have evolved multiple mechanisms to resist carbapenems. This compound, in combination with imipenem, effectively counters several of these.

dot

cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasmic Space cluster_3 Inner Membrane porin Porin Channel beta_lactamase β-Lactamase (e.g., KPC, AmpC) pbp Penicillin-Binding Protein (PBP) efflux Efflux Pump imipenem Imipenem beta_lactamase->imipenem Hydrolyzes resistance Carbapenem Resistance beta_lactamase->resistance efflux->imipenem Expels efflux->resistance imipenem->porin Enters cell imipenem->pbp Inhibits cell wall synthesis This compound This compound This compound->porin Enters cell This compound->beta_lactamase Inhibits susceptibility Restored Susceptibility This compound->susceptibility

Caption: Mechanism of Carbapenem Resistance and this compound's Action.

Data Presentation

The combination of imipenem and this compound has demonstrated potent in vitro activity against a wide range of carbapenem-resistant isolates. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Activity of Imipenem-Relebactam against K. pneumoniae and P. aeruginosa
OrganismResistance MechanismImipenem MIC50/90 (µg/mL)Imipenem/Relebactam MIC50/90 (µg/mL)% Susceptible to Imipenem/RelebactamReference
K. pneumoniaeKPC-producing16 / >1280.25 / 1>97%
K. pneumoniae (ST258/KPC-3)KPC-3---0.25 / 1>97%
K. pneumoniae (ST512/KPC-3)KPC-3---0.25 / 1>97%
P. aeruginosaCarbapenem-non-susceptible------62.7%

Note: this compound concentration is fixed at 4 µg/mL in these studies.

Table 2: Kinetic Parameters of this compound Inhibition of KPC-2 β-Lactamase
ParameterValueUnitReference
k₂/K (second-order acylation rate)24,750M⁻¹s⁻¹
k_off (slow off-rate constant)0.0002s⁻¹
Acyl-enzyme complex stabilityStable for up to 24 hours---
Table 3: Half Maximal Inhibitory Concentration (IC₅₀) of this compound against Class A β-Lactamases
EnzymeThis compound IC₅₀ (nM)Avibactam IC₅₀ (nM)Reference
KPC-2230 - 9103.4 - 29
CTX-M-15230 - 9103.4 - 29
L2230 - 9103.4 - 29
KPC-3230 - 9103.4 - 29
KPC-4230 - 9103.4 - 29

Experimental Protocols

The evaluation of this compound's efficacy involves a range of in vitro and in vivo experimental models.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Imipenem and this compound powders

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Prepare Stock Solutions: Dissolve imipenem and this compound in the appropriate solvent to create high-concentration stock solutions.

  • Prepare Drug Dilutions: In a 96-well plate, perform serial two-fold dilutions of imipenem in MHB. In a parallel set of wells, perform the same dilutions of imipenem in MHB containing a fixed concentration of this compound (typically 4 µg/mL).

  • Prepare Bacterial Inoculum: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Plates: Add the diluted bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

dot

start Start stock Prepare Imipenem and This compound Stock Solutions start->stock dilution Create Serial Dilutions of Imipenem +/- this compound in 96-well plate stock->dilution inoculate Inoculate Plate with Bacterial Suspension dilution->inoculate inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to 5 x 10^5 CFU/mL inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Murine Neutropenic Thigh Infection Model

This in vivo model is used to assess the efficacy of antibiotics in an immunocompromised host.

Procedure:

  • Animals: Use specific pathogen-free female ICR (CD-1) mice.

  • Neutropenia Induction: Induce neutropenia by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg one day before infection.

  • Bacterial Challenge: Prepare a mid-logarithmic phase culture of the test organism. Inject a standardized bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) intramuscularly into the posterior thigh muscle.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer imipenem, this compound, the combination, or a vehicle control via an appropriate route (e.g., subcutaneous or intravenous).

  • Endpoint Measurement: At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for plating to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log₁₀ CFU/thigh compared to the initial bacterial load and the control group.

Protocol 3: Time-Kill Assay

This assay assesses the bactericidal activity of an antimicrobial agent over time.

Procedure:

  • Assay Setup: Prepare tubes with cation-adjusted Mueller-Hinton broth (CAMHB) containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar.

  • Colony Counting and Data Analysis: Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each condition. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Clinical Significance and Regulatory Status

The combination of imipenem, cilastatin, and this compound is marketed as Recarbrio®. It was approved by the U.S. Food and Drug Administration (FDA) on July 16, 2019. It is indicated for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults with limited or no alternative treatment options. Clinical trials have demonstrated that imipenem/cilastatin/relebactam is effective and well-tolerated for these indications.

Conclusion

This compound represents a significant advancement in the fight against antimicrobial resistance. By effectively inhibiting key β-lactamases, it restores the activity of imipenem against many carbapenem-resistant Gram-negative pathogens. The data presented in this guide underscore its potent in vitro and in vivo activity, and the detailed protocols provide a framework for its continued evaluation and characterization in research settings. As carbapenem resistance continues to spread, the rational use of β-lactam/β-lactamase inhibitor combinations like imipenem/cilastatin/relebactam will be crucial in managing infections caused by these difficult-to-treat pathogens.

References

Methodological & Application

Best Practices for In Vitro Susceptibility Testing of Imipenem-Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates accurate and standardized in vitro susceptibility testing to guide clinical therapy and support novel drug development. Imipenem-relebactam is a combination of a carbapenem (B1253116) antibiotic and a β-lactamase inhibitor, effective against certain multidrug-resistant Gram-negative bacteria, particularly Enterobacterales and Pseudomonas aeruginosa.[1] Relebactam (B560040) protects imipenem (B608078) from degradation by certain serine β-lactamases, including Class A (like KPC) and Class C (AmpC) enzymes.[1] However, it is not active against metallo-β-lactamases (MBLs, Class B) or Class D oxacillinases.[1][2]

This document provides detailed protocols for the in vitro susceptibility testing of imipenem-relebactam based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Principles of Testing

For methods determining the minimum inhibitory concentration (MIC), such as broth microdilution and agar (B569324) dilution, this compound is tested at a fixed concentration of 4 µg/mL in combination with varying two-fold serial dilutions of imipenem.[1] For the disk diffusion method, a combination disk containing 10 µg of imipenem and 25 µg of this compound is utilized.

Quantitative Data: Interpretive Criteria and Quality Control

Reproducible and accurate results are contingent upon adherence to established interpretive criteria (breakpoints) and the routine testing of quality control (QC) strains.

Table 1: CLSI and EUCAST MIC Breakpoints (µg/mL) for Imipenem-Relebactam

OrganismCLSI (µg/mL)EUCAST (µg/mL)FDA (µg/mL)
Enterobacterales≤1 (S), 2 (I), ≥4 (R)≤2 (S), >2 (R)≤1 (S), 2 (I), ≥4 (R)
Pseudomonas aeruginosa≤2 (S), 4 (I), ≥8 (R)≤4 (S), >4 (R)≤2 (S), 4 (I), ≥8 (R)

(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change, and users should consult the latest guidelines from the respective organizations.

Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints (mm) for Imipenem-Relebactam (10/25 µg disk)

OrganismSusceptibleIntermediateResistant
Enterobacterales≥2521-24≤20
Pseudomonas aeruginosa≥2320-22≤19

Source: U.S. Food and Drug Administration

Table 3: CLSI Quality Control Ranges for Imipenem-Relebactam

QC StrainMethodMIC Range (µg/mL)Zone Diameter Range (mm)
E. coli ATCC® 25922Broth Microdilution0.06 - 0.5
P. aeruginosa ATCC® 27853Broth Microdilution0.25 - 1
K. pneumoniae ATCC® 700603Broth Microdilution0.12 - 0.5
E. coli ATCC® 25922Disk Diffusion26 - 34
P. aeruginosa ATCC® 27853Disk Diffusion26 - 34

Note: Always refer to the most current CLSI M100 document for the latest QC ranges.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing

This protocol outlines the reference method for determining the imipenem-relebactam MIC.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Imipenem and this compound analytical powders

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or water

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound to achieve a final, constant concentration of 4 µg/mL in all wells of the microtiter plate.

    • Prepare serial two-fold dilutions of imipenem in CAMHB. The typical testing range is 0.06 to 64 µg/mL.

    • Dispense 50 µL of each imipenem dilution into the appropriate wells of the 96-well plate. Each well should also contain this compound at the fixed concentration.

    • Include a growth control well (CAMHB only, no antibiotic) and a sterility control well.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to each well, for a total volume of 100 µL.

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth. The growth control well must show distinct turbidity.

    • Compare the resulting MIC value to the breakpoints in Table 1 to determine the susceptibility category.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare Imipenem Serial Dilutions (in CAMHB) P2 Add fixed 4 µg/mL This compound to wells T1 Dispense Imipenem/ This compound into Plate P2->T1 P3 Prepare 0.5 McFarland Inoculum Suspension P4 Dilute Inoculum to ~5 x 10^5 CFU/mL P3->P4 T2 Inoculate Plate with Bacterial Suspension (50 µL/well) P4->T2 T1->T2 T3 Incubate at 35°C for 16-20 hours T2->T3 A1 Read Plates for Visible Growth T3->A1 A2 Determine MIC A1->A2 A3 Interpret Susceptibility (using Breakpoints) A2->A3

Broth Microdilution Workflow
Protocol 2: Agar Dilution MIC Testing

This protocol is an alternative to broth microdilution for MIC determination.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Imipenem and this compound analytical powders

  • Sterile petri dishes

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Inoculum replicating apparatus

  • Incubator (35 ± 2°C)

Procedure:

  • Plate Preparation:

    • Prepare molten MHA according to the manufacturer's instructions.

    • Add appropriate volumes of imipenem stock solutions and a constant volume of this compound stock solution to the molten agar to achieve the desired final concentrations (imipenem in two-fold dilutions with a fixed 4 µg/mL of this compound).

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of imipenem (with 4 µg/mL this compound) that inhibits the growth of the organism.

    • Compare the MIC to the breakpoints in Table 1.

Agar_Dilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare MHA with Imipenem Serial Dilutions and fixed 4 µg/mL this compound P2 Pour Agar Plates P1->P2 T1 Spot-Inoculate Plates with Bacterial Suspension P2->T1 P3 Prepare 0.5 McFarland Inoculum Suspension P3->T1 T2 Incubate at 35°C for 16-20 hours T1->T2 A1 Read Plates for Growth Inhibition T2->A1 A2 Determine MIC A1->A2 A3 Interpret Susceptibility A2->A3

Agar Dilution Workflow
Protocol 3: Disk Diffusion Testing

This method provides a qualitative assessment of susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Imipenem-relebactam disks (10 µg / 25 µg)

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline and sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline adjusted to the turbidity of a 0.5 McFarland standard.

  • Inoculation:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the agar surface to dry for 3-5 minutes, but no more than 15 minutes.

  • Disk Application and Incubation:

    • Aseptically apply an imipenem-relebactam (10/25 µg) disk to the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

    • Compare the zone diameter to the interpretive criteria in Table 2.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare 0.5 McFarland Inoculum Suspension T1 Inoculate MHA Plate for Confluent Growth P1->T1 T2 Apply Imipenem-Relebactam (10/25 µg) Disk T1->T2 T3 Incubate at 35°C for 16-18 hours T2->T3 A1 Measure Zone of Inhibition Diameter (mm) T3->A1 A2 Interpret Susceptibility (using Breakpoints) A1->A2

Disk Diffusion Workflow

Troubleshooting and Considerations

  • Unexpected Resistance: If an organism expected to be susceptible tests as resistant, consider the presence of MBLs or oxacillinases, which are not inhibited by this compound. Molecular testing can confirm the presence of these resistance genes.

  • Inoculum Density: An inoculum that is too heavy can lead to falsely elevated MICs or smaller zone diameters. Conversely, a light inoculum can result in falsely low MICs or larger zones. Strict adherence to the 0.5 McFarland standard is crucial.

  • Media Quality: The cation concentration in Mueller-Hinton media can affect the activity of imipenem. Use of quality-controlled media is essential for accurate results.

  • Storage and Handling: Improper storage of antibiotic powders, disks, or prepared plates can lead to degradation and reduced potency, affecting test outcomes.

By following these standardized protocols and adhering to strict quality control measures, researchers and clinicians can ensure the generation of accurate and reliable in vitro susceptibility data for imipenem-relebactam, which is critical for patient care and ongoing surveillance of antimicrobial resistance.

References

Application Notes and Protocols for Relebactam Combination Therapy with Imipenem/Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health challenge, driving the need for novel therapeutic strategies. The combination of imipenem (B608078), a broad-spectrum carbapenem (B1253116) antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has long been a critical tool in managing severe bacterial infections. However, the emergence of carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa has diminished its effectiveness. Relebactam (B560040), a diazabicyclooctane β-lactamase inhibitor, revitalizes imipenem's activity against many of these resistant strains.[1] This document offers detailed application notes and protocols for the use of this compound in combination with imipenem/cilastatin in a research environment.

Mechanism of Action

Imipenem exerts its bactericidal effects by binding to essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[2][3] Cilastatin is co-administered to inhibit the renal enzyme dehydropeptidase-I, which would otherwise metabolize imipenem, thereby increasing its bioavailability.[2][4] this compound possesses no intrinsic antibacterial activity. Its crucial role is to inhibit a wide range of β-lactamase enzymes, particularly Ambler Class A (like Klebsiella pneumoniae carbapenemase, KPC) and Class C (such as AmpC) β-lactamases. By forming a stable covalent bond with these enzymes, this compound protects imipenem from degradation, restoring its efficacy against resistant bacteria.

Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium cluster_outside PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase (e.g., KPC, AmpC) Imipenem_in Imipenem Imipenem_in->PBP Binds to & Inhibits Imipenem_in->BetaLactamase Hydrolysis (Degradation) Relebactam_in This compound Relebactam_in->BetaLactamase Inhibits Imipenem_out Imipenem Imipenem_out->Imipenem_in Enters Bacterium Kidney Kidney (Dehydropeptidase-I) Imipenem_out->Kidney Metabolism Relebactam_out This compound Relebactam_out->Relebactam_in Enters Bacterium Cilastatin Cilastatin Cilastatin->Kidney Inhibits

Mechanism of Action of Imipenem/Cilastatin/Relebactam.

Data Presentation

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of imipenem/relebactam against various Gram-negative pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: Imipenem/Relebactam MICs for Enterobacterales Isolates

Organism Imipenem MIC50 (µg/mL) Imipenem MIC90 (µg/mL) Imipenem/Relebactam MIC50 (µg/mL) Imipenem/Relebactam MIC90 (µg/mL) % Susceptible to Imipenem % Susceptible to Imipenem/Relebactam
E. coli 0.25 0.5 0.25 0.5 99.6% 99.6%
K. pneumoniae 0.5 >32 0.5 2 93.0% 96.1%
E. cloacae 0.5 8 0.5 1 96.8% 98.0%
K. aerogenes 0.25 1 0.25 0.5 97.6% 97.6%

| K. oxytoca | ≤0.25 | 0.25 | ≤0.25 | 0.25 | 99.4% | 99.4% |

Data compiled from various surveillance studies.

Table 2: Imipenem/Relebactam MICs for P. aeruginosa Isolates

Isolate Phenotype Imipenem MIC50 (µg/mL) Imipenem MIC90 (µg/mL) Imipenem/Relebactam MIC50 (µg/mL) Imipenem/Relebactam MIC90 (µg/mL) % Susceptible to Imipenem % Susceptible to Imipenem/Relebactam
All Isolates 2 >32 1 4 70.3% 94.2%

| Imipenem-Nonsusceptible | 16 | >32 | 2 | 8 | 0% | 80.5% |

Data from the SMART Global Surveillance Program.

Clinical Trial Efficacy Data

Table 3: Outcomes from the RESTORE-IMI 1 Trial (Patients with Imipenem-Nonsusceptible Infections)

Outcome Imipenem/Cilastatin/Relebactam (n=21) Colistin + Imipenem/Cilastatin (n=10)
Favorable Overall Response 71.4% 70.0%
Favorable Clinical Response at Day 28 71.4% 40.0%
28-Day All-Cause Mortality 9.5% 30.0%
Drug-Related Adverse Events 16.1% 31.3%

| Treatment-Emergent Nephrotoxicity | 10% | 56% |

Data from the RESTORE-IMI 1 trial.

Table 4: Outcomes from the RESTORE-IMI 2 Trial (HABP/VABP)

Outcome (MITT Population) Imipenem/Cilastatin/Relebactam (n=265) Piperacillin/Tazobactam (n=266) Treatment Difference (95% CI)
Day 28 All-Cause Mortality 15.9% 21.3% -5.3% (-11.9, 1.2)

| Favorable Clinical Response at Early Follow-up | 60.9% | 55.8% | 5.0% (-3.4, 13.3) |

Data from the RESTORE-IMI 2 trial.

Pharmacokinetic Parameters

Table 5: Pharmacokinetic Properties of Imipenem, Cilastatin, and this compound

Parameter Imipenem Cilastatin This compound
Protein Binding ~20% ~40% ~22%
Volume of Distribution (L) 24.3 13.8 19.0
Half-life (hours) ~1 ~1 ~1.2-1.8
Primary Route of Elimination Renal Renal Renal
Cmax (µg/mL) ~104 - ~64

| AUC0-24hr (µg*h/mL) | ~574 | - | ~427 |

Data compiled from multiple pharmacokinetic studies.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Start prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB (to ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_abx Prepare Antibiotic Dilutions (Imipenem + fixed 4 µg/mL this compound) prep_abx->inoculate_plate incubate Incubate (35°C ± 2°C for 16-20 hours) inoculate_plate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results end Determine MIC read_results->end

Workflow for MIC determination.

Materials:

  • Imipenem and this compound analytical standards

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and Quality Control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of imipenem and this compound.

    • For testing, this compound is used at a fixed concentration of 4 µg/mL.

    • Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well must also contain the fixed 4 µg/mL of this compound.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.

    • Interpret MIC values according to established breakpoints from CLSI or FDA guidelines.

Protocol 2: Time-Kill Assay

This assay assesses the bactericidal activity of imipenem/relebactam over time.

Time_Kill_Workflow start Start prep_inoculum Prepare Inoculum (Log-phase culture to ~5x10^5 CFU/mL) start->prep_inoculum setup_assay Setup Assay Tubes (Imipenem/Relebactam at desired MIC multiples) prep_inoculum->setup_assay incubate Incubate with Shaking (37°C) setup_assay->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24 hours) incubate->sample sample->incubate Continue Incubation plate Perform Serial Dilutions & Plate sample->plate count Incubate Plates & Count Colonies (CFU) plate->count end Plot Log10 CFU/mL vs. Time count->end

References

Application Notes and Protocols for Broth Microdilution MIC Testing of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of imipenem (B608078) in combination with a fixed concentration of relebactam (B560040) against Gram-negative bacilli using the broth microdilution (BMD) method. This procedure is aligned with the standards outlined by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound is a diazabicyclooctane β-lactamase inhibitor that restores the in vitro activity of imipenem against many imipenem-resistant bacteria.[1][2][3] It inhibits Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases.[4] However, this compound does not inhibit Class B (metallo-β-lactamases, MBLs) or Class D (oxacillinases, e.g., OXA-48-like) carbapenemases.[4] Accurate and reproducible MIC testing is crucial for surveillance, clinical diagnostics, and drug development. The reference standard method for determining imipenem-relebactam MICs is broth microdilution.

Data Presentation

Quantitative Parameters for Broth Microdilution Testing
ParameterValueReference
MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)
This compound ConcentrationFixed at 4 µg/mL
Imipenem Concentration RangeTypically 0.06 to 64 µg/mL (serial two-fold dilutions)
Final Inoculum ConcentrationApproximately 5 x 10⁵ CFU/mL
Incubation Temperature35 ± 2°C
Incubation Time16-20 hours in ambient air
Total Well Volume100 µL
CLSI Quality Control (QC) Ranges for Imipenem-Relebactam MIC (µg/mL)

It is imperative to perform quality control with appropriate ATCC reference strains to ensure the accuracy of MIC testing.

QC StrainImipenem-Relebactam MIC Range (µg/mL)
E. coli ATCC® 259220.06 - 0.5
P. aeruginosa ATCC® 278530.25 - 2
K. pneumoniae ATCC® 7006030.12 - 0.5
K. pneumoniae ATCC® BAA-17050.06 - 0.25
K. pneumoniae ATCC® BAA-28140.12 - 0.5
Note: These ranges are for broth microdilution and users should always refer to the most current CLSI M100 document for the latest QC ranges. Strains like K. pneumoniae ATCC® BAA-1705 and ATCC® BAA-2814 are recommended to verify the inhibitor component of the combination.
Clinical Breakpoints for Imipenem-Relebactam (µg/mL)

Clinical breakpoints established by the FDA, CLSI, and EUCAST are used to interpret MIC values.

OrganismAgencySusceptible (S)Intermediate (I)Resistant (R)
EnterobacteralesFDA, CLSI≤12≥4
EUCAST≤2->2
Pseudomonas aeruginosaFDA, CLSI≤24≥8
EUCAST≤4->4
Note: Breakpoints are for the imipenem concentration, with this compound fixed at 4 µg/mL. These are subject to change and users should consult the latest guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) MIC Testing for Imipenem-Relebactam

This protocol details the reference method for determining the MIC of imipenem-relebactam.

Materials:

  • Imipenem and this compound analytical powders

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and QC strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or water

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2°C)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of imipenem and this compound.

    • In Cation-Adjusted Mueller-Hinton Broth (CAMHB), prepare serial two-fold dilutions of imipenem at twice the final desired concentrations.

    • Prepare a solution of this compound in CAMHB at 8 µg/mL (twice the final fixed concentration).

    • Dispense 50 µL of each imipenem dilution into the appropriate wells of a 96-well microtiter plate.

    • Alternatively, prepare final concentrations of imipenem with a fixed concentration of 4 µg/mL this compound in CAMHB and dispense 100 µL into each well.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) non-selective agar (B569324) plate, select several well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This is approximately equivalent to 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well (e.g., a 1:100 dilution of a 5 x 10⁷ CFU/mL suspension).

  • Inoculation and Incubation:

    • Add 50 µL of the final diluted inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only, no inoculum).

    • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.

    • The growth control well must show distinct turbidity for the test to be valid. The sterility control should remain clear.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results reagent_prep Reagent Preparation (Imipenem dilutions + 4 µg/mL this compound in CAMHB) plate_inoculation Inoculate 96-Well Plate (50µL drug + 50µL inoculum) reagent_prep->plate_inoculation inoculum_prep Inoculum Preparation (0.5 McFarland Standard) inoculum_dilution Inoculum Dilution (to final 5x10^5 CFU/mL) inoculum_prep->inoculum_dilution inoculum_dilution->plate_inoculation controls Include Controls (Growth & Sterility) incubation Incubate Plate (35°C, 16-20h) plate_inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic validate Validate with QC Strains read_mic->validate

Caption: Workflow for Broth Microdilution MIC Testing of Imipenem-Relebactam.

Logical_Relationship cluster_components Test Components cluster_outcome Test Outcome Imipenem Imipenem (Carbapenem Antibiotic) MIC MIC Value (Susceptibility) Imipenem->MIC Inhibits Growth This compound This compound (β-Lactamase Inhibitor) Bacteria Bacterial Isolate This compound->Bacteria Inhibits β-Lactamases Bacteria->MIC Growth or Inhibition

Caption: Logical relationship of components in this compound MIC testing.

References

Application of Relebactam in Time-Kill Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Relebactam (B560040) in time-kill assays. This compound, a diazabicyclooctane β-lactamase inhibitor, is crucial in restoring the activity of imipenem (B608078) against many multidrug-resistant Gram-negative bacteria.[1][2] Time-kill assays are essential for evaluating the pharmacodynamics of antimicrobial agents, offering insights into their bactericidal or bacteriostatic effects over time.[3][4]

Mechanism of Action: this compound's Role in Potentiating Imipenem

This compound functions by inhibiting Ambler Class A and Class C β-lactamases, enzymes that are a primary mechanism of resistance to β-lactam antibiotics in bacteria like Pseudomonas aeruginosa and Klebsiella pneumoniae.[2][5] By binding to and inactivating these enzymes, this compound protects imipenem from hydrolysis, allowing the carbapenem (B1253116) to effectively inhibit bacterial cell wall synthesis, leading to cell death.[1][2] This synergistic action restores the in vitro activity of imipenem against many imipenem-non-susceptible strains.[6][7]

Mechanism of Imipenem-Relebactam Synergy cluster_bacteria Bacterial Cell Imipenem Imipenem Cell Wall Synthesis Cell Wall Synthesis Imipenem->Cell Wall Synthesis Inhibits This compound This compound Beta-lactamase β-lactamase This compound->Beta-lactamase Inhibits Beta-lactamase->Imipenem Hydrolyzes Bacterial Lysis Bacterial Lysis Cell Wall Synthesis->Bacterial Lysis Leads to

Caption: Mechanism of Imipenem-Relebactam Synergy.

Quantitative Data from Time-Kill Assays

The following tables summarize the bactericidal activity of imipenem in combination with this compound against key pathogens as determined by in vitro time-kill assays.

Table 1: Imipenem-Relebactam Activity against Pseudomonas aeruginosa

Isolate MIC (Imipenem/Relebactam, µg/mL)Mean Change in log10 CFU/mL at 24 hoursReference
1/4-2.93 ± 0.38[8]
2/4-1.67 ± 0.29[8]
4/4+0.38 ± 0.96[8]
8/4+0.15 ± 0.65[8]

Data from a study evaluating imipenem-relebactam against ten clinical P. aeruginosa isolates. The starting inoculum was approximately 6.55 ± 0.28 log10 CFU/mL.[8]

Table 2: Activity of Imipenem/Relebactam against Imipenem-Non-Susceptible Klebsiella pneumoniae

Resistance MechanismImipenem/Relebactam Susceptibility (%)Reference
KPC-producing100[9]
AmpC-producing100[9]
OXA-48-producing50[9]
Metallo-β-lactamase (MBL)-producing0[9]
Porin loss + ESBL/AmpC overproduction77.7[9]

This table highlights the restoration of imipenem susceptibility by this compound against various resistance mechanisms in K. pneumoniae.

Experimental Protocols

A standardized protocol for conducting time-kill assays is crucial for obtaining reproducible results. The following is a general protocol adapted from established methodologies.[10][11][12]

Protocol 1: Time-Kill Assay for Imipenem-Relebactam

Objective: To assess the bactericidal activity of imipenem-relebactam against a bacterial isolate over a 24-hour period.

Materials:

  • Imipenem and this compound analytical grade powders

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate of interest

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Spectrophotometer or McFarland standards

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Appropriate agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Pipettes, tips, and other sterile laboratory equipment

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute this standardized suspension in CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.[10][11]

  • Antimicrobial Solution Preparation:

    • Prepare stock solutions of imipenem and this compound.

    • For time-kill assays, this compound is often used at a fixed concentration of 4 µg/mL.[10][11]

    • Prepare test tubes with CAMHB containing the desired concentrations of imipenem with the fixed concentration of this compound. Include a growth control tube (no antibiotic) and tubes with each agent alone if synergy is being assessed.

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking (approximately 200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial viability counting.[10][12]

  • Bacterial Viability Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies to determine the CFU/mL at each time point. The lower limit of detection is typically around 100 CFU/mL.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3]

    • Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[11]

Time-Kill Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Incubate Inoculate & Incubate at 37°C with shaking Inoculum->Incubate Antibiotics Prepare Antibiotic Solutions (Imipenem +/- this compound) Antibiotics->Incubate Sample Sample at 0, 2, 4, 6, 8, 24 hours Incubate->Sample Dilute Serial Dilutions Sample->Dilute Plate Plate on Agar Dilute->Plate Count Incubate & Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Time-Kill Assay Experimental Workflow.

Conclusion

Time-kill assays are a valuable tool for characterizing the in vitro activity of imipenem-relebactam. The provided protocols and data serve as a comprehensive resource for researchers investigating the efficacy of this combination against challenging Gram-negative pathogens. Adherence to standardized methodologies is essential for generating reliable and comparable data that can inform preclinical and clinical research.

References

Application Notes and Protocols for Relebactam in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of relebactam (B560040), a diazabicyclooctane β-lactamase inhibitor, in various preclinical animal infection models. The data presented is crucial for designing and interpreting in vivo efficacy studies aimed at evaluating novel antimicrobial therapies. This compound is primarily investigated in combination with imipenem-cilastatin to restore its activity against carbapenem-resistant Gram-negative bacteria.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on the dosing and administration of this compound in combination with imipenem-cilastatin in key murine infection models.

Table 1: Dosing of this compound in Murine Disseminated Infection Models

PathogenMouse StrainInoculum (CFU)Administration RouteThis compound Dose (mg/kg)Imipenem-Cilastatin Dose (mg/kg)Dosing RegimenKey Findings
P. aeruginosa (imipenem-resistant)DBA/2n1.1 x 10^6Dual intravenous infusion10, 20, 405Four 1-hour infusions every 6 hoursLog reductions in CFU of 1.72, 3.13, and 3.73 at this compound doses of 10, 20, and 40 mg/kg, respectively.[2]
K. pneumoniae (KPC-producing)DBA/2n1.1 x 10^6Dual intravenous infusion20, 40, 805Four 1-hour infusions every 6 hoursLog reductions in CFU of 2.29, 3.06, and 2.36 at this compound doses of 20, 40, and 80 mg/kg, respectively.[2]

Table 2: Dosing of this compound in Murine Pulmonary Infection Models

PathogenMouse StrainInoculum (CFU)Administration RouteThis compound Dose (mg/kg)Imipenem-Cilastatin Dose (mg/kg)Dosing RegimenKey Findings
P. aeruginosa (imipenem-resistant)CD-1 (neutropenic)Not specifiedIntravenousNot specifiedNot specifiedNot specifiedThis compound restored the activity of imipenem/cilastatin.[3][4]
K. pneumoniae (KPC-producing)CD-1 (neutropenic)Not specifiedIntravenousNot specifiedNot specifiedNot specifiedThis compound restored the activity of imipenem/cilastatin.[3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in animal models are outlined below.

Murine Disseminated Infection Model

This model is designed to evaluate the efficacy of antimicrobials against systemic infections.

Protocol:

  • Animal Model: DBA/2n mice are commonly used.[1]

  • Pathogen Preparation: Prepare a bacterial suspension of the desired strain (e.g., P. aeruginosa or K. pneumoniae) to a concentration of approximately 1.1 x 10^6 CFU/mL.[2]

  • Infection: Administer the bacterial inoculum via intraperitoneal injection.[1][2]

  • Treatment Initiation: Begin treatment shortly after infection (e.g., 15 minutes).[1][2]

  • Drug Administration: Administer imipenem-cilastatin and a titration of this compound doses. A common method is dual infusion using an infusion system, with four 1-hour infusions given every 6 hours.[1][2]

  • Efficacy Assessment: At a predetermined time point post-infection, euthanize the animals, and collect blood or other tissues for bacterial load quantification (CFU counts).[2]

Murine Pulmonary Infection Model

This model is utilized to assess the efficacy of antimicrobials in treating lung infections.

Protocol:

  • Animal Model: Neutropenic female CD-1 mice are commonly used.[5] Neutropenia is induced by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.[5]

  • Bacterial Strain: An imipenem-resistant strain of P. aeruginosa or K. pneumoniae with a known resistance mechanism (e.g., KPC or AmpC production) is selected.[5]

  • Infection: Mice are inoculated via intranasal or intratracheal administration with a standardized inoculum of the resistant bacterial strain.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with imipenem/cilastatin, this compound, or the combination is initiated.[6] Drugs are typically administered subcutaneously or intravenously to mimic human routes of exposure.[6]

  • Endpoint Analysis: At a predetermined time after the final dose (e.g., 24 hours post-infection), mice are euthanized.[5] Lungs are aseptically harvested, homogenized, and serially diluted.[5] Dilutions are plated on appropriate agar (B569324) to quantify the bacterial load (CFU/lung).[5]

  • Data Analysis: The log10 CFU/lung for each treatment group is compared to the vehicle control group to determine the reduction in bacterial burden.[5]

Visualizations

Experimental Workflow for Preclinical In Vivo Efficacy Study of this compound

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Animal Model Selection (e.g., Neutropenic Mice) pathogen_prep Pathogen Preparation (Imipenem-Resistant Strain) infection Infection Induction (e.g., Intranasal, Intraperitoneal) pathogen_prep->infection treatment Treatment Administration (Imipenem/Cilastatin + this compound) infection->treatment endpoint Endpoint Analysis (e.g., 24h Post-Treatment) treatment->endpoint data_analysis Data Analysis (Bacterial Load Quantification) endpoint->data_analysis

Caption: Workflow for a preclinical in vivo efficacy study.

Mechanism of Action of Imipenem-Relebactam

Note on Signaling Pathways: this compound's primary mechanism of action is the direct inhibition of bacterial β-lactamase enzymes. It does not directly modulate host signaling pathways. The diagram below illustrates its mechanism at the bacterial cell level, which is the relevant "pathway" for its function.

G cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasmic Space imipenem Imipenem pbp Penicillin-Binding Proteins (PBPs) imipenem->pbp Inhibits This compound This compound beta_lactamase β-Lactamase (e.g., KPC, AmpC) This compound->beta_lactamase Inhibits beta_lactamase->imipenem Degrades cell_wall Cell Wall Synthesis pbp->cell_wall Essential for

Caption: Mechanism of action for this compound in protecting Imipenem.

References

Application Notes and Protocols for Studying Relebactam's Effect on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Relebactam (B560040) is a diazabicyclooctane (DBO) β-lactamase inhibitor designed to combat resistance in Gram-negative bacteria.[1] Its primary role is the potent, covalent inhibition of Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine β-lactamases.[1][2] This action protects partner β-lactam antibiotics, such as imipenem (B608078), from enzymatic degradation.[1][3] Beyond this primary function, this compound and other DBOs exhibit a secondary mechanism by binding directly to bacterial penicillin-binding proteins (PBPs), the essential enzymes that catalyze the final steps of peptidoglycan synthesis.[1] This dual-action potential—restoring the efficacy of β-lactams and contributing to the disruption of cell wall synthesis—makes the imipenem/relebactam combination a critical therapeutic option against multidrug-resistant pathogens.[4][5]

These application notes provide detailed protocols for investigating the multifaceted effects of this compound on the bacterial cell wall, from direct PBP interaction to the resulting morphological changes and cellular stress responses.

Core Mechanism: Synergistic Disruption of Peptidoglycan Synthesis

This compound's effect on the bacterial cell wall is primarily observed in combination with a β-lactam antibiotic like imipenem. Imipenem targets and inactivates PBPs, which are crucial for the transpeptidation reaction that cross-links peptidoglycan chains, the main component of the bacterial cell wall.[3][6] In resistant bacteria, β-lactamases degrade imipenem. This compound inhibits these β-lactamases, allowing imipenem to reach its PBP targets.[7] The inhibition of PBPs weakens the cell wall, leading to morphological abnormalities, filamentation, and ultimately cell lysis due to osmotic pressure.[4][8]

G cluster_outside Periplasmic Space cluster_result Result BetaLactam Imipenem (β-Lactam) BetaLactamase β-Lactamase (e.g., KPC, AmpC) BetaLactam->BetaLactamase Degradation PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits This compound This compound This compound->BetaLactamase Inhibits PG_Synthesis Peptidoglycan Cross-linking PBP->PG_Synthesis Catalyzes PBP->PG_Synthesis Blocked by Imipenem CellWall Stable Cell Wall PG_Synthesis->CellWall Leads to WeakWall Weakened Cell Wall PG_Synthesis->WeakWall Disruption Leads to CellDeath Cell Lysis & Death WeakWall->CellDeath

Caption: Mechanism of Imipenem/Relebactam synergy on the bacterial cell wall.

Application Note 1: Biochemical and Potentiation Assays

Minimum Inhibitory Concentration (MIC) Potentiation Assay

This assay quantifies this compound's ability to restore or enhance the activity of a partner β-lactam against resistant and susceptible bacterial strains.[2]

Protocol: Broth Microdilution MIC Assay This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation :

    • Prepare stock solutions of imipenem and this compound in an appropriate solvent.

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL per well.[7]

  • Plate Setup :

    • In a 96-well microtiter plate, perform serial two-fold dilutions of imipenem in MHB.

    • In a separate plate, perform the same serial dilutions of imipenem in MHB that contains a fixed concentration of this compound (typically 4 µg/mL).[7]

    • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Inoculation and Incubation :

    • Add the diluted bacterial inoculum to all wells except the sterility control.

    • Incubate the plates at 37°C for 16-20 hours.[7]

  • Data Analysis :

    • Determine the MIC, which is the lowest concentration of the antibiotic that causes complete inhibition of visible bacterial growth.[7]

    • Compare the MIC of imipenem alone to the MIC of imipenem in the presence of this compound. A significant decrease indicates potentiation.

Table 1: Representative MIC Data for Imipenem/Relebactam

Organism Imipenem MIC90 (µg/mL) Imipenem/Relebactam (4 µg/mL) MIC90 (µg/mL) Fold-Change Reference
P. aeruginosa (Imipenem-Nonsusceptible) >64 8 ≥8 [2]
P. aeruginosa (from CF patients) >8 2 ≥4 [9]

| Enterobacterales (Imipenem-Nonsusceptible) | 2 | ≤0.5 | ≥4 |[10] |

PBP Binding Affinity Assay

This assay determines the affinity of this compound for specific PBPs, elucidating its secondary mechanism of action.

Protocol: Competitive PBP Binding Assay

  • Membrane Preparation :

    • Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to mid-log phase and harvest the cells.

    • Lyse the cells via sonication or French press and isolate the cell membrane fraction containing PBPs by ultracentrifugation.

  • Competition Reaction :

    • Incubate the membrane preparation with increasing concentrations of this compound for a set time (e.g., 10-30 minutes) at 30-37°C.

    • Add a fluorescently-labeled β-lactam (e.g., Bocillin FL) at a fixed concentration and incubate for an additional 10-15 minutes. This label will bind to any PBPs not already occupied by this compound.

  • Detection and Analysis :

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently-labeled PBPs using a gel imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing this compound increases.

    • Quantify the band intensity and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the fluorescent β-lactam binding.

Table 2: PBP Inhibition Data

Organism PBP Target IC50 (µM) Notes
E. coli PBP3 Varies Modifications in PBP3 can affect susceptibility to some β-lactam/β-lactamase inhibitor combinations, but imipenem-relebactam activity is generally less affected.[11][12]

| P. aeruginosa | Multiple PBPs | Not specified | this compound exhibits modest binding to bacterial PBPs, contributing to its overall efficacy with a partner antibiotic.[1] |

Application Note 2: Analysis of Cell Wall Composition

Peptidoglycan Compositional Analysis by UPLC

This high-resolution technique is used to quantify the different muropeptide fragments that constitute the peptidoglycan, revealing changes in cross-linking and structure after treatment with this compound in combination with a β-lactam.[13][14][15]

G Culture 1. Bacterial Culture (Control vs. IMI/REL treated) Harvest 2. Cell Harvesting (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis (Boiling in SDS) Harvest->Lysis Wash 4. Sacculi Isolation (Washing to remove SDS) Lysis->Wash Digest 5. Pronase Digestion (Remove cell wall proteins) Wash->Digest Muramidase 6. Muramidase Digestion (Solubilize peptidoglycan) Digest->Muramidase Reduce 7. Muropeptide Reduction (Sodium borohydride) Muramidase->Reduce UPLC 8. UPLC Separation Reduce->UPLC Analysis 9. Data Analysis (Quantify cross-linking, etc.) UPLC->Analysis G Stimulus Cell Wall Damage (e.g., by IMI/REL) Sensor Sensor Kinase (in cell membrane) Stimulus->Sensor Activates Phosphorylation Autophosphorylation Sensor->Phosphorylation Regulator Response Regulator (in cytoplasm) Phosphorylation->Regulator Phospho-transfer Activation Phosphorylation Regulator->Activation DNA Promoter Region of Target Genes Activation->DNA Binds to Response Expression of Repair/Resistance Genes DNA->Response Induces

References

Application Notes and Protocols for Assessing Relebactam's Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of relebactam (B560040), a β-lactamase inhibitor, in combination with imipenem (B608078), against clinical isolates of Gram-negative bacteria.

Introduction

This compound is a diazabicyclooctane β-lactamase inhibitor that restores the activity of imipenem against many imipenem-resistant bacteria.[1][2][3] It is effective against Ambler Class A carbapenemases (like Klebsiella pneumoniae carbapenemase, KPC) and Class C cephalosporinases (AmpC).[1][4][5] However, this compound does not inhibit Class B metallo-β-lactamases (MBLs) or Class D oxacillinases (e.g., OXA-48-like).[4] Accurate and standardized assessment of imipenem/relebactam's activity is crucial for clinical diagnostics, antimicrobial surveillance, and drug development. The standard reference method for determining imipenem/relebactam minimum inhibitory concentrations (MICs) is broth microdilution (BMD).[4] Other acceptable methods include agar (B569324) dilution and gradient diffusion.[4][6]

Mechanism of Action

Imipenem, a carbapenem (B1253116) antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Some bacteria develop resistance by producing β-lactamase enzymes that hydrolyze imipenem. This compound protects imipenem from degradation by inhibiting specific β-lactamases, thereby restoring its antibacterial activity.

cluster_0 Bacterial Cell cluster_1 Outcome PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BacterialDeath Bacterial Cell Death CellWall->BacterialDeath Disruption leads to BetaLactamase β-Lactamase (e.g., KPC, AmpC) Imipenem_out Imipenem BetaLactamase->Imipenem_out Hydrolyzes (Resistance) Imipenem_out->PBP Inhibits Relebactam_out This compound Relebactam_out->BetaLactamase Inhibits

Mechanism of action of imipenem/relebactam.

Data Presentation

Table 1: In Vitro Activity of Imipenem/Relebactam and Comparators Against Global Surveillance Isolates (2018-2020)
Organism GroupImipenem Alone MIC50/MIC90 (µg/mL)Imipenem/Relebactam MIC50/MIC90 (µg/mL)% Susceptibility (Imipenem Alone)% Susceptibility (Imipenem/Relebactam)
P. aeruginosa2 / 320.5 / 463.8%87.0%
Enterobacterales0.25 / 1≤0.12 / 0.591.8%96.6%
Data adapted from the SMART global surveillance program (2018-2020)[7]
Table 2: FDA, CLSI, and EUCAST Breakpoints for Imipenem/Relebactam (µg/mL)
OrganismFDACLSIEUCAST
Enterobacterales≤1 (S), 2 (I), ≥4 (R)≤1 (S), 2 (I), ≥4 (R)≤2 (S), >2 (R)
Pseudomonas aeruginosa≤2 (S), 4 (I), ≥8 (R)≤2 (S), 4 (I), ≥8 (R)≤4 (S), >4 (R)
(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change; refer to the latest guidelines.[4]
Table 3: CLSI Quality Control Ranges for Imipenem/Relebactam MIC (µg/mL) by Broth Microdilution
QC StrainImipenem/Relebactam MIC Range
E. coli ATCC® 259220.06/4 - 0.25/4
P. aeruginosa ATCC® 278530.25/4 - 1/4
K. pneumoniae ATCC® 7006030.12/4 - 0.5/4
Note: Always refer to the most current CLSI M100 document for the latest QC ranges.[4]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Imipenem/Relebactam MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method.[1][4][7]

Materials:

  • Imipenem and this compound analytical powders

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[8]

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of imipenem and this compound.

    • For MIC testing, this compound is used at a fixed concentration of 4 µg/mL.[7][8][9]

    • Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate.

    • Add this compound to each well containing the imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.[7]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies.[4][8]

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][7][8]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[4][8]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[4][7][8]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.[4][7][8]

    • Interpret the MIC values according to established breakpoints from CLSI or EUCAST.[8]

prep_stock Prepare Imipenem & This compound Stock Solutions serial_dilution Prepare Serial Dilutions of Imipenem in CAMHB Plate prep_stock->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_this compound Add this compound to a Final Concentration of 4 µg/mL serial_dilution->add_this compound inoculate Inoculate Plate with Bacterial Suspension add_this compound->inoculate dilute_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic interpret Interpret Results using CLSI/EUCAST Breakpoints read_mic->interpret

Workflow for MIC testing by Broth Microdilution.
Protocol 2: Agar Dilution for Imipenem/Relebactam MIC Determination

This protocol is an alternative to BMD and is also based on CLSI guidelines.

Materials:

  • Imipenem and this compound analytical powders

  • Mueller-Hinton agar (MHA)

  • Sterile petri dishes

  • Materials for inoculum preparation as in Protocol 1

Procedure:

  • Preparation of Agar Plates:

    • Prepare molten MHA according to the manufacturer's instructions.

    • Prepare serial twofold dilutions of imipenem and add them to separate aliquots of molten MHA.

    • Add this compound to each aliquot to achieve a final fixed concentration of 4 µg/mL.

    • Pour the agar into sterile petri dishes and allow them to solidify. Prepare one antimicrobial-free plate as a growth control.[6]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.[6]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation and Incubation:

    • Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that inhibits the growth of the bacteria.

Protocol 3: Gradient Diffusion (Etest®/MTS) for Imipenem/Relebactam MIC Determination

This method provides a direct reading of the MIC value from a calibrated strip.

Materials:

  • Imipenem/relebactam gradient strips (e.g., Etest®, MIC Test Strip)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Materials for inoculum preparation as in Protocol 1

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.[4]

  • Application of Gradient Strip:

    • Allow the agar surface to dry for 5-15 minutes.[4]

    • Aseptically apply the imipenem/relebactam gradient strip to the agar surface.[4]

  • Incubation:

    • Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.[4]

  • Interpretation of Results:

    • Read the MIC value where the elliptical zone of inhibition intersects the MIC scale on the strip.

    • If the intersection is between markings, round up to the next highest twofold dilution.[7]

Protocol 4: Time-Kill Assay

This assay assesses the bactericidal activity of imipenem/relebactam over time.[8][9]

Materials:

  • Imipenem and this compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Bacterial isolates

  • Shaking incubator (37°C)

  • Sterile tubes or flasks

  • Spectrophotometer

  • Spiral plater or manual plating supplies (agar plates, spreaders)

  • Colony counter

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test organism in CAMHB.[8]

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.[8]

  • Assay Setup:

    • Prepare tubes with CAMHB containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC).[8]

    • Include a growth control tube (no antibiotic).[8]

    • Inoculate each tube with the prepared bacterial suspension.[8]

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.[8]

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[8]

  • Bacterial Viability Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.[8]

    • Plate the dilutions onto appropriate agar plates.[8]

    • Incubate the plates overnight at 37°C.[8]

    • Count the number of colonies to determine the CFU/mL at each time point.[8]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.[8] A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Troubleshooting and Considerations

  • Elevated MICs: Unexpectedly high MIC values may indicate the presence of resistance mechanisms not inhibited by this compound, such as MBLs or OXA-type carbapenemases.[7] Molecular testing can be performed to detect these resistance genes.[4]

  • Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs.[7]

  • Media and Reagents: Use fresh, quality-controlled media. The cation concentration in Mueller-Hinton broth can affect imipenem's activity.[7] Ensure the potency of imipenem and the fixed concentration of this compound are accurate.[7]

  • Discordant Results: If results between different methods (e.g., disk diffusion and BMD) are discordant, consider confirming with the reference BMD method.[7]

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Resistance to Imipenem/Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Imipenem (B608078)/Relebactam (B560040). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Imipenem/Relebactam?

A1: Resistance to Imipenem/Relebactam is multifactorial and typically involves one or more of the following mechanisms:

  • Enzymatic Degradation: This occurs through the production of β-lactamase enzymes that are not effectively inhibited by this compound. While this compound is a potent inhibitor of Class A (like KPC) and Class C serine β-lactamases, it is not active against Class B metallo-β-lactamases (MBLs) or Class D oxacillinases.[1] Mutations within the β-lactamase enzymes themselves, such as in the blaKPC gene, can also lead to resistance.[2][3]

  • Reduced Drug Permeability: Mutations in genes encoding for outer membrane porins can restrict the entry of Imipenem/Relebactam into the bacterial cell. Key examples include the disruption of OmpK35 and OmpK36 in Klebsiella pneumoniae and OprD in Pseudomonas aeruginosa.[2][4][5][6][7]

  • Efflux Pump Overexpression: Increased expression of efflux pumps, which actively transport antibiotics out of the cell, can contribute to resistance. In P. aeruginosa, overexpression of the MexAB-OprM and MexEF-OprN efflux systems has been linked to Imipenem/Relebactam resistance.[1]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the molecular targets of imipenem, can reduce the binding affinity of the drug, leading to decreased susceptibility.[8][9]

Q2: Can resistance to other β-lactam/β-lactamase inhibitor combinations confer resistance to Imipenem/Relebactam?

A2: Not necessarily. For instance, some mutations in the Ω-loop of KPC enzymes that confer resistance to ceftazidime/avibactam can actually increase susceptibility to Imipenem/Relebactam.[8][9] However, cross-resistance can occur, particularly through mechanisms that are not specific to the inhibitor, such as porin loss or the production of MBLs.

Q3: What is the role of metallo-β-lactamases (MBLs) in Imipenem/Relebactam resistance?

A3: MBLs are a significant challenge as they are not inhibited by this compound.[1] Bacteria that acquire genes encoding MBLs, such as NDM, VIM, or IMP types, are often resistant to all carbapenems, including Imipenem/Relebactam.[10][11]

Q4: How quickly can resistance to Imipenem/Relebactam emerge?

A4: The emergence of resistance can be rapid, particularly in mutator strains of bacteria.[4][5] Studies have shown that resistance can develop both in vitro and in vivo during the course of treatment.[1][2][12]

Troubleshooting Guides

Problem 1: My clinical isolate shows increasing MICs to Imipenem/Relebactam during serial passage experiments.

  • Possible Cause: This is indicative of the selection of resistance mutations. The most likely initial event is a mutation in a porin gene, such as oprD in P. aeruginosa or ompK36 in K. pneumoniae.[4][5][7] Subsequent mutations may arise in β-lactamase genes or regulators of efflux pumps.

  • Troubleshooting Steps:

    • Perform Whole-Genome Sequencing (WGS): Compare the genome of the resistant isolate to the parental strain to identify mutations in known resistance genes (e.g., ompK35, ompK36, oprD, blaKPC, mexR).

    • Gene Expression Analysis: Use RT-qPCR to quantify the expression levels of key efflux pump genes (e.g., mexB, acrB) and β-lactamase genes.

    • Phenotypic Assays: Test the susceptibility of your isolates to other antibiotics to check for cross-resistance patterns.

Problem 2: I have an isolate that is resistant to Imipenem/Relebactam, but I cannot find any known carbapenemase genes.

  • Possible Cause: Resistance in the absence of a carbapenemase is often due to a combination of mechanisms. This could include the synergistic effect of porin loss and overexpression of an efflux pump, or mutations in PBPs.[13]

  • Troubleshooting Steps:

    • WGS and Bioinformatic Analysis: Scrutinize the genome for mutations in porin genes, efflux pump regulatory genes, and PBP-encoding genes.

    • Efflux Pump Inhibition Assay: Determine the MIC of Imipenem/Relebactam in the presence and absence of an efflux pump inhibitor, such as PAβN, to assess the contribution of efflux pumps to the resistance phenotype.[1]

    • Porin Analysis: Use SDS-PAGE to analyze the outer membrane protein profile and look for the absence or reduction of porin bands.[7]

Quantitative Data Summary

Table 1: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in K. pneumoniae

Resistance MechanismBacterial StrainBaseline MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Increase in MICReference
OmpK36 disruption & KPC modificationKPC-producing K. pneumoniae0.25>64>256[3]
Disruption of OmpK35 and OmpK36KPC-possessing K. pneumoniaeN/A2/4 to 512/4N/A[7]
blaKPC overexpression with porin disruptionKPC-possessing K. pneumoniaeN/A512/4N/A[7]

Table 2: Impact of Resistance Mechanisms on Imipenem/Relebactam MICs in P. aeruginosa

Resistance MechanismBacterial StrainBaseline MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Increase in MICReference
OprD inactivation + MexAB-OprM overexpressionPAO1 isogenic mutantsN/A4-fold increase4[1]
Mutations in MexAB-OprM and/or MexEF-OprNClinical isolatesVariesVariesN/A[1]
Mutation in ponA (PBP1a)PAOMS (mutator strain)N/AHigh-level resistanceN/A[4][5]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Testing for Imipenem/Relebactam

This protocol is based on the broth microdilution method.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Imipenem and this compound analytical grade powders

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a stock solution of imipenem. This compound is typically used at a fixed concentration of 4 mg/L.[14]

    • In a 96-well plate, perform serial two-fold dilutions of imipenem in CAMHB containing 4 mg/L of this compound.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of imipenem that completely inhibits visible growth.

2. Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations

  • Materials:

    • Bacterial culture

    • DNA extraction kit

    • Next-generation sequencing (NGS) platform (e.g., Illumina)

    • Bioinformatics software for sequence analysis

  • Procedure:

    • Extract high-quality genomic DNA from the bacterial isolate.

    • Prepare a sequencing library according to the manufacturer's protocol for the chosen NGS platform.

    • Sequence the library to generate high-quality reads.

    • Assemble the reads de novo or map them to a reference genome.

    • Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance. Compare the genome of the resistant strain to a susceptible parental strain.

3. Gene Expression Analysis by RT-qPCR

  • Materials:

    • Bacterial culture grown to mid-log phase

    • RNA extraction kit

    • Reverse transcriptase kit

    • qPCR instrument and reagents (e.g., SYBR Green)

    • Primers for target genes (e.g., mexB, acrB, blaKPC) and a housekeeping gene (e.g., rpoD)

  • Procedure:

    • Extract total RNA from the bacterial culture.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase.

    • Perform qPCR using primers for your target genes and a housekeeping gene for normalization.

    • Calculate the relative expression of the target genes in the resistant isolate compared to a susceptible control using the ΔΔCt method.

Visualizations

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_membrane Outer Membrane PBP PBP Ribosome Ribosome PBP->Ribosome Inhibits Cell Wall Synthesis Efflux Efflux Pump Imipenem_this compound Imipenem/ This compound Efflux->Imipenem_this compound Expulsion DNA DNA (Mutations) DNA->PBP Target Alteration DNA->Efflux Overexpression Porin Porin DNA->Porin Porin Loss BetaLactamase β-lactamase DNA->BetaLactamase Enzyme Modification Porin->PBP Target Binding BetaLactamase->Imipenem_this compound Hydrolysis Imipenem_this compound->Porin Entry

Caption: Overview of Imipenem/Relebactam resistance mechanisms.

Experimental_Workflow start Resistant Isolate Identified mic MIC Testing start->mic wgs Whole-Genome Sequencing mic->wgs rt_qpcr RT-qPCR wgs->rt_qpcr phenotypic Phenotypic Assays (e.g., Efflux Pump Inhibition) rt_qpcr->phenotypic analysis Data Analysis & Interpretation phenotypic->analysis conclusion Resistance Mechanism Elucidated analysis->conclusion

Caption: Experimental workflow for investigating resistance.

References

Technical Support Center: Optimizing Relebactam Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Relebactam dosage in preclinical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a diazabicyclooctane non-β-lactam, β-lactamase inhibitor.[1] Its primary function is to inhibit Ambler class A and class C β-lactamases.[1] By binding to these enzymes, this compound protects β-lactam antibiotics, such as imipenem (B608078), from degradation, thereby restoring their antibacterial activity against many resistant Gram-negative bacteria.[1]

Q2: Against which classes of β-lactamases is this compound active and inactive?

A2: this compound is active against Ambler class A (e.g., KPC, ESBLs) and class C (e.g., AmpC) β-lactamases.[1] It has limited to no activity against class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, and class D carbapenemases like OXA-48.[2]

Q3: What is the recommended fixed concentration of this compound for in vitro susceptibility testing?

A3: For in vitro susceptibility testing methods such as broth microdilution (BMD), agar (B569324) dilution, and gradient strips, a fixed concentration of 4 µg/mL of this compound should be used in combination with the β-lactam antibiotic being tested.

Q4: How should I prepare and store research-grade this compound stock solutions?

A4: Research-grade this compound can be dissolved in DMSO or water. Stock solutions are stable for up to 1 year at -20°C.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for imipenem/relebactam.

  • Potential Cause: Inconsistent inoculum preparation is a common source of variability in MIC testing.

  • Recommended Action: Ensure that the bacterial suspension is standardized to a 0.5 McFarland standard. For mucoid strains, a 1.0 McFarland standard may be necessary.

  • Potential Cause: The cation concentration in Mueller-Hinton broth can affect the activity of imipenem.

  • Recommended Action: Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines. If you suspect media-related issues, test a new lot of media with quality control strains.

Issue 2: A bacterial isolate expected to be susceptible to imipenem/relebactam is showing resistance.

  • Potential Cause: The isolate may possess resistance mechanisms not inhibited by this compound, such as metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases.

  • Recommended Action: Consider molecular testing to identify the presence of these resistance genes.

  • Potential Cause: Altered permeability of the bacterial outer membrane can prevent imipenem from reaching its target penicillin-binding proteins (PBPs).

  • Recommended Action: If porin loss is suspected, this often requires more advanced molecular techniques to confirm.

Issue 3: Discrepancies in MIC values between different testing methods (e.g., broth microdilution vs. disk diffusion).

  • Potential Cause: Disk diffusion can be less precise than broth microdilution.

  • Recommended Action: Use broth microdilution (BMD) as the reference method for confirmation. For disk diffusion, consider establishing an "Area of Technical Uncertainty" to flag isolates requiring confirmatory testing with a reference method.

Data Presentation

Table 1: Efficacy of Imipenem-Relebactam Combination in Murine Disseminated Infection Models

PathogenMouse StrainInoculum (CFU)Administration RouteThis compound Dose (mg/kg)Imipenem-Cilastatin Dose (mg/kg)Dosing RegimenEfficacy Endpoint
P. aeruginosa CLB 24228DBA/2n2.2 x 10⁶Intraperitoneal10, 20, 405Four 1-h infusions every 6hLog reduction in CFU
K. pneumoniae CL 6339 DBA/2n5.5 x 10⁵Intraperitoneal20, 40, 805Four 1-h infusions every 6hLog reduction in CFU

Table 2: Efficacy of Imipenem-Relebactam Combination in Murine Pulmonary Infection Models

PathogenMouse StrainInoculum (CFU)Administration RouteThis compound Dose (mg/kg)Imipenem-Cilastatin Dose (mg/kg)Dosing RegimenEfficacy Endpoint
P. aeruginosaDBA/2n7.0 x 10⁶Intranasal10, 20, 40, 805Four 1-h infusions every 6hLog reduction in CFU

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Imipenem/Relebactam MIC

This protocol is based on CLSI guidelines.

  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend colonies in saline to match a 0.5 McFarland turbidity standard.

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Imipenem in CAMHB.

  • Add this compound: Add this compound to each well containing the Imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.

  • Inoculate Plate: Dispense the diluted bacterial suspension into each well of the microdilution plate.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.

Protocol 2: Murine Thigh Infection Model

This protocol is a standardized model for in vivo evaluation of antimicrobial agents.

  • Animals: Use specific pathogen-free, neutropenic female mice (e.g., CD-1 or BALB/c), typically 6-8 weeks old.

  • Bacterial Challenge: Prepare a mid-logarithmic phase culture of the test organism (e.g., P. aeruginosa). Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ - 10⁷ CFU/mL). Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment: Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer imipenem, this compound, the combination, or vehicle control via the appropriate route (e.g., subcutaneous or intravenous). Dosing regimens often mimic human exposure.

  • Endpoint Measurement: At a specified time post-infection (e.g., 24 hours), euthanize the mice. Aseptically remove the entire thigh muscle. Homogenize the thigh tissue in a known volume of sterile saline or PBS. Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh). Efficacy is determined by the change in log₁₀ CFU/thigh compared to the initial bacterial load at the start of therapy and compared to the vehicle control group.

Protocol 3: Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles.

  • System Preparation and Sterilization: Assemble the hollow-fiber system (cartridge, tubing, central reservoir) in a biological safety cabinet. Sterilize the entire circuit using an appropriate method, such as autoclaving or ethylene (B1197577) oxide. Prime the system with sterile culture medium.

  • Bacterial Inoculum Preparation: Culture the selected bacterial strain overnight on appropriate agar plates. Inoculate a single colony into fresh broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase. Adjust the bacterial suspension to the desired starting inoculum density (e.g., 1 x 10⁶ CFU/mL).

  • Inoculation of the Hollow-Fiber Cartridge: Using a sterile syringe, carefully inject the prepared bacterial inoculum into the extracapillary space (ECS) of the hollow-fiber cartridge through the sampling ports. Allow the system to equilibrate for a short period (e.g., 1-2 hours).

  • Initiation of Simulated Dosing Regimen: Prepare stock solutions of imipenem and this compound. Program the syringe pumps to simulate the desired human pharmacokinetic profiles. This typically involves a loading dose followed by a continuous infusion to mimic the elimination half-life of each drug, often administered every 6 hours.

  • Sampling and Analysis: Collect samples from the ECS of the hollow-fiber cartridge at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours). Perform serial dilutions and plate to determine the bacterial count (CFU/mL).

Mandatory Visualizations

G cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellLysis Cell Lysis and Death PBP->CellLysis Leads to BetaLactamase β-lactamase (e.g., KPC, AmpC) InactiveImipenem Inactive Imipenem BetaLactamase->InactiveImipenem Imipenem Imipenem Imipenem->PBP Inhibits cell wall synthesis Imipenem->BetaLactamase Hydrolysis This compound This compound This compound->BetaLactamase Inhibits

Caption: Mechanism of action for this compound in protecting Imipenem.

G start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_plates Prepare Serial Dilutions of Imipenem start->prep_plates dilute_inoculum Dilute Suspension in CAMHB to ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Microtiter Plate dilute_inoculum->inoculate add_this compound Add Fixed this compound (4 µg/mL) to each well prep_plates->add_this compound add_this compound->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC testing of Imipenem-Relebactam.

G cluster_imipenem Imipenem PK/PD cluster_this compound This compound PK/PD Imipenem_Target Target: %fT > MIC ≥ 30-40% Joint_PTA Joint Probability of Target Attainment (PTA) Imipenem_Target->Joint_PTA Relebactam_Target Target: fAUC/MIC ≥ 7.5-8 Relebactam_Target->Joint_PTA Efficacy Maximal Bactericidal Activity & Resistance Suppression Joint_PTA->Efficacy

Caption: Logical Relationship for PK/PD Target Attainment.

References

Technical Support Center: Chemical Synthesis of Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Relebactam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical β-lactamase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, complete with detailed experimental protocols and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the manufacturing process of this compound?

A1: A primary challenge is the formation of oligomeric impurities. These impurities can arise during two critical stages: the hydrogenolysis of the benzyl (B1604629) urea (B33335) intermediate and the final Boc-sulfate deprotection step.[1][2][3] The presence of base and water can activate the hydroxy urea intermediate, leading to self-condensation and the formation of dimers and other oligomers, which complicates purification and reduces the final yield of this compound.[3]

Q2: Which synthetic route is commonly used for the scalable production of this compound?

A2: The manufacturing route developed by Merck is widely cited for its efficiency and scalability.[4] This multi-step synthesis typically starts from commercially available materials like cis-5-hydroxypipecolic acid. Key transformations in this route include a highly diastereoselective reduction of an oxime ether and a chemoselective amidation to couple the piperidine (B6355638) side chain.

Q3: Are there specific reagents that are crucial for controlling the stereochemistry of this compound?

A3: Yes, achieving the correct stereochemistry is critical. One of the key steps involves a diastereoselective reduction of a chiral oxime ether intermediate. The use of a catalyst system like FeCl₃·6H₂O with NaBH₄ has been reported to provide high diastereoselectivity in this reduction, which is a pivotal step in establishing the correct stereoisomer for the final product.

Q4: What is the final salt form of this compound, and how is it ensured during synthesis?

A4: this compound is typically isolated as a zwitterionic salt. The final deprotection step, which removes the Boc protecting group from the piperidine nitrogen, is crucial for obtaining this form. The choice of deprotection agent, such as iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr), in a suitable solvent like acetonitrile (B52724) (MeCN) facilitates the formation of the zwitterion.

Troubleshooting Guide

Issue 1: High Levels of Oligomeric Impurities Detected

Q: I am observing significant levels of dimer and other high-molecular-weight impurities in my crude this compound. What is the cause, and how can I prevent this?

A: This is a common and well-documented issue. The primary cause is the reactivity of the hydroxy urea intermediate, which can self-condense.

Potential Causes & Solutions:

  • Base-Catalyzed Oligomerization during Hydrogenolysis: The presence of base during the debenzylation (hydrogenolysis) step can promote oligomer formation.

    • Solution: The optimized process avoids strong bases and uses a solvent system containing isopropylacetate (B1230618) (IPA) in addition to acetic acid and water. This mixture has been shown to suppress the formation of oligomers during the reaction.

  • Slurry Formation during Sulfation: The use of a SO₃-pyridine complex for the sulfation of the hydroxyl group can lead to a thick, difficult-to-stir slurry, which can trap impurities and promote side reactions.

    • Solution: Replace the SO₃-pyridine complex with a SO₃-triethylamine (SO₃·Et₃N) complex. This alternative reagent prevents the formation of a heavy slurry, improving reaction homogeneity and minimizing impurity formation.

  • Side Reactions during Final Deprotection: The use of iodotrimethylsilane (TMSI) for the final Boc deprotection can be problematic on a larger scale and may contribute to impurity formation.

    • Solution: Substitute TMSI with bromotrimethylsilane (TMSBr). TMSBr is a more manageable reagent for this transformation and effectively removes the Boc group to yield the final zwitterionic product with high purity.

Data Summary: Reagent Impact on Impurity and Processability
StepProblematic ConditionIssueOptimized ConditionImprovement
Hydrogenolysis Standard basic conditionsOligomer formationUse of Isopropylacetate (IPA) with AcOH/H₂OSuppresses oligomer formation
Sulfation SO₃-pyridine complexHeavy slurry formation, poor agitationSO₃-triethylamine complexAvoids thick slurry, improves processability
Boc Deprotection Iodotrimethylsilane (TMSI)Difficult to handle at scaleBromotrimethylsilane (TMSBr)Improved handling and high-purity product
Issue 2: Low Diastereoselectivity in the Reduction Step

Q: The diastereomeric ratio (dr) of my pipecolic acid intermediate after the oxime reduction is lower than expected. How can I improve this?

A: Low diastereoselectivity can result from several factors related to reaction conditions and reagents.

Potential Causes & Solutions:

  • Suboptimal Reducing Agent or Catalyst: The choice of reducing agent is critical for directing the stereochemical outcome.

    • Solution: Ensure the use of a proven diastereoselective reducing system. The FeCl₃·6H₂O / NaBH₄ system is specifically cited for its high diastereoselectivity in the synthesis of the this compound intermediate.

  • Incorrect Reaction Temperature: Temperature can significantly impact selectivity. Higher temperatures may provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

    • Solution: Perform the reduction at a controlled, lower temperature. Carefully monitor the reaction temperature and optimize it to favor the kinetic product, which is often the desired diastereomer.

  • Solvent Effects: The solvent can influence the conformation of the transition state, thereby affecting selectivity.

    • Solution: Screen different solvents. The polarity and coordinating ability of the solvent can stabilize or destabilize the key transition states. Refer to literature for the optimized solvent system for this specific reduction.

Experimental Protocols

Protocol 1: Optimized Hydrogenolysis to Minimize Oligomers

This protocol describes the palladium-catalyzed debenzylation of the benzyl urea intermediate to form the key hydroxy urea precursor.

  • Catalyst Preparation: Suspend 10% Palladium on carbon (Pd/C, ~5 mol%) in a solvent mixture of isopropylacetate (IPA), acetic acid (AcOH), and water.

  • Reaction Setup: In a suitable hydrogenation reactor, dissolve the benzyl urea intermediate in the IPA/AcOH/H₂O solvent system.

  • Hydrogenation: Add the Pd/C catalyst slurry to the reactor. Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude hydroxy urea intermediate, which can be used directly in the next step or purified if necessary.

Protocol 2: Optimized Sulfation using SO₃-Triethylamine

This protocol details the sulfation of the hydroxy urea intermediate.

  • Reagent Preparation: Prepare the SO₃-triethylamine (SO₃·Et₃N) complex.

  • Reaction Setup: Dissolve the hydroxy urea intermediate in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Sulfation: Cool the solution to 0-5 °C. Add the SO₃·Et₃N complex portion-wise, maintaining the internal temperature. The reaction mixture should remain a mobile slurry.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by HPLC until the starting material is fully consumed.

  • Work-up: Quench the reaction by carefully adding a suitable aqueous solution. Separate the layers and extract the aqueous layer with an organic solvent.

  • Isolation: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-sulfate intermediate.

Visualized Workflows

G cluster_main This compound Synthetic Workflow Start cis-5-Hydroxypipecolic Acid Amidation Chemoselective Amidation Start->Amidation Intermediate1 Amide Intermediate Amidation->Intermediate1 Urea_Formation Urea Formation & Cyclization Intermediate1->Urea_Formation Intermediate2 Benzyl Urea Intermediate Urea_Formation->Intermediate2 Hydrogenolysis Optimized Hydrogenolysis Intermediate2->Hydrogenolysis Intermediate3 Hydroxy Urea Intermediate Hydrogenolysis->Intermediate3 Sulfation Optimized Sulfation Intermediate3->Sulfation Intermediate4 Boc-Sulfate Intermediate Sulfation->Intermediate4 Deprotection Optimized Boc Deprotection Intermediate4->Deprotection End This compound (Zwitterion) Deprotection->End G cluster_troubleshooting Troubleshooting: Oligomer Formation Problem High Levels of Oligomeric Impurities Detected CheckStep At which step is the impurity forming? Problem->CheckStep Hydrogenolysis During Hydrogenolysis CheckStep->Hydrogenolysis Analysis shows impurity in hydroxy urea intermediate Sulfation During/After Sulfation CheckStep->Sulfation Analysis shows impurity post-sulfation Cause_H Cause: Base-catalyzed side reaction Hydrogenolysis->Cause_H Cause_S Cause: Thick slurry from SO₃-pyridine complex Sulfation->Cause_S Solution_H Solution: Use IPA/AcOH/H₂O solvent system. Avoid strong bases. Cause_H->Solution_H Solution_S Solution: Replace with SO₃-triethylamine complex to maintain a mobile mixture. Cause_S->Solution_S

References

Technical Support Center: Relebactam Stability and Storage in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions of Relebactam (B560040) in solution. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For short-term storage (days to weeks), this compound sodium powder should be stored in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C.[1] It is crucial to keep the container tightly sealed in a dry and well-ventilated area to prevent moisture absorption and degradation.[1]

Q2: What is the stability of this compound in a reconstituted solution?

A2: Most of the available stability data for this compound is from studies of its co-formulation with imipenem (B608078) and cilastatin (B194054) (RECARBRIO™). In this formulation, after reconstitution and further dilution, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[1][2] Extended stability studies have shown the co-formulation to be stable for up to 12 hours at room temperature and up to 108 hours when refrigerated in specific infusion bags.[1] It is important not to freeze solutions containing this compound. For research purposes with this compound as a single agent, it is always recommended to prepare fresh solutions for each experiment.

Q3: Which solvents and infusion fluids are compatible with this compound?

A3: this compound, as part of RECARBRIO™, is compatible with several common infusion diluents, including:

  • 0.9% Sodium Chloride Injection, USP

  • 5% Dextrose Injection, USP

  • 5% Dextrose and 0.9% Sodium Chloride Injection, USP

  • 5% Dextrose and 0.45% Sodium Chloride Injection, USP

  • 5% Dextrose and 0.225% Sodium Chloride Injection, USP

For laboratory use, this compound is soluble in water and DMSO.

Q4: Is this compound compatible with other drugs?

A4: The co-formulation of this compound has been shown to be physically compatible with several other injectable drugs, such as dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine. However, it is physically incompatible with propofol. Co-administration with other drugs where compatibility has not been established should be avoided.

Troubleshooting Guide

Problem: My experimental results are inconsistent when using this compound.

  • Possible Cause: Inaccurate concentration due to degradation of this compound in solution.

    • Solution: Prepare fresh solutions for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Precipitation of the compound.

    • Solution: Visually inspect solutions for any particulate matter before use. If precipitation is observed, it may be necessary to adjust the solvent, concentration, or pH.

Problem: I am observing unexpected peaks in my HPLC analysis.

  • Possible Cause: Degradation of this compound.

    • Solution: This could indicate that your solution has degraded. Review your storage and handling procedures. It is essential to use a validated stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound, primarily from studies on the co-formulated product RECARBRIO™. This data can serve as a valuable reference for researchers.

Table 1: Stability of Reconstituted and Diluted RECARBRIO™ Solution

Storage ConditionTemperatureStability DurationReference(s)
Room TemperatureUp to 30°C (86°F)At least 2 hours
Refrigerated2°C to 8°C (36°F to 46°F)At least 24 hours

Table 2: Extended Stability of RECARBRIO™ in Polyvinyl Chloride (PVC) Infusion Bags

Storage ConditionTemperatureStability DurationReference(s)
Room Temperature24°C (75°F)Up to 12 hours
Refrigerated4°C (39°F)Up to 108 hours

Experimental Protocols & Methodologies

Stability-Indicating HPLC Method (Illustrative)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. While a specific validated method for this compound alone is not extensively published, methods for the simultaneous analysis of imipenem, cilastatin, and this compound can be adapted.

  • Column: C18 reverse-phase column (e.g., Hypersil BDS C18, 250mm x 4.6mm, 5µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile (B52724) and 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) buffer (pH 4.5) in a 45:55 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 245 nm or 265 nm.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions.

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature for a set duration.

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature for a set duration.

  • Oxidative Degradation: 3-5% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the drug to UV light.

Samples are then analyzed by a validated HPLC method to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_this compound Prepare this compound Solution acid Acid Hydrolysis prep_this compound->acid Expose to stress base Base Hydrolysis prep_this compound->base Expose to stress oxidation Oxidation (H2O2) prep_this compound->oxidation Expose to stress thermal Thermal Stress prep_this compound->thermal Expose to stress photo Photolytic Stress prep_this compound->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples characterization Characterize Degradation Products (LC-MS/MS) hplc->characterization Identify unknown peaks

Caption: Workflow for a forced degradation study of this compound.

logical_relationship storage Proper Storage Conditions (-20°C long-term, 0-4°C short-term) stability Chemical Stability of this compound storage->stability inconsistent Inconsistent or Inaccurate Data storage->inconsistent Improper conditions lead to handling Correct Solution Handling (Freshly prepared, avoid freeze-thaw) handling->stability handling->inconsistent Improper conditions lead to results Reliable and Reproducible Experimental Results stability->results

Caption: Logical flow from proper handling to reliable results.

hypothetical_degradation This compound This compound hydrolysis_product Hydrolysis Product (e.g., opening of piperidine (B6355638) ring) This compound->hydrolysis_product Acid/Base Hydrolysis desulfation_product Desulfated Product (Less likely based on studies) This compound->desulfation_product Potential Pathway (less favored)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Troubleshooting Relebactam Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variable Minimum Inhibitory Concentration (MIC) results in Relebactam assays. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your this compound susceptibility testing.

Question: Why am I observing significant variability in my Imipenem (B608078)/Relebactam MIC results between replicates?

Answer:

Variability in MIC results can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Inconsistent Inoculum Density: An incorrect bacterial concentration is a frequent source of error in MIC testing.[1]

    • Solution: Ensure your bacterial suspension is standardized to a 0.5 McFarland standard. For mucoid strains, a 1.0 McFarland standard may be more appropriate.[1] It is recommended to verify the inoculum density by performing colony counts to confirm a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[2] A higher than intended inoculum can lead to falsely elevated MICs.[2]

  • Media and Reagent Issues: The quality and preparation of your media and reagents are critical for accurate results.

    • Solution:

      • Use fresh, quality-controlled Mueller-Hinton broth or agar (B569324).[2] Lot-to-lot variability in media can affect the activity of β-lactam antibiotics. If you suspect media-related issues, test a new lot with your quality control strains.

      • The cation concentration in Mueller-Hinton broth can influence the activity of imipenem. Ensure you are using cation-adjusted Mueller-Hinton broth (CAMHB) for broth microdilution.

      • Verify the potency of your Imipenem and the concentration of your this compound solution. This compound should be used at a fixed concentration of 4 µg/mL.

  • Improper Storage and Handling: Degradation of materials can lead to inaccurate MIC values.

    • Solution: Store antibiotic powders, prepared plates, and gradient strips according to the manufacturer's instructions to prevent degradation and loss of potency.

  • Incubation Conditions: Deviations from the recommended incubation parameters can impact bacterial growth.

    • Solution: Incubate plates at 35 ± 2°C for 16-20 hours in ambient atmosphere. Ensure consistent temperature and humidity in your incubator.

  • "Skipped Wells" Phenomenon: This refers to the observation of no growth in a well preceding the well that defines the MIC.

    • Solution: While this can be indicative of technical error, it is a known issue with some antimicrobials. If you observe skipped wells, it is recommended to repeat the test to ensure the result is reproducible.

Question: An isolate I expected to be susceptible to Imipenem/Relebactam is showing resistance. What could be the cause?

Answer:

Unexpected resistance can be due to specific resistance mechanisms within the bacterial isolate that are not inhibited by this compound.

  • Presence of Uncharacterized Resistance Mechanisms: this compound is a diazabicyclooctane β-lactamase inhibitor that effectively inhibits Class A (e.g., KPC) and Class C (e.g., AmpC) β-lactamases. However, it does not inhibit Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D oxacillinases (OXA-type carbapenemases) like OXA-48.

    • Solution: If you observe resistance in an organism that should be susceptible, consider molecular testing to identify the presence of resistance genes, particularly those encoding MBLs and OXA-type carbapenemases.

  • Porin Loss or Mutation: Reduced permeability of the bacterial outer membrane due to mutations or loss of porin channels (e.g., OmpK35 and OmpK36 in K. pneumoniae) can restrict the entry of Imipenem and this compound, leading to elevated MICs.

    • Solution: Investigating porin loss typically requires advanced molecular techniques.

  • Intrinsic Resistance: Some bacterial species have intrinsic resistance mechanisms.

    • Solution: For example, members of the Morganellaceae family (including Proteus spp., Providencia spp., and Morganella spp.) often show high MICs to imipenem due to mechanisms independent of carbapenemase production, such as permeability issues. This compound does not provide an additional benefit against these organisms.

Below is a troubleshooting workflow for unexpected resistance:

G start Unexpected Resistant Result check_qc Were QC Strains within Range? start->check_qc troubleshoot_assay Troubleshoot Assay Performance (Inoculum, Media, etc.) check_qc->troubleshoot_assay No check_resistance Suspect Intrinsic or Acquired Resistance check_qc->check_resistance Yes retest Repeat Assay troubleshoot_assay->retest molecular_testing Perform Molecular Testing (e.g., PCR for MBL, OXA genes) check_resistance->molecular_testing confirm_porin_loss Investigate Porin Loss (Advanced Molecular Techniques) molecular_testing->confirm_porin_loss end Report Result confirm_porin_loss->end retest->start

A logical workflow for troubleshooting unexpected resistance.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for determining Imipenem/Relebactactam MICs?

A1: The reference method for determining Imipenem/Relebactam MICs is broth microdilution (BMD) as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Other acceptable methods include agar dilution and gradient diffusion strips.

Q2: What is the correct concentration of this compound to use in the assay?

A2: For broth microdilution and agar dilution methods, a fixed concentration of 4 µg/mL of this compound should be used in combination with serial dilutions of Imipenem.

Q3: What are the established clinical breakpoints for Imipenem/Relebactam?

A3: Clinical breakpoints for Imipenem/Relebactam have been established by the FDA, CLSI, and EUCAST. These breakpoints are used to classify an isolate as susceptible, intermediate, or resistant and can vary depending on the organism.

OrganismFDA Breakpoints (µg/mL)CLSI Breakpoints (µg/mL)EUCAST Breakpoints (µg/mL)
Enterobacterales≤1 (S), 2 (I), ≥4 (R)≤1 (S), 2 (I), ≥4 (R)≤2 (S), >2 (R)
Pseudomonas aeruginosa≤2 (S), 4 (I), ≥8 (R)≤2 (S), 4 (I), ≥8 (R)≤4 (S), >4 (R)
(S=Susceptible, I=Intermediate, R=Resistant). Note: Users should always refer to the latest guidelines from the respective organizations as breakpoints are subject to change.

Q4: What are the expected quality control (QC) ranges for Imipenem/Relebactam MIC testing?

A4: Regular testing of QC strains is essential for ensuring the accuracy of your MIC results. The expected MIC ranges for common QC strains are listed below.

QC StrainImipenem/Relebactam MIC Range (µg/mL)
Escherichia coli ATCC 259220.06 - 0.5
Escherichia coli ATCC 352180.12 - 0.5
Pseudomonas aeruginosa ATCC 278530.25 - 1
Klebsiella pneumoniae ATCC 7006030.12 - 0.5
Note: These ranges are for broth microdilution and may differ for other methods. Always consult the most current CLSI M100 document for the latest QC ranges.

Q5: What is the mechanism of action of this compound?

A5: this compound is a diazabicyclooctane β-lactamase inhibitor. It protects imipenem from degradation by a broad spectrum of serine β-lactamases, including Class A (like KPC) and Class C (like AmpC) enzymes. The inhibition process involves this compound binding to the active site of the β-lactamase enzyme. This allows imipenem, a carbapenem (B1253116) antibiotic, to inhibit penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis.

G cluster_0 Imipenem Imipenem PBP Penicillin-Binding Proteins (PBPs) Imipenem->PBP Inhibits This compound This compound BetaLactamase Beta-Lactamase (Class A & C) This compound->BetaLactamase Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase->Imipenem Degrades CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Mechanism of action of Imipenem-Relebactam.

Experimental Protocols

Broth Microdilution (BMD) MIC Testing Protocol (based on CLSI guidelines)

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in saline to match the turbidity of a 0.5 McFarland standard.

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of Imipenem in CAMHB in a 96-well microtiter plate.

  • Add this compound: To each well containing the Imipenem dilutions, add this compound to achieve a final, fixed concentration of 4 µg/mL.

  • Inoculate Plate: Dispense the diluted bacterial suspension into each well of the microdilution plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

G prep_inoculum 1. Prepare Inoculum (0.5 McFarland Standard) dilute_inoculum 2. Dilute Inoculum (to ~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate_plate 5. Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_antibiotic 3. Prepare Imipenem Serial Dilutions add_this compound 4. Add this compound (fixed 4 µg/mL) prep_antibiotic->add_this compound add_this compound->inoculate_plate incubate 6. Incubate (35°C, 16-20h) inoculate_plate->incubate read_results 7. Read MIC incubate->read_results

Workflow for Imipenem/Relebactam Broth Microdilution.

References

Technical Support Center: Overcoming Relebactam Resistance in KPC-producing Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Relebactam resistance in Klebsiella pneumoniae producing Klebsiella pneumoniae carbapenemase (KPC).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to Imipenem-Relebactam in KPC-producing K. pneumoniae?

A1: Resistance to Imipenem-Relebactam (IMI-REL) in KPC-producing K. pneumoniae is primarily driven by three main mechanisms, which can occur individually or in combination:

  • Mutations in the blaKPC Gene: Amino acid substitutions within the KPC enzyme can reduce the binding affinity and inhibitory activity of this compound.[1][2] Specific mutations, such as those at positions S106, N132, and L167, have been shown to enhance this compound resistance.[2][3]

  • Porin Channel Mutations or Loss: Disruption or downregulation of the major outer membrane porin genes, ompK35 and particularly ompK36, restricts the entry of Imipenem (B608078) and this compound into the bacterial cell.[4][5] The loss of both porins is strongly correlated with reduced susceptibility to IMI-REL.[4]

  • Increased Expression of blaKPC: An increased copy number or overexpression of the blaKPC gene can lead to higher levels of the KPC enzyme.[5][6] This overproduction can effectively titrate out the this compound inhibitor, allowing for the hydrolysis of Imipenem.[5]

Q2: My Imipenem-Relebactam MIC values are higher than expected for a KPC-producing isolate. What could be the cause?

A2: Higher than expected Minimum Inhibitory Concentration (MIC) values can be attributed to several factors:

  • Presence of Non-Inhibited β-Lactamases: this compound is not effective against Class B metallo-β-lactamases (MBLs) like NDM, VIM, or IMP, or Class D oxacillinases (e.g., OXA-48).[7][8] Co-production of these enzymes with KPC will result in high-level resistance.

  • Combined Resistance Mechanisms: An isolate may harbor multiple resistance mechanisms simultaneously, such as a KPC mutation combined with the loss of the OmpK36 porin, leading to a synergistic increase in the MIC.[2][4]

  • High Inoculum: A bacterial inoculum density higher than the standard 5 x 10^5 CFU/mL can lead to falsely elevated MICs, a phenomenon known as the inoculum effect.[9]

  • Incorrect this compound Concentration: For in vitro susceptibility testing, a fixed concentration of 4 µg/mL of this compound is required.[7][8] Errors in the preparation of this solution will lead to inaccurate MIC results.

Q3: Can resistance to other β-lactamase inhibitors, like Avibactam, affect this compound susceptibility?

A3: Yes, there is a complex interplay. Strains that develop resistance to Ceftazidime-Avibactam (CAZ-AVI) through certain blaKPC mutations may exhibit restored or even increased susceptibility to carbapenems and IMI-REL.[2][10] Conversely, the selection of IMI-REL resistance can have a collateral effect on the susceptibility to other combinations like Meropenem-Vaborbactam (MEM-VAB), indicating shared resistance pathways.[1][11] However, IMI-REL has demonstrated activity against some CAZ-AVI-resistant KPC variants, making it a potential therapeutic option in such cases.[1][12]

Q4: What is the role of efflux pumps in this compound resistance?

A4: While efflux pumps, particularly the AcrAB-TolC system, are known to contribute to multidrug resistance in K. pneumoniae, their specific role in clinical IMI-REL resistance appears to be less prominent compared to KPC mutations and porin loss.[13][14] Some studies have found no significant contribution of efflux to IMI-REL resistance in the mutants they analyzed.[1] However, overexpression of efflux pumps in combination with other mechanisms like porin loss could potentially contribute to reduced susceptibility and should not be entirely ruled out.[15]

Q5: Are there strategies to overcome or mitigate this compound resistance in the lab?

A5: In a research context, several strategies can be employed. The combination of Imipenem-Relebactam with a third agent, such as an aminoglycoside like amikacin, has shown potential synergistic and bactericidal activity against isolates with reduced IMI-REL susceptibility.[4] Additionally, for strains where porin loss is the primary mechanism, investigating agents that can disrupt the outer membrane or bypass porin-mediated entry could be a valid research direction.

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
Inconsistent or non-reproducible MIC results. 1. Inoculum density is not standardized.[9] 2. Improper storage or degradation of Imipenem or this compound powders.[16] 3. Variation in cation concentration of Mueller-Hinton Broth (MHB).1. Ensure inoculum is standardized to a 0.5 McFarland standard for every experiment. 2. Use fresh, quality-controlled reagents and store stock solutions appropriately. 3. Use cation-adjusted MHB from a reliable source.
Isolate is KPC-positive but appears fully susceptible to Imipenem-Relebactam (low MIC). This is the expected outcome for most KPC-producing isolates without additional resistance mechanisms.[17] this compound is a potent inhibitor of KPC-2 and KPC-3.[15][17]This result is likely correct. It serves as a good baseline for comparison against resistant mutants.
High IMI-REL MIC observed, but sequencing of blaKPC shows no known resistance mutations. 1. Resistance is likely mediated by porin loss (ompK35/36 disruption).[1][5] 2. The isolate may have an increased blaKPC copy number.[6][18] 3. The isolate may be producing an MBL or OXA-48-like enzyme in addition to KPC.[7]1. Perform PCR and sequencing of ompK35 and ompK36 to check for insertions, deletions, or premature stop codons. Analyze porin expression via RT-qPCR or SDS-PAGE. 2. Quantify the relative copy number of blaKPC using qPCR. 3. Use molecular tests (e.g., multiplex PCR) to screen for genes encoding MBLs (blaNDM, blaVIM) and oxacillinases (blaOXA-48).
Difficulty amplifying or sequencing the ompK35 or ompK36 genes. Large insertions or deletions (e.g., from insertion sequences) can prevent primer binding and amplification.Design multiple primer sets that bind to different regions of the gene and flanking areas. Consider using long-range PCR if large insertions are suspected.

Data Presentation

Table 1: Selected KPC Mutations and Their Impact on Imipenem-Relebactam (IMI-REL) Susceptibility

KPC VariantAmino Acid Substitution(s)Observed Effect on IMI-REL MICReference
KPC-157N132SPrevents interaction with this compound, leading to loss of inhibitory activity and increased MIC.[3]
MultipleS106L, L167RAssociated with IMI-REL resistance developed in vitro.[2]
KPC-40 / KPC-53MultipleMixed subpopulations found in a patient who developed IMI-REL resistance.[18]
KPC D179 VariantsD179N, D179YThese variants, which confer Ceftazidime-Avibactam resistance, remain susceptible to IMI-REL.[12]

Table 2: Impact of Porin Loss on Imipenem-Relebactam (IMI-REL) MICs

Genetic BackgroundPorin StatusTypical IMI-REL MIC (µg/mL)Key FindingReference
KPC-producing K. pneumoniaeWild-type OmpK35/36≤ 2Generally susceptible.[4]
KPC-producing K. pneumoniaeDisruption in one porin (OmpK35 or OmpK36)≤ 2Often remains susceptible.[4]
KPC-producing K. pneumoniaeMajor disruption in both OmpK35 and OmpK362 to >512Correlates with significantly reduced susceptibility and clinical resistance.[4]
KPC-producing K. pneumoniaeOmpK35/36 disruption + increased blaKPC copy number≥ 8Combination of mechanisms leads to high-level resistance.[4][6]

Visualizations

cluster_mechanisms Primary Mechanisms of Imipenem-Relebactam Resistance KPC KPC Enzyme Eff_REL Reduced this compound Inhibition KPC->Eff_REL Porin OmpK36/35 Porins Eff_IMI Reduced Imipenem Entry Porin->Eff_IMI Plasmid blaKPC Gene Eff_KPC Increased KPC Enzyme Level Plasmid->Eff_KPC Mut_KPC blaKPC Mutation (e.g., N132S, L167R) Mut_KPC->KPC Alters enzyme structure Loss_Porin Porin Disruption or Downregulation Loss_Porin->Porin Prevents protein formation Amp_KPC blaKPC Amplification (Increased Copy Number) Amp_KPC->Plasmid Increases gene dosage Res IMI-REL RESISTANCE Eff_REL->Res Eff_IMI->Res Eff_KPC->Res

Caption: Key mechanisms leading to Imipenem-Relebactam resistance.

start Start: Unexpected High IMI-REL MIC Result qc Verify QC Strains, Reagents, and Inoculum start->qc test_mbl Screen for MBL & OXA-48 (e.g., PCR, Phenotypic Tests) qc->test_mbl mbl_pos Resistance Explained: Co-production of non-inhibited carbapenemase test_mbl->mbl_pos Positive mbl_neg MBL/OXA-48 Negative test_mbl->mbl_neg Negative seq_kpc Sequence blaKPC Gene mbl_neg->seq_kpc kpc_mut Known resistance mutation found? seq_kpc->kpc_mut kpc_mut_yes Resistance Explained: Altered KPC Enzyme kpc_mut->kpc_mut_yes Yes analyze_porins Analyze Porins: 1. Sequence ompK35/36 2. Check Expression (RT-qPCR) kpc_mut->analyze_porins No porin_disrupt Porin disruption or loss found? analyze_porins->porin_disrupt porin_disrupt_yes Resistance Explained: Reduced Drug Permeability porin_disrupt->porin_disrupt_yes Yes check_copy Check blaKPC Copy Number (qPCR) porin_disrupt->check_copy No copy_high Increased copy number found? check_copy->copy_high copy_high_yes Resistance Explained: KPC Overexpression copy_high->copy_high_yes Yes unknown Consider novel mechanism or combination of effects copy_high->unknown No

Caption: A logical workflow for troubleshooting unexpected resistance.

Key Experimental Protocols

Protocol 1: Broth Microdilution for Imipenem-Relebactam MIC Determination

This protocol is based on CLSI guidelines for determining the MIC of Imipenem in the presence of a fixed concentration of this compound.[19][20]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Imipenem and this compound analytical-grade powders

  • Sterile 96-well U-bottom microtiter plates

  • K. pneumoniae isolate, grown overnight on non-selective agar

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

Procedure:

  • Prepare Antibiotic Stock Solutions:

    • Prepare a high-concentration stock of Imipenem (e.g., 1280 µg/mL) and this compound (e.g., 400 µg/mL) in an appropriate solvent. Sterilize by filtration.

  • Prepare Antibiotic Plates:

    • In a 96-well plate, perform serial two-fold dilutions of Imipenem in CAMHB to achieve final concentrations ranging from 128 to 0.06 µg/mL (this will be further diluted).

    • Add this compound to each well containing Imipenem to achieve a constant concentration of 8 µg/mL (this will be diluted to a final fixed concentration of 4 µg/mL upon adding the inoculum).

  • Prepare Bacterial Inoculum:

    • Suspend colonies from an overnight culture in sterile saline to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10^6 CFU/mL.

  • Inoculate Plate:

    • Add 50 µL of the diluted bacterial inoculum (1 x 10^6 CFU/mL) to each well containing 50 µL of the antibiotic dilutions. This results in a final inoculum of 5 x 10^5 CFU/mL and a final fixed this compound concentration of 4 µg/mL.

    • Include a growth control well (inoculum + CAMHB, no antibiotic) and a sterility control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

Protocol 2: Screening for Porin Gene (ompK35/ompK36) Disruptions by PCR and Sequencing

Materials:

  • Genomic DNA extracted from the K. pneumoniae isolate

  • Primers specific for the full length of ompK35 and ompK36 genes

  • Taq polymerase and dNTPs

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from an overnight liquid culture of the isolate using a commercial kit.

  • PCR Amplification:

    • Set up PCR reactions to amplify the entire coding sequence of ompK35 and ompK36. Use a wild-type KPC-producing strain with intact porins as a positive control.

    • Use standard thermocycling conditions, with an annealing temperature optimized for your specific primers.

  • Gel Electrophoresis:

    • Run the PCR products on a 1% agarose gel. A band of the expected size indicates successful amplification. A lack of a band may suggest a major deletion or primer binding site mutation.[4]

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type ompK35 and ompK36 sequences from a reference strain.

    • Look for frameshift mutations, premature stop codons, large insertions/deletions, or significant missense mutations that would lead to a non-functional protein.

Protocol 3: Quantifying blaKPC Gene Expression by RT-qPCR

Materials:

  • RNA extracted from mid-log phase K. pneumoniae cultures

  • Primers specific for blaKPC and a housekeeping gene (e.g., rpoB)

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Grow bacterial cultures to mid-log phase (OD600 ≈ 0.5). Stabilize RNA immediately and extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green master mix with primers for blaKPC and the housekeeping gene.

    • Run reactions in triplicate for each sample (including the NRT control and a no-template control).

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each reaction.

    • Calculate the relative expression of blaKPC using the ΔΔCq method, normalizing the Cq value of blaKPC to the Cq value of the housekeeping gene and comparing the test isolate to a reference strain with a known single copy of blaKPC. An increased relative quantity indicates overexpression or an increased gene copy number.[4]

References

Technical Support Center: Quantification of Relebactam in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalysis of Relebactam.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound in biological samples.

Question Answer
Sample Preparation
Why am I seeing low recovery of this compound after protein precipitation? Several factors could contribute to low recovery: * Incomplete Precipitation: Ensure the precipitating solvent (e.g., acetonitrile) is added in the correct ratio to the sample volume. A common starting point is a 3:1 or 4:1 ratio of solvent to sample. * Precipitation of this compound: While unlikely with common organic solvents, extreme pH or the presence of certain salts could cause this compound to co-precipitate with proteins. Ensure the pH of your sample is within a neutral range before adding the solvent. * Adsorption to Labware: this compound may adsorb to certain types of plasticware. Using low-binding microcentrifuge tubes and pipette tips can help mitigate this issue. Consider pre-conditioning tubes with a blank matrix solution.
My extracted samples are showing high variability between replicates. What could be the cause? High variability can stem from inconsistencies in the sample preparation workflow: * Inconsistent Vortexing/Mixing: Ensure all samples are vortexed for the same duration and at the same speed to ensure thorough mixing of the sample and precipitation solvent. * Variable Centrifugation: Use a consistent centrifugation speed and time for all samples to ensure uniform pelleting of proteins. * Pipetting Errors: Inaccurate pipetting of the sample, internal standard, or solvent can introduce significant variability. Calibrate your pipettes regularly.
Chromatography (LC-MS/MS & HPLC)
I'm observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound. How can I improve it? Poor peak shape can be caused by several factors: * Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample. * Secondary Interactions: this compound may interact with residual silanols on the column stationary phase, causing peak tailing. Using a column with end-capping or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help. * Solvent Mismatch: A mismatch between the sample solvent and the mobile phase can cause peak splitting or distortion. Whenever possible, dissolve your extracted sample in the initial mobile phase. * Column Contamination: Buildup of matrix components on the column can degrade performance. Use a guard column and regularly flush the column with a strong solvent.
My this compound peak is showing a drifting retention time. What is the likely cause? Retention time drift is often indicative of an unstable chromatographic system: * Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's proportioning valves. * Temperature Fluctuations: Use a column oven to maintain a consistent column temperature. * Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Data Analysis
I'm experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this? Matrix effects are a common challenge in bioanalysis.[1][2] Here are some strategies to address them: * Improve Sample Cleanup: While protein precipitation is a simple method, it may not be sufficient to remove all interfering matrix components. Consider using more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). * Optimize Chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components can reduce interference. * Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. * Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common analytical methods for quantifying this compound in biological samples? The most frequently reported methods are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with ultraviolet (HPLC-UV) or photodiode array (PDA) detection. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for complex biological matrices like plasma.[1][3][4]
What are the key considerations for sample preparation when analyzing this compound? The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Protein precipitation with acetonitrile (B52724) is a commonly used and effective method for plasma and urine samples. For tissue samples, homogenization followed by protein precipitation is typically required.
What are the typical stability considerations for this compound in biological samples? This compound is generally stable in plasma when stored at -70°C. However, it is crucial to minimize freeze-thaw cycles. For accurate results, it is recommended to prepare fresh solutions for each experiment whenever possible. When co-administered with imipenem (B608078), a stabilizer may be required for the imipenem component, which can also help preserve this compound.
What are the expected linearity ranges for this compound quantification? Linearity ranges can vary depending on the analytical method and the biological matrix. For LC-MS/MS methods in plasma, a typical range is from 0.005 to 100 µg/mL. For HPLC-UV methods, the range might be higher, for example, 125-375 µg/mL in bulk drug formulations.
How can I ensure the accuracy and precision of my this compound quantification assay? Method validation is essential to ensure the reliability of your results. This involves assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). Following established guidelines from regulatory bodies like the FDA or EMA is recommended.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound from various published methods.

Table 1: LC-MS/MS Method Parameters

ParameterPlasmaUrineReference
Linearity Range 0.005 - 100 µg/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.005 µg/mLNot Specified
Intra-day Precision (%RSD) < 15%Not SpecifiedAssumed based on typical bioanalytical method validation criteria
Inter-day Precision (%RSD) < 15%Not SpecifiedAssumed based on typical bioanalytical method validation criteria
Accuracy (% Bias) Within ±15%Not SpecifiedAssumed based on typical bioanalytical method validation criteria

Table 2: HPLC-UV/PDA Method Parameters

ParameterBulk Drug/FormulationBiological SampleReference
Linearity Range 125 - 375 µg/mL10 - 60 µg/mL
Limit of Detection (LOD) 0.05 µg/mLNot Specified
Limit of Quantification (LOQ) 0.15 µg/mLNot Specified
Precision (%RSD) 0.141% - 0.257%Not Specified
Accuracy (% Nominal) 99.144% - 99.638%Not Specified

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on a typical protein precipitation method followed by LC-MS/MS analysis.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add an internal standard solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Waters Acquity UPLC or equivalent

  • Column: Waters Atlantis HILIC (50 x 2.1 mm, 3 µm)

  • Column Temperature: 35°C

  • Mobile Phase: 5 mM ammonium (B1175870) acetate (B1210297) (pH 4.5) in 80:20 acetonitrile-water

  • Flow Rate: 0.45 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex API 4000 or equivalent triple-quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by direct infusion of a this compound standard.

Protocol 2: HPLC-PDA Quantification of this compound in a Pharmaceutical Formulation

This protocol is adapted from a method for the simultaneous quantification of imipenem, cilastatin, and this compound.

1. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 125-375 µg/mL).

  • Sample Preparation: Reconstitute the pharmaceutical formulation in the mobile phase to achieve a concentration within the calibration range.

2. HPLC-PDA Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Column: X-Terra C18 (250 x 4.6 mm, 5.0 µm)

  • Column Temperature: Ambient

  • Mobile Phase: Acetonitrile and 0.1 M dipotassium (B57713) hydrogen phosphate (B84403) buffer (pH 4.5) in a 45:55 (v/v) ratio

  • Flow Rate: 1 mL/min

  • Injection Volume: 20 µL

  • PDA Detection Wavelength: 245 nm

Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS quantification of this compound in plasma.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inaccurate or Imprecise Results check_sample_prep Review Sample Preparation start->check_sample_prep check_chromatography Examine Chromatography start->check_chromatography check_ms Verify MS/MS Parameters start->check_ms optimize_prep Optimize Sample Cleanup check_sample_prep->optimize_prep optimize_lc Adjust LC Method check_chromatography->optimize_lc optimize_ms Optimize MS Settings check_ms->optimize_ms use_sil_is Use SIL-IS optimize_prep->use_sil_is

Caption: Logical workflow for troubleshooting analytical issues.

References

Relebactam Technical Support Center: Strategies for Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Relebactam Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experimental results.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound in solution. Prepare fresh solutions of this compound for each experiment whenever possible. If using a stock solution, ensure it has been stored correctly and is within its stability window.[1] Visually inspect solutions for any cloudiness or particulate matter before use.
Improper storage of this compound powder. Store this compound sodium powder in a tightly sealed container in a dry, dark place. For short-term storage, 0-4°C is recommended. For long-term storage, -20°C is the advised temperature.[1]
Precipitation observed in this compound solutions. Poor solubility in the chosen solvent. This compound sodium is soluble in water and DMSO. If precipitation is observed, gentle warming or sonication may aid dissolution. For in vivo studies, specific formulation protocols should be followed.
Use of incompatible solvents or buffers. There is limited public data on the compatibility of this compound with a wide range of laboratory reagents. It is advisable to perform small-scale compatibility tests if you are using a novel solvent system.[1]
Loss of this compound activity over time in an ongoing experiment. Hydrolysis or other degradation in aqueous solution. The stability of this compound in solution is critical for experimental accuracy. For its co-formulation, RECARBRIO™, the diluted solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated at 2°C to 8°C.[1][2] Avoid prolonged exposure of solutions to ambient temperatures.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound sodium powder?

For short-term storage (days to weeks), it is recommended to keep this compound sodium powder in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the recommended temperature is -20°C. The container should be kept tightly closed in a dry and well-ventilated area.

2. How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO at concentrations up to 70 mg/mL. When preparing stock solutions, it is advisable to use fresh, high-quality solvents. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Stored at -80°C, the stock solution can be stable for up to two years, and at -20°C, for up to one year.

3. What is the stability of this compound in aqueous solutions?

While specific data for this compound alone is limited, information on its co-formulation, RECARBRIO™ (imipenem, cilastatin, and this compound), provides some guidance. Once reconstituted and diluted, the solution is stable for at least 2 hours at room temperature (up to 30°C) and for at least 24 hours when refrigerated (2°C to 8°C). It is important not to freeze aqueous solutions of RECARBRIO™. Extended stability studies on the co-formulation have shown it to be stable for up to 12 hours at room temperature in certain infusion bags and up to 108 hours when refrigerated.

4. What are the known degradation pathways for this compound?

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor. Its mechanism involves the formation of a stable acyl-enzyme intermediate with the β-lactamase enzyme. While this complex is stable, the primary non-enzymatic degradation pathway for similar molecules, β-lactams, is hydrolysis of the core ring structure. Forced degradation studies on the combination product containing this compound have been performed under acidic, basic, oxidative, and thermal stress conditions, though specific degradation products of this compound have not been detailed in the public literature.

5. Is this compound compatible with common laboratory reagents?

As part of RECARBRIO™, this compound has been tested for compatibility with several injectable drugs and is compatible with dexmedetomidine, dopamine, epinephrine, fentanyl, heparin, midazolam, norepinephrine, and phenylephrine (B352888) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection. It is physically incompatible with propofol (B549288) in these diluents. There is limited public data on the compatibility of this compound with a wide range of laboratory buffers and solvents. Therefore, it is recommended to perform small-scale compatibility tests before mixing this compound with other reagents.

Data on this compound Stability and Storage

The following tables summarize the available quantitative data regarding the stability and storage of this compound.

Table 1: Recommended Storage Conditions for this compound Sodium Powder

Storage Duration Temperature Additional Conditions
Short-term (days to weeks)0 - 4°CDry and dark place
Long-term (months to years)-20°CDry and dark place

Table 2: Stability of this compound in Solution (as part of RECARBRIO™)

Storage Condition Duration of Stability Vehicle/Container
Room Temperature (up to 30°C)At least 2 hoursReconstituted and diluted solution
Refrigerated (2°C to 8°C)At least 24 hoursReconstituted and diluted solution
Room TemperatureUp to 12 hoursCertain infusion bags
RefrigeratedUp to 108 hoursCertain infusion bags

Experimental Protocols

Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method for evaluating the stability of this compound in a specific buffer solution over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound sodium powder
  • High-purity water (HPLC grade)
  • Selected buffer components (e.g., phosphate (B84403), Tris-HCl)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Mobile phase (e.g., acetonitrile (B52724) and a phosphate buffer, pH adjusted)
  • Temperature-controlled incubator or water bath
  • pH meter

2. Preparation of this compound Solution:

  • Prepare the desired aqueous buffer and adjust the pH to the target value.
  • Accurately weigh this compound sodium powder and dissolve it in the buffer to a known concentration (e.g., 1 mg/mL).
  • Filter the solution through a 0.22 µm filter to remove any particulates.

3. Stability Study Setup:

  • Aliquot the this compound solution into several vials.
  • Store the vials at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

4. HPLC Analysis:

  • Set up the HPLC system with a suitable C18 column and mobile phase. A gradient or isocratic method may be used to achieve good separation of this compound from potential degradants.
  • Equilibrate the column until a stable baseline is achieved.
  • Inject a known volume of the this compound sample from each time point.
  • Monitor the elution profile at a suitable UV wavelength (e.g., around 210 nm).
  • Record the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of this compound remaining versus time for each temperature to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer prep_this compound Prepare this compound Solution prep_buffer->prep_this compound filter_solution Filter Solution prep_this compound->filter_solution aliquot Aliquot into Vials filter_solution->aliquot store Store at Different Temperatures aliquot->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc data Data Analysis hplc->data

Workflow for this compound Stability Testing.

logical_relationship cluster_inputs Controllable Factors cluster_outcome Desired Outcome storage Proper Storage (Temperature, Light, Moisture) stability This compound Stability storage->stability solution_prep Fresh Solution Preparation solution_prep->stability compatible_reagents Use of Compatible Solvents & Buffers compatible_reagents->stability results Reliable Experimental Results stability->results

Key Factors for Ensuring this compound Stability.

References

Technical Support Center: Addressing the Inoculum Effect in Relebactam Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the inoculum effect during relebactam (B560040) susceptibility testing. Here you will find troubleshooting guides and frequently asked questions to help resolve common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" in the context of this compound susceptibility testing?

A1: The inoculum effect refers to the observation of a significant increase in the Minimum Inhibitory Concentration (MIC) of a bacterial isolate at a high inoculum concentration compared to a standard inoculum.[1] For this compound, which is a β-lactamase inhibitor combined with a β-lactam antibiotic like imipenem (B608078), a higher bacterial density can lead to increased production of β-lactamase enzymes. This can potentially overwhelm the inhibitory effect of this compound, resulting in a higher apparent MIC for the combination drug.[2]

Q2: What is the recommended fixed concentration of this compound and the standard inoculum for in vitro susceptibility testing?

A2: For in vitro susceptibility testing methods such as broth microdilution (BMD), agar (B569324) dilution, and gradient strips, a fixed concentration of 4 µg/mL of this compound should be used.[2][3][4] The standard final inoculum density for broth microdilution is approximately 5 x 10^5 CFU/mL.

Q3: Which β-lactamases are inhibited by this compound?

A3: this compound is effective against Ambler class A (like KPC and ESBLs) and class C (e.g., AmpC) β-lactamases. It does not inhibit class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or class D carbapenemases like OXA-48.

Q4: My imipenem/relebactam MIC values are higher than expected for some isolates. What are the possible reasons?

A4: Elevated MIC values can be due to several factors:

  • Presence of uninhibited β-lactamases: The isolate may produce MBLs or OXA-type carbapenemases that are not inhibited by this compound.

  • Incorrect inoculum density: A higher than standard inoculum can lead to falsely elevated MICs.

  • Permeability issues: Alterations in the bacterial outer membrane can prevent imipenem from reaching its target.

  • Incorrect this compound concentration: Ensuring the final fixed concentration of this compound is 4 µg/mL is crucial.

Q5: Can an organism known to produce a carbapenemase still test as susceptible to imipenem/relebactam?

A5: Yes, this is expected if the organism produces a carbapenemase that is inhibited by this compound, such as KPC (a class A carbapenemase). This compound restores the activity of imipenem against these isolates.

Troubleshooting Guide

Issue 1: High Variability in MIC Results Between Experiments

Potential Cause 1: Inconsistent Inoculum Preparation An incorrect inoculum density is a frequent cause of variability in MIC testing. A higher inoculum can lead to falsely elevated MICs, a phenomenon known as the inoculum effect.

Troubleshooting Steps:

  • Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. For mucoid strains, a 1.0 McFarland standard may be necessary.

  • Dilute the standardized suspension to achieve the final target inoculum of approximately 5 x 10^5 CFU/mL in the test wells.

  • Perform colony counts to verify the final inoculum concentration.

Potential Cause 2: Media and Reagent Quality Variations in media composition or reagent potency can affect results.

Troubleshooting Steps:

  • Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI for broth microdilution.

  • If media-related issues are suspected, test a new lot of media with quality control (QC) strains.

  • Ensure proper storage of antibiotic powders and prepared solutions to maintain potency. Prepare fresh working solutions from frozen stocks for each experiment.

Potential Cause 3: Incorrect this compound Concentration The final concentration of this compound must be consistently maintained at 4 µg/mL.

Troubleshooting Steps:

  • Double-check calculations for the preparation of this compound stock and working solutions.

  • Verify pipetting accuracy during serial dilutions.

Issue 2: Unexpected Resistance in an Isolate Expected to be Susceptible

Potential Cause 1: Presence of Uncharacterized Resistance Mechanisms The isolate may possess resistance mechanisms not inhibited by this compound.

Troubleshooting Steps:

  • Consider molecular testing to identify the presence of resistance genes, particularly those encoding MBLs (e.g., blaNDM, blaVIM) and OXA-type carbapenemases (e.g., blaOXA-48).

Potential Cause 2: Porin Loss Loss or mutation of the OprD porin is a common mechanism of imipenem resistance in P. aeruginosa. While this compound can overcome β-lactamase-mediated resistance, it cannot compensate for the lack of drug entry into the cell.

Troubleshooting Steps:

  • If porin loss is suspected, molecular techniques may be required for confirmation.

Quantitative Data Summary

The inoculum effect on imipenem/relebactam (IMR) has been quantitatively assessed in several studies. The tables below summarize the findings.

Table 1: Impact of Increased Inoculum on Imipenem/Relebactam (IMR) and Ceftazidime/Avibactam (CZA) MICs

Organism GroupInoculum Increase (CFU/mL)DrugPercentage of Isolates with Inoculum EffectReference
ESBL-, KPC-, and AmpC-producing E. coli & K. pneumoniae105 to 107IMR26.3% (5/19)
CZA52.6% (10/19)

Table 2: Categorical Shift from Susceptible to Resistant at High Inoculum

DrugPercentage of Isolates Shifting to Resistant at 107 CFU/mLReference
Imipenem/Relebactam72% (13/18)
Meropenem/Vaborbactam50% (14/28)
Ceftazidime/Avibactam8.7% (2/23)

Table 3: MIC Fold-Increase with Higher Inoculum

Organism GroupInoculum Increase (CFU/mL)DrugMIC Fold-Increase RangeReference
ESBL-, KPC-, and AmpC-producing E. coli & K. pneumoniae105 to 107IMR1- to 16-fold
CZA2- to 64-fold

Experimental Protocols

Broth Microdilution (BMD) for Imipenem/Relebactam MIC

This protocol is based on CLSI guidelines.

  • Prepare Inoculum: From a fresh (18-24 hour) culture, suspend colonies in saline to match a 0.5 McFarland turbidity standard.

  • Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of imipenem in CAMHB.

  • Add this compound: Add this compound to each well containing the imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.

  • Inoculate Plate: Dispense the diluted bacterial suspension into each well of the microdilution plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL this compound) that completely inhibits visible growth.

Visualizations

MIC_Variability_Troubleshooting start High MIC Variability Observed inoculum Inconsistent Inoculum? start->inoculum reagents Media/Reagent Issues? inoculum->reagents No fix_inoculum Standardize to 0.5 McFarland Verify final CFU/mL inoculum->fix_inoculum Yes concentration Incorrect this compound Conc.? reagents->concentration No fix_reagents Use fresh CAMHB Check reagent storage & potency Run QC strains reagents->fix_reagents Yes fix_concentration Verify calculations Check pipetting accuracy concentration->fix_concentration Yes end_node Consistent MICs concentration->end_node No fix_inoculum->end_node fix_reagents->end_node fix_concentration->end_node

Caption: Troubleshooting workflow for variable MIC results.

BMD_Workflow start Start: Fresh Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum dilute_inoculum Dilute in CAMHB (Target: 5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate Inoculate Microtiter Plate dilute_inoculum->inoculate prep_antibiotics Prepare Serial Dilutions of Imipenem add_this compound Add this compound (Final Conc. 4 µg/mL) prep_antibiotics->add_this compound add_this compound->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_node End: MIC Determined read_mic->end_node

Caption: Broth microdilution workflow for imipenem/relebactam.

References

Validation & Comparative

Relebactam vs. Avibactam: A Comparative Analysis of a New Generation of β-Lactamase Inhibitors Against Mycobacterium abscessus Complex

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro efficacy and mechanisms of relebactam (B560040) and avibactam (B1665839) in combating the notoriously drug-resistant Mycobacterium abscessus (M. abscessus) complex.

The emergence of multidrug-resistant nontuberculous mycobacteria, particularly the M. abscessus complex, poses a significant global health threat, especially to individuals with underlying respiratory conditions like cystic fibrosis.[1] Treatment is challenging due to the intrinsic resistance of these bacteria to a broad range of antibiotics.[1][2] A key mechanism of resistance in M. abscessus is the production of a broad-spectrum β-lactamase, BlaMab, which inactivates many β-lactam antibiotics.[3][4] This has spurred the investigation of novel β-lactamase inhibitors, such as this compound and avibactam, to restore the efficacy of β-lactam partners.

This guide provides an objective comparison of the performance of this compound and avibactam against the M. abscessus complex, supported by experimental data from recent studies.

In Vitro Efficacy: A Head-to-Head Comparison

Both this compound and avibactam have demonstrated the ability to potentiate the activity of β-lactam antibiotics against M. abscessus. When combined with carbapenems like imipenem (B608078) and meropenem, both inhibitors yield low minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs), often within therapeutically achievable ranges in the lungs.[2][5]

However, the choice of the partner β-lactam is crucial. Studies have shown that the commercially available ratio of imipenem to this compound is effective for bactericidal activity against M. abscessus.[2][5] In contrast, the combination of ceftazidime (B193861) and avibactam is considered less suitable, as ceftazidime itself has poor activity against this bacterium.[2][5]

A study comparing the two inhibitors found that while both potentiated the antibacterial activities of β-lactams, avibactam was a significantly more potent inhibitor of the BlaMab β-lactamase, inactivating it 150-fold more effectively than this compound.[6][7] Despite this, this compound in combination with imipenem demonstrated significant intracellular activity, leading to an 88% killing of M. abscessus in macrophages.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies.

Table 1: Minimum Inhibitory Concentration (MIC) Data

β-Lactam Partnerβ-Lactamase InhibitorM. abscessus SubspeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Imipenem-M. abscessus complex2 to >3216-[8][9]
ImipenemThis compoundM. abscessus complex-8-[9]
Amoxicillin-M. abscessus>4096--[6]
AmoxicillinThis compound (4 mg/L)M. abscessus32--[6]
Imipenem-M. abscessus8--[6]
ImipenemThis compound (4 mg/L)M. abscessus4--[6]
Ceftaroline-M. abscessus complex0.5 to >1281632[10]
CeftarolineAvibactam (4 µg/ml)M. abscessus0.06 to 414[10]
Imipenem-M. abscessus complex0.5 to 1628[10]
Tebipenem-M. abscessus complex-256-[9]
TebipenemAvibactamM. abscessus complex-16-[9]

Table 2: Time-Kill Assay and Intracellular Activity

CombinationOrganismExperimental ModelKey FindingReference
Imipenem/RelebactamM. abscessusIn vitro time-killNot bactericidal in vitro[6]
Imipenem/RelebactamM. abscessusHuman macrophages88% killing (intracellular)[6][7]
Imipenem/Amikacin/AvibactamM. abscessusIn vitro time-killBactericidal (<0.1% survival)[11]
Imipenem/Amikacin/AvibactamM. abscessusHuman macrophagesSignificant intracellular killing (7% survival with high dose imipenem)[11]

Mechanism of Action: Targeting BlaMab

The primary mechanism by which both this compound and avibactam enhance β-lactam activity against M. abscessus is through the inhibition of the BlaMab β-lactamase.[4] This enzyme is a major contributor to the intrinsic resistance of M. abscessus to many β-lactam antibiotics. By binding to and inactivating BlaMab, these inhibitors protect the partner β-lactam from hydrolysis, allowing it to reach its target penicillin-binding proteins (PBPs) and disrupt cell wall synthesis.

Mechanism_of_Action cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic (e.g., Imipenem) BlaMab BlaMab (β-Lactamase) Beta_Lactam->BlaMab Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binding Cell_Wall Cell Wall Synthesis Disruption PBP->Cell_Wall Leads to Inhibitor This compound or Avibactam Inhibitor->BlaMab Inhibition

Caption: Mechanism of β-lactamase inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MICs are typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Determination_Workflow Start Prepare serial two-fold dilutions of β-lactam +/- fixed concentration of inhibitor in cation-adjusted Mueller-Hinton broth (CAMHB) Inoculate Inoculate wells with a standardized suspension of M. abscessus Start->Inoculate Incubate Incubate plates at 30°C for 3-5 days Inoculate->Incubate Read Read plates to determine the lowest concentration that inhibits visible growth (MIC) Incubate->Read End Record MIC values Read->End

Caption: MIC determination workflow.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of antimicrobial agents over time.

Time_Kill_Assay_Workflow Start Inoculate broth with a standardized suspension of M. abscessus Add_Drug Add antimicrobial agent(s) at desired concentrations Start->Add_Drug Incubate Incubate cultures at 37°C with shaking Add_Drug->Incubate Sample Collect aliquots at specified time points (e.g., 0, 24, 48, 72 hours) Incubate->Sample Plate Perform serial dilutions and plate on appropriate agar (B569324) medium Sample->Plate Count Incubate plates and count colony-forming units (CFU) Plate->Count Analyze Plot log10 CFU/mL versus time Count->Analyze

Caption: Time-kill assay workflow.

Conclusion and Future Perspectives

Both this compound and avibactam are promising β-lactamase inhibitors that significantly enhance the in vitro activity of partner β-lactams against the M. abscessus complex. While avibactam appears to be a more potent inhibitor of the key resistance enzyme BlaMab, this compound, particularly in combination with imipenem, shows strong intracellular killing activity, which is crucial for treating infections caused by intracellular pathogens like mycobacteria.

The choice between these inhibitors for therapeutic use will likely depend on the specific partner β-lactam, the subspecies of M. abscessus, and the site of infection. Further clinical studies are warranted to fully evaluate the in vivo efficacy and safety of these combinations for the treatment of M. abscessus infections. The development of novel β-lactams with inherent stability to BlaMab or the exploration of triple-drug regimens, such as a carbapenem, a β-lactamase inhibitor, and another synergistic agent, may represent the next frontier in combating this challenging pathogen.

References

A Comparative In Vitro Efficacy Analysis of Relebactam and Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of two novel β-lactamase inhibitors, relebactam (B560040) and vaborbactam. The data presented is collated from various scientific studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Data Presentation

The in vitro activities of imipenem (B608078)/relebactam and meropenem/vaborbactam against common Gram-negative pathogens are summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial susceptibility.

Organism Antimicrobial Agent MIC50 (µg/mL) MIC90 (µg/mL) Susceptibility Rate (%) Key Findings
Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Imipenem/Relebactam--95.8%[1]Highly effective against CRKP isolates.[1]
Meropenem/Vaborbactam---Similarly effective against CRKP.[1]
Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) Imipenem/Relebactam---Highly effective in vitro against both CRKP and CRPA.[1]
Meropenem/Vaborbactam---Demonstrated very low activity against CRPA.[1]
Carbapenem-Resistant Non-Carbapenemase-Producing Enterobacterales (CR non-CPE) Imipenem/Relebactam--81.0%[2]Demonstrated in vitro efficacy.
Meropenem/Vaborbactam--80.6%Showed slightly lesser efficacy compared to imipenem/relebactam.
Enterobacterales from Urinary Tract Infections (UTIs) Imipenem/Relebactam--95%[3]Both combinations demonstrated excellent efficacy.[3]
Meropenem/Vaborbactam--99.3%[3]Meropenem/vaborbactam showed higher susceptibility among imipenem non-susceptible isolates.[3]
Enterobacterales from Intra-abdominal Infections Imipenem/Relebactam---Both combinations had excellent efficacy.
Meropenem/Vaborbactam---Meropenem/vaborbactam had higher susceptibility rates against imipenem-non-susceptible isolates.[4]
SME-producing Serratia marcescens Imipenem/Relebactam---All isolates were resistant.[5]
Meropenem/Vaborbactam---All isolates were susceptible.[5]

Note: MIC values are for the β-lactam component. The concentration of the β-lactamase inhibitor was held constant at 4 µg/mL for this compound and 8 µg/mL for vaborbactam.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and vaborbactam.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium are selected from an 18-24 hour agar (B569324) plate.

    • The colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • 96-well microtiter plates are used.

    • The antimicrobial agents (imipenem/relebactam and meropenem/vaborbactam) are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

    • A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL for this compound and 8 µg/mL for vaborbactam) is maintained in each well.[1]

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared bacterial suspension.

    • Control wells (growth control without antibiotic and sterility control without bacteria) are included.

    • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is read as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

    • Susceptibility is determined based on established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation:

    • A starting bacterial inoculum of approximately 5 x 105 to 1 x 106 CFU/mL is prepared in a suitable broth medium.

    • The antimicrobial agents are added at various concentrations, often multiples of the MIC.

  • Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each test culture.

    • The samples are serially diluted and plated onto agar plates.

  • Incubation and Colony Counting:

    • The agar plates are incubated for 18-24 hours to allow for colony formation.

    • The number of viable colonies (CFU/mL) is determined for each time point.

  • Data Analysis:

    • The change in bacterial count (log10 CFU/mL) over time is plotted.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Visualizations

Mechanism of Action: β-Lactamase Inhibition

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Imipenem, Meropenem) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Inhibitor β-Lactamase Inhibitor (this compound or Vaborbactam) Inhibitor->Beta_Lactamase Binds to & Inactivates

Caption: Mechanism of β-lactamase inhibitors in protecting β-lactam antibiotics.

Experimental Workflow: In Vitro Efficacy Comparison

G cluster_workflow Comparative In Vitro Efficacy Workflow start Start: Select Bacterial Isolates mic Perform Broth Microdilution (Determine MICs for Drug A vs. Drug B) start->mic time_kill Perform Time-Kill Assays (Assess Bactericidal Activity) start->time_kill data_analysis Analyze Data (Compare MIC Distributions & Kill Curves) mic->data_analysis time_kill->data_analysis conclusion Draw Conclusions on Comparative Efficacy data_analysis->conclusion

Caption: Workflow for comparing the in vitro efficacy of antimicrobial agents.

References

Relebactam: A Comparative Guide to its Efficacy in Carbapenem-Resistant Isolates

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of carbapenem-resistant Enterobacterales (CRE) and other Gram-negative bacilli poses a significant global health threat, rendering many last-resort antibiotics ineffective.[1][2][3] In this challenging landscape, the combination of imipenem (B608078) with relebactam (B560040), a novel diazabicyclooctane β-lactamase inhibitor, has emerged as a critical therapeutic option.[2][4] This guide provides a comprehensive comparison of this compound's efficacy against carbapenem-resistant isolates, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: Restoring Carbapenem (B1253116) Activity

This compound's primary role is to inhibit Ambler class A and class C β-lactamases.[3][5][6] These enzymes, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases, are major contributors to carbapenem resistance in Enterobacterales and Pseudomonas aeruginosa.[1][3][4] By binding to and inactivating these β-lactamases, this compound protects imipenem from hydrolysis, thereby restoring its bactericidal activity against many resistant strains.[1][4] However, this compound does not inhibit metallo-β-lactamases (MBLs) or class D carbapenemases (OXA-type).[5][6]

Mechanism of Action of Imipenem/Relebactam cluster_bacteria Carbapenem-Resistant Bacterium Imipenem Imipenem Beta-lactamase Beta-lactamase Imipenem->Beta-lactamase PBP Penicillin-Binding Protein (PBP) Imipenem->PBP binds to This compound This compound This compound->Beta-lactamase inhibits Hydrolysis Hydrolysis Beta-lactamase->Hydrolysis leads to Cell_Wall Cell Wall Synthesis PBP->Cell_Wall disrupts Bacterial_Cell_Death Bacterial Cell Death Cell_Wall->Bacterial_Cell_Death Inhibition Inhibition Binding Binding

Imipenem/Relebactam Mechanism

Comparative In Vitro Efficacy

The in vitro potency of imipenem/relebactam has been extensively evaluated against various carbapenem-resistant isolates. Minimum Inhibitory Concentration (MIC) data from multiple studies demonstrate its effectiveness in restoring imipenem's activity.

Against Carbapenem-Resistant Enterobacterales (CRE)

Imipenem/relebactam shows potent activity against KPC-producing CRE. The addition of this compound leads to a significant reduction in imipenem MICs.[5]

Antimicrobial AgentOrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)Reference(s)
Imipenem/Relebactam KPC-producing K. pneumoniae0.25/41/496[7]
ImipenemKPC-producing K. pneumoniae16>128-[7]
Imipenem/Relebactam Carbapenem-nonsusceptible E. coli--87.8[8][9]
Imipenem/Relebactam Carbapenem-nonsusceptible K. pneumoniae--82.2[8][9]
Ceftazidime/AvibactamKPC-producing CRE4/48/497.7[2]
Meropenem/VaborbactamKPC-producing CRE---
Against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)

This compound effectively restores the in vitro activity of imipenem against a significant percentage of imipenem-non-susceptible P. aeruginosa isolates.[3][4]

Antimicrobial AgentMIC Range (μg/mL) against CRPASusceptibility Rate (%) against CRPAReference(s)
Imipenem/Relebactam 0.5 - >6463% - 91.7%[4]
Ceftolozane/Tazobactam1 - >25677% - 83.1%[4]
Ceftazidime/Avibactam0.25 - >256~79.2%[4][10]

Experimental Protocols

Standardized methodologies are crucial for evaluating and comparing the efficacy of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC Determination Workflow Start Start Isolate_Prep Prepare bacterial inoculum (0.5 McFarland standard) Start->Isolate_Prep Serial_Dilution Prepare serial dilutions of Imipenem/Relebactam & comparators in 96-well plate Isolate_Prep->Serial_Dilution Inoculation Inoculate wells with bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Read MIC as lowest concentration with no visible growth Incubation->Reading End End Reading->End

References

A Comparative Analysis of New-Generation β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The production of β-lactamase enzymes, which inactivate β-lactam antibiotics, is a primary mechanism of resistance. In response, a new wave of β-lactamase inhibitors has been developed and approved, offering renewed hope in combating these challenging pathogens. This guide provides an objective comparison of the performance of key new β-lactamase inhibitors—avibactam, relebactam (B560040), vaborbactam (B611620), and the emerging agents zidebactam (B611936) and durlobactam (B607225)—supported by experimental data.

Data Presentation: A Quantitative Comparison

The in vitro activity of these new inhibitors, in combination with their partner β-lactams, is a critical determinant of their clinical utility. The following tables summarize their performance against key resistant phenotypes.

Table 1: In Vitro Activity of Avibactam, this compound, and Vaborbactam Combinations Against Carbapenem-Resistant Enterobacterales (CRE)
β-Lactamase Inhibitor CombinationKPC-producingOXA-48-producingNDM-producing
Ceftazidime-Avibactam ≤4/4 ≤8/4 >32/4
Imipenem-Relebactam ≤2/4 >8/4 >8/4
Meropenem-Vaborbactam ≤1/8 >16/8 >16/8

MIC values are presented as MIC90 (μg/mL) for the β-lactam component in the presence of a fixed concentration of the inhibitor (avibactam 4 μg/mL, this compound 4 μg/mL, vaborbactam 8 μg/mL). Data compiled from multiple sources.

Table 2: In Vitro Activity of Zidebactam and Durlobactam Combinations Against Pseudomonas aeruginosa and Acinetobacter baumannii
β-Lactamase Inhibitor CombinationPseudomonas aeruginosa (Carbapenem-Resistant)Acinetobacter baumannii (Carbapenem-Resistant)
Cefepime-Zidebactam ≤8/8 >8/8
Sulbactam-Durlobactam N/A ≤4/4

MIC values are presented as MIC90 (μg/mL) for the β-lactam component in the presence of a fixed concentration of the inhibitor (zidebactam 8 μg/mL, durlobactam 4 μg/mL). N/A: Not applicable, as sulbactam (B1307) is the active β-lactam component. Data compiled from multiple sources.

Table 3: Enzymatic Inhibition and Target Affinity
InhibitorTarget Enzyme/ProteinInhibition Constant (Ki) / IC50
Avibactam KPC-2~5 nM
AmpC~70 nM
OXA-48~170 nM
This compound KPC-2~29 nM
AmpC (P. aeruginosa)~27 nM
Vaborbactam KPC-2~60 nM
Zidebactam PBP2 (A. baumannii)0.01 µg/mL[1][2][3]
Durlobactam PBP2 (A. baumannii)Minimal activity[4]

Ki and IC50 values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide are primarily derived from two key in vitro assays: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and time-kill assays for assessing bactericidal activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions:

    • A series of twofold dilutions of the β-lactam/β-lactamase inhibitor combination is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration of the β-lactamase inhibitor is typically kept constant.

  • Inoculum Preparation:

    • A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with the bacterial suspension.

    • A growth control well (broth and bacteria, no antimicrobial) and a sterility control well (broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation:

    • The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bacterial killing over time.[6][7][8]

Objective: To determine if an antimicrobial agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth).

Procedure:

  • Preparation:

    • Tubes containing CAMHB with various concentrations of the antimicrobial agent (often multiples of the MIC) are prepared.

    • A standardized bacterial inoculum is prepared as described for the MIC assay.

  • Inoculation and Sampling:

    • The tubes are inoculated with the bacterial suspension to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • A growth control tube without the antimicrobial agent is included.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), an aliquot is removed from each tube.

  • Quantification of Viable Bacteria:

    • The aliquot is serially diluted and plated onto agar (B569324) plates.

    • After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Interpretation:

    • The results are plotted as log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The new β-lactamase inhibitors employ distinct mechanisms to neutralize β-lactamases. Avibactam and this compound are diazabicyclooctanes (DBOs) that form a reversible covalent bond with the serine residue in the active site of serine-β-lactamases.[9][10] Vaborbactam, a cyclic boronic acid derivative, also forms a covalent adduct with the active site serine, mimicking the transition state of β-lactam hydrolysis.[11]

cluster_serine_bl Serine β-Lactamase Inhibition cluster_boronic_acid Boronic Acid Inhibition enzyme Serine β-Lactamase complex Reversible Covalent Acyl-Enzyme Complex enzyme->complex Acylation inhibitor Avibactam / this compound (DBO) inhibitor->complex enzyme_free Free Enzyme complex->enzyme_free Deacylation (slow) enzyme_ba Serine β-Lactamase complex_ba Covalent Adduct (Transition-State Analog) enzyme_ba->complex_ba inhibitor_ba Vaborbactam inhibitor_ba->complex_ba

Mechanism of Action for DBOs and Boronic Acid Inhibitors.

Zidebactam and durlobactam represent a different class of inhibitors. Zidebactam is a β-lactam enhancer that, in addition to inhibiting some β-lactamases, has high affinity for penicillin-binding protein 2 (PBP2).[1][2] This dual mechanism enhances the activity of its partner β-lactam. Durlobactam is a broad-spectrum DBO that restores the activity of sulbactam against Acinetobacter baumannii.[4]

cluster_enhancer β-Lactam Enhancer Mechanism zidebactam Zidebactam pbp2 PBP2 zidebactam->pbp2 Binds bl_inhibition β-Lactamase Inhibition zidebactam->bl_inhibition Inhibits synergy Synergistic Bactericidal Activity pbp2->synergy partner_bl Partner β-Lactam (e.g., Cefepime) other_pbps Other PBPs partner_bl->other_pbps Binds other_pbps->synergy

Dual Mechanism of Action of Zidebactam.

Experimental Workflow

A clear understanding of the experimental workflow is essential for interpreting and replicating the data.

start Start: Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Inhibitor Combination in 96-well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: Determine In Vitro Susceptibility read_mic->end

Workflow for Broth Microdilution MIC Testing.

Logical Relationships in Inhibitor Selection

The choice of a β-lactamase inhibitor combination should be guided by the suspected or confirmed β-lactamase profile of the infecting pathogen.

pathogen Gram-Negative Pathogen identify_bl Identify β-Lactamase (Ambler Class) pathogen->identify_bl class_a Class A (KPC, ESBL) identify_bl->class_a class_b Class B (Metallo-β-lactamases, e.g., NDM) identify_bl->class_b class_c Class C (AmpC) identify_bl->class_c class_d Class D (OXA-type, e.g., OXA-48) identify_bl->class_d inhibitor_a Avibactam This compound Vaborbactam class_a->inhibitor_a inhibitor_b No currently approved BLI effective class_b->inhibitor_b inhibitor_c Avibactam This compound class_c->inhibitor_c inhibitor_d Avibactam (some activity) Durlobactam (for Acinetobacter) class_d->inhibitor_d

Inhibitor Selection Based on β-Lactamase Class.

References

In Vitro Showdown: A Comparative Analysis of Imipenem/Relebactam and Meropenem/Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro performance of two leading carbapenem-β-lactamase inhibitor combinations against critical bacterial pathogens. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Imipenem (B608078)/Relebactam (B560040) and Meropenem (B701)/Vaborbactam (B611620), supported by experimental data and detailed methodologies.

Executive Summary

Imipenem/Relebactam and Meropenem/Vaborbactam are crucial additions to the antimicrobial arsenal, particularly for treating infections caused by carbapenem-resistant Gram-negative bacteria. Both combinations demonstrate potent in vitro activity by pairing a carbapenem (B1253116) antibiotic with a β-lactamase inhibitor. This compound protects imipenem from degradation by certain β-lactamases, while vaborbactam shields meropenem.[1]

This guide reveals that while both combinations are effective against many carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), their activity spectra diverge significantly against other key pathogens like Pseudomonas aeruginosa. In vitro studies consistently demonstrate that Imipenem/Relebactam retains potent activity against P. aeruginosa, a characteristic not shared by Meropenem/Vaborbactam.[2][3]

Comparative In Vitro Efficacy

The in vitro activity of these antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, offering a quantitative comparison of Imipenem/Relebactam and Meropenem/Vaborbactam against key bacterial species.

Table 1: Activity against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)
Drug CombinationSusceptibility Rate (%)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem/Relebactam95.8%[2]
Meropenem/Vaborbactam93.8%[2]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A recent 2024 study highlights the high susceptibility rates of CRKP to both agents.[2] The majority of the tested CRKP isolates in this study harbored the blaKPC gene.[2]

Table 2: Activity against Pseudomonas aeruginosa
Drug CombinationSusceptibility Rate (%)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imipenem/Relebactam91.7%[2]
Meropenem/Vaborbactam6.3%[2]

The in vitro data clearly indicates a significant advantage for Imipenem/Relebactam in its activity against P. aeruginosa. The addition of this compound has been shown to reduce the imipenem MIC by approximately eightfold against this pathogen.[1] Conversely, limited data suggests that vaborbactam does not enhance the activity of meropenem against P. aeruginosa.[1]

Mechanism of Action

The efficacy of these combination drugs hinges on the ability of the β-lactamase inhibitor to neutralize enzymes that would otherwise degrade the carbapenem antibiotic.

cluster_IR Imipenem/Relebactam cluster_MV Meropenem/Vaborbactam Imipenem Imipenem PBP_IR Penicillin-Binding Proteins (PBPs) Imipenem->PBP_IR Binds to This compound This compound BetaLactamase_A_C Class A & C β-Lactamases (e.g., KPC, AmpC) This compound->BetaLactamase_A_C Inhibits BetaLactamase_A_C->Imipenem Degrades CellWall_IR Bacterial Cell Wall Synthesis Inhibition PBP_IR->CellWall_IR Leads to Meropenem Meropenem PBP_MV Penicillin-Binding Proteins (PBPs) Meropenem->PBP_MV Binds to Vaborbactam Vaborbactam BetaLactamase_A_KPC Class A β-Lactamases (e.g., KPC) Vaborbactam->BetaLactamase_A_KPC Inhibits BetaLactamase_A_KPC->Meropenem Degrades CellWall_MV Bacterial Cell Wall Synthesis Inhibition PBP_MV->CellWall_MV Leads to A Prepare serial two-fold dilutions of Imipenem/Relebactam and Meropenem/Vaborbactam in cation-adjusted Mueller-Hinton broth. B Inoculate each well of a 96-well microplate with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL). A->B C Incubate plates at 35-37°C for 16-20 hours. B->C D Determine the MIC: the lowest drug concentration with no visible bacterial growth. C->D

References

Relebactam Demonstrates Efficacy Against Ceftazidime-Avibactam Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of recent in vitro studies indicates that relebactam (B560040), in combination with imipenem (B608078), is a potent agent against many strains of Gram-negative bacteria that have developed resistance to the ceftazidime-avibactam combination. This efficacy is particularly notable in isolates harboring specific mutations in the blaKPC gene, a common mechanism of ceftazidime-avibactam resistance.

The emergence of resistance to novel β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam presents a significant challenge in treating infections caused by multidrug-resistant Gram-negative bacteria. This compound, a diazabicyclooctane β-lactamase inhibitor, restores the activity of imipenem against many carbapenem-resistant bacteria.[1] The combination of imipenem and this compound has shown potent in vitro activity against a range of ceftazidime-avibactam resistant Enterobacterales and Pseudomonas aeruginosa.[1]

Comparative In Vitro Activity

Studies consistently show that imipenem-relebactam remains effective against isolates with specific Klebsiella pneumoniae carbapenemase (KPC) variants that confer resistance to ceftazidime-avibactam.[1] The primary mechanism of resistance to ceftazidime-avibactam in KPC-producing isolates involves mutations in the blaKPC gene, particularly substitutions at Ambler position 179.[1]

Below is a summary of minimum inhibitory concentration (MIC) data from various studies, comparing the activity of imipenem-relebactam and ceftazidime-avibactam against resistant bacterial isolates.

Organism/VariantCeftazidime-Avibactam MIC (µg/mL)Imipenem-Relebactam MIC (µg/mL)Key Resistance MechanismReference
E. coli expressing KPC-2 D179 variantsResistant (MIC ≥ 8)Susceptible (MIC ≤ 4)blaKPC-2 D179 substitutions[1]
CAZ-AVI-resistant KPC-Kp16 to >2560.12 to 2KPC-3 variants (e.g., D179Y)[1]
Imipenem-resistant P. aeruginosaNot specified70% susceptible with this compoundThis compound restored imipenem susceptibility in a majority of isolates.[1]
Carbapenem-Resistant K. pneumoniae (CRKP)93.8% Susceptible95.8% SusceptibleMajority harbored blaKPC[2]
Carbapenem-Resistant P. aeruginosa (CRPA)79.2% Susceptible91.7% SusceptibleNot specified[2]
KPC-producing CRKP resistant to CZAResistantSusceptiblePoint mutations in blaKPC-2 or blaKPC-3[2]

Mechanisms of Resistance and Action

Resistance to ceftazidime-avibactam in KPC-producing organisms is primarily driven by mutations in the KPC enzyme that reduce the binding affinity of avibactam, while often maintaining or altering the enzyme's ability to hydrolyze β-lactams.[1] Other mechanisms include reduced cell permeability due to mutations in porin genes and overexpression of efflux pumps.[3][4][5]

This compound, like avibactam, is a β-lactamase inhibitor. However, it has been shown to be effective against certain KPC variants that are resistant to avibactam. The combination of imipenem with this compound provides a therapeutic option for infections caused by some ceftazidime-avibactam-resistant Enterobacterales.[1]

cluster_resistance Ceftazidime-Avibactam Resistance Mechanisms cluster_action Antibiotic Action cluster_outcome Outcome KPC_mutation KPC Enzyme Mutation (e.g., D179Y) Resistant Resistance KPC_mutation->Resistant Susceptible Susceptibility KPC_mutation->Susceptible Porin_loss Porin Channel Loss (e.g., OmpK35/36) Porin_loss->Resistant Efflux_pump Efflux Pump Overexpression Efflux_pump->Resistant CAZ_AVI Ceftazidime-Avibactam CAZ_AVI->KPC_mutation Ineffective Inhibition IMI_REL Imipenem-Relebactam IMI_REL->KPC_mutation Effective Inhibition IMI_REL->Susceptible

Mechanisms of ceftazidime-avibactam resistance and this compound's efficacy.

Experimental Protocols

The in vitro susceptibility data presented are primarily generated using the broth microdilution method, a standardized laboratory procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents (e.g., imipenem-relebactam, ceftazidime-avibactam) are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for 16-20 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[1]

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Microtiter Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Antibiotics in Microtiter Plate B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The available in vitro data strongly suggest that imipenem-relebactam is a viable therapeutic option for infections caused by certain ceftazidime-avibactam-resistant Enterobacterales and P. aeruginosa, particularly those with KPC variants.[1] While ceftazidime-avibactam resistance is a growing concern, this compound's ability to inhibit the mutated KPC enzymes responsible for this resistance highlights its importance in the clinical setting.[1] Further clinical studies are necessary to fully elucidate the in vivo efficacy and optimal use of imipenem-relebactam for these challenging infections.

References

A Head-to-Head Showdown: Relebactam and Other Beta-Lactamase Inhibitors Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in-vitro and clinical performance of relebactam (B560040) in comparison to other leading beta-lactamase inhibitors, including avibactam (B1665839), vaborbactam, and clavulanic acid. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by experimental data and methodologies.

The rise of antimicrobial resistance is a critical global health challenge, largely driven by the production of β-lactamase enzymes by bacteria, which inactivate many life-saving β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) has been a crucial strategy to combat this resistance. This compound, a diazabicyclooctane (DBO) inhibitor, is a newer addition to this class, approved in combination with imipenem/cilastatin. This guide offers an in-depth comparison of this compound with other key BLIs, focusing on their in-vitro efficacy, mechanisms of action, and clinical trial data.

In-Vitro Efficacy: A Quantitative Comparison

The in-vitro activity of β-lactam/β-lactamase inhibitor combinations is a cornerstone for assessing their potential clinical utility. Minimum Inhibitory Concentration (MIC) values, particularly the MIC required to inhibit 90% of isolates (MIC₉₀), are a standard measure of an antibiotic's potency. The following tables summarize the comparative in-vitro activity of imipenem-relebactam against other combinations for key multidrug-resistant pathogens.

Table 1: Comparative In-Vitro Activity Against Klebsiella pneumoniae (KPC-producing)
Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Imipenem-Relebactam1295.8%[1][2]
Ceftazidime-Avibactam1493.8%[1][2]
Meropenem-Vaborbactam0.5293.8%[1][2]

KPC: Klebsiella pneumoniae carbapenemase

Table 2: Comparative In-Vitro Activity Against Pseudomonas aeruginosa
Antibiotic CombinationMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility (%)
Imipenem-Relebactam0.5488.9 - 97.3%[3]
Ceftazidime-Avibactam28 - 1689.8 - 94.2%[3]
Meropenem-Vaborbactam>16>16Low
Table 3: Comparative In-Vitro Activity Against Carbapenem-Resistant Enterobacterales (CRE)
Antibiotic CombinationSusceptibility (%)
Imipenem-Relebactam81.0%[1][4]
Ceftazidime-Avibactam88.4%[1][4]
Meropenem-Vaborbactam80.6%[1][4]

Experimental Protocols: A Closer Look at the Methodology

The in-vitro data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method (According to CLSI Guidelines)

The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing to ensure reproducibility and comparability of data across different laboratories.[5][6]

1. Preparation of Inoculum:

  • Bacterial isolates are cultured on appropriate agar (B569324) plates overnight.

  • Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Solutions:

  • Stock solutions of the β-lactam/β-lactamase inhibitor combinations are prepared.

  • For testing, the concentration of the β-lactamase inhibitor is typically kept constant, while the β-lactam component is serially diluted. For instance, avibactam and this compound are often tested at a fixed concentration of 4 mg/L.[1]

3. Microplate Inoculation and Incubation:

  • 96-well microtiter plates are used. Each well contains a specific concentration of the antimicrobial agent in cation-adjusted Mueller-Hinton broth.

  • The prepared bacterial inoculum is added to each well.

  • The plates are incubated at 35°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action: Visualizing the Inhibition of β-Lactamases

This compound, like avibactam, is a diazabicyclooctane (DBO) non-β-lactam inhibitor.[7][8] These inhibitors function by forming a covalent, yet reversible, bond with the active site serine of the β-lactamase enzyme. This acylation reaction inactivates the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.

G cluster_0 Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Imipenem) Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolysis (Blocked by this compound) PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to This compound This compound This compound->Beta_Lactamase Inhibits Inactivated_Enzyme Inactivated β-Lactamase Beta_Lactamase->Inactivated_Enzyme Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Leads to

Mechanism of action of Imipenem-Relebactam.

Clinical Trial Insights

While direct head-to-head clinical trials comparing imipenem-relebactam with ceftazidime-avibactam or meropenem-vaborbactam are limited, several Phase 3 trials have evaluated the efficacy and safety of imipenem-relebactam for various infections.

A notable example is the RESTORE-IMI 2 trial, a randomized, double-blind, multicenter study comparing imipenem/cilastatin/relebactam to piperacillin/tazobactam in adults with hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP).[9][10]

G Patients Patients with HABP/VABP (n=537) Randomization Randomization (1:1) Patients->Randomization Group_A Imipenem/Cilastatin/Relebactam (500mg/500mg/250mg IV q6h) Randomization->Group_A Group_B Piperacillin/Tazobactam (4g/500mg IV q6h) Randomization->Group_B Treatment_Duration 7-14 days Group_A->Treatment_Duration Group_B->Treatment_Duration Primary_Endpoint Primary Endpoint: 28-Day All-Cause Mortality Treatment_Duration->Primary_Endpoint Secondary_Endpoint Secondary Endpoint: Clinical Response at Early Follow-up Treatment_Duration->Secondary_Endpoint

Workflow of the RESTORE-IMI 2 Clinical Trial.

The trial demonstrated that imipenem/cilastatin/relebactam was non-inferior to piperacillin/tazobactam for the primary endpoint of 28-day all-cause mortality.[9][10]

Conclusion

This compound, in combination with imipenem, presents a potent therapeutic option against multidrug-resistant Gram-negative bacteria, particularly those producing KPC and other class A and C β-lactamases. In-vitro data demonstrate its comparable efficacy to other novel β-lactamase inhibitor combinations against key pathogens like KPC-producing Klebsiella pneumoniae. While it shows robust activity against Pseudomonas aeruginosa, its performance against certain resistance mechanisms, such as metallo-β-lactamase (MBL) production, is limited, a characteristic shared with avibactam and vaborbactam.

The choice of a specific β-lactam/β-lactamase inhibitor combination should be guided by local antimicrobial susceptibility patterns, the specific pathogen identified, and the site of infection. As more clinical data from real-world use and potential future head-to-head trials become available, the optimal positioning of these critical agents in the treatment of multidrug-resistant infections will be further clarified.

References

Phase III Trials Validate Imipenem/Relebactam as a Potent Carbapenem-Resistant Pathogen Fighter

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pivotal RESTORE-IMI Phase III clinical trials demonstrates the robust efficacy and favorable safety profile of imipenem (B608078)/relebactam in treating severe bacterial infections, including those caused by carbapenem-resistant organisms. The findings position this novel antibiotic combination as a critical therapeutic option for patients with limited or no alternative treatments.

Imipenem/relebactam, a combination of a well-established carbapenem (B1253116) antibiotic and a novel β-lactamase inhibitor, has been rigorously evaluated in two key Phase III clinical trials: RESTORE-IMI 1 and RESTORE-IMI 2. These studies provide compelling evidence of its clinical utility in treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

Comparative Efficacy in RESTORE-IMI 1: A Lifeline for Patients with Carbapenem-Nonsusceptible Infections

The RESTORE-IMI 1 trial was a multicenter, randomized, double-blind study that assessed the efficacy and safety of imipenem/relebactam versus colistin (B93849) plus imipenem in patients with infections caused by imipenem-nonsusceptible pathogens[1][2][3][4][5]. This trial was designed to address a critical unmet medical need in a patient population with high mortality rates and limited therapeutic options.

In the modified microbiologic intent-to-treat (mMITT) population, imipenem/relebactam demonstrated a favorable overall response rate of 71% compared to 70% for the colistin plus imipenem arm. Notably, at day 28, the clinical response was significantly higher in the imipenem/relebactam group (71%) versus the colistin plus imipenem group (40%). Furthermore, 28-day all-cause mortality was lower in the imipenem/relebactam arm (10%) compared to the comparator arm (30%).

A key finding of the RESTORE-IMI 1 trial was the significantly improved safety profile of imipenem/relebactam, particularly concerning nephrotoxicity. Treatment-emergent nephrotoxicity was reported in 10% of patients receiving imipenem/relebactam, a stark contrast to the 56% observed in the colistin plus imipenem group. This was further supported by analyses using the Kidney Disease Improving Global Outcomes (KDIGO) and Risk, Injury, Failure, Loss, and End-stage Kidney Disease (RIFLE) criteria, which showed a more favorable renal safety profile for imipenem/relebactam.

Non-Inferiority Established in RESTORE-IMI 2 for HABP/VABP

The RESTORE-IMI 2 trial was a larger, randomized, double-blind, non-inferiority study that compared the efficacy and safety of imipenem/relebactam to piperacillin/tazobactam for the treatment of adults with HABP/VABP. This trial enrolled 537 patients across 113 hospitals in 27 countries.

The primary endpoint of the study was 28-day all-cause mortality in the modified intent-to-treat (MITT) population. Imipenem/relebactam was found to be non-inferior to piperacillin/tazobactam, with mortality rates of 15.9% and 21.3%, respectively. The key secondary endpoint, favorable clinical response at early follow-up, also demonstrated non-inferiority, with rates of 61.0% for imipenem/relebactam and 55.8% for piperacillin/tazobactam.

The safety profiles of the two treatment arms were comparable. Serious adverse events occurred in 26.7% of patients in the imipenem/relebactam group and 32.0% in the piperacillin/tazobactam group. Drug-related adverse events were reported in 11.7% and 9.7% of patients, respectively.

Quantitative Data Summary

The following tables provide a detailed comparison of the primary and secondary endpoints from the RESTORE-IMI 1 and RESTORE-IMI 2 trials.

Table 1: Efficacy and Safety Outcomes from RESTORE-IMI 1 (Imipenem-Nonsusceptible Infections)

Outcome MeasureImipenem/Relebactam (n=21)Colistin + Imipenem (n=10)Treatment Difference (90% CI)
Favorable Overall Response 71%70%-27.5 to 21.4
Favorable Clinical Response at Day 28 71%40%1.3 to 51.5
28-Day All-Cause Mortality 10%30%-46.4 to 6.7
Treatment-Emergent Nephrotoxicity 10%56%-
Serious Adverse Events 10%31%-
Drug-Related Adverse Events 16%31%-

Table 2: Efficacy and Safety Outcomes from RESTORE-IMI 2 (HABP/VABP)

Outcome MeasureImipenem/Relebactam (n=264)Piperacillin/Tazobactam (n=267)Treatment Difference (95% CI)
Day 28 All-Cause Mortality 15.9% (42/264)21.3% (57/267)-5.3% (-11.9 to 1.2)
Favorable Clinical Response at Early Follow-up 61.0% (161/264)55.8% (149/267)5.0% (-3.2 to 13.2)
Serious Adverse Events 26.7%32.0%-
Drug-Related Adverse Events 11.7%9.7%-
Adverse Events Leading to Discontinuation 5.6%8.2%-

Experimental Protocols

RESTORE-IMI 1: Study of Imipenem-Nonsusceptible Infections
  • Study Design: Phase 3, randomized, controlled, double-blind trial.

  • Patient Population: Hospitalized patients with HABP/VABP, cIAI, or cUTI caused by imipenem-nonsusceptible but colistin- and imipenem/relebactam-susceptible pathogens.

  • Randomization: Patients were randomized in a 2:1 ratio.

  • Intervention:

    • Imipenem/relebactam.

    • Colistin plus imipenem.

  • Duration of Treatment: 5 to 21 days.

  • Primary Endpoint: Favorable overall response in the modified microbiologic intent-to-treat (mMITT) population.

  • Secondary Endpoints: Clinical response, all-cause mortality, and treatment-emergent nephrotoxicity.

RESTORE-IMI 2: Study in HABP/VABP
  • Study Design: Phase 3, randomized, controlled, double-blind, multicenter, non-inferiority trial.

  • Patient Population: Adults with HABP or VABP.

  • Randomization: Patients were randomized in a 1:1 ratio.

  • Intervention:

    • Imipenem/cilastatin/relebactam (500 mg/500 mg/250 mg) administered intravenously every 6 hours.

    • Piperacillin/tazobactam (4 g/500 mg) administered intravenously every 6 hours.

  • Duration of Treatment: 7 to 14 days.

  • Primary Endpoint: All-cause mortality at Day 28 in the modified intent-to-treat (MITT) population.

  • Key Secondary Endpoint: Favorable clinical response at the early follow-up visit (7-14 days after completing therapy) in the MITT population.

Experimental Workflow: RESTORE-IMI 2 Trial

RESTORE_IMI_2_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (7-14 days) cluster_followup Follow-up and Assessment cluster_endpoints Endpoints Screening Adult patients with Hospital-Acquiredor Ventilator-Associated Bacterial Pneumonia (HABP/VABP) Randomization Randomization Screening->Randomization Treatment_A Imipenem/Relebactam (500mg/250mg IV q6h) Randomization->Treatment_A Arm A Treatment_B Piperacillin/Tazobactam (4g/500mg IV q6h) Randomization->Treatment_B Arm B Early_Followup Early Follow-up (7-14 days post-treatment) Treatment_A->Early_Followup Treatment_B->Early_Followup Day_28 Day 28 Assessment Early_Followup->Day_28 Secondary_Endpoint Key Secondary Endpoint: Favorable Clinical Response Early_Followup->Secondary_Endpoint Primary_Endpoint Primary Endpoint: 28-Day All-Cause Mortality Day_28->Primary_Endpoint

Caption: Workflow of the RESTORE-IMI 2 Phase III clinical trial.

References

Comparative Potency of Relebactam Against Diverse Beta-Lactamase Classes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of relebactam (B560040), a diazabicyclooctane (DBO) β-lactamase inhibitor, against key Ambler classes of β-lactamases. When combined with imipenem (B608078), this compound serves to protect the carbapenem (B1253116) from degradation by certain serine β-lactamases, thereby restoring its activity against many resistant Gram-negative bacteria. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes the underlying mechanisms and workflows to support research and development efforts in antimicrobial resistance.

Data Presentation: Comparative In Vitro Efficacy

The potency of this compound is demonstrated through its ability to lower the minimum inhibitory concentrations (MICs) of imipenem against various β-lactamase-producing bacterial isolates. The following tables summarize the in vitro activity of imipenem/relebactam against Enterobacterales and Pseudomonas aeruginosa harboring different classes of β-lactamases.

Table 1: Comparative In Vitro Activity of Imipenem/Relebactam against Enterobacterales Isolates with Characterized β-Lactamases

Bacterial Species/Groupβ-Lactamase Class & TypeImipenem MIC₅₀ (µg/mL)Imipenem/Relebactam MIC₅₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)Imipenem/Relebactam MIC₉₀ (µg/mL)Imipenem/Relebactam Susceptibility (%)
K. pneumoniae (KPC-producing)Class A (KPC-3)-0.25[1][2]-1[1][2]>97[1][2]
Enterobacterales (KPC-producing)Class A (KPC)-≤0.5[3]-≤2[3]100[3]
Enterobacterales (AmpC-producing)Class C (AmpC)----Highly Active[4]
Enterobacterales (OXA-48-producing)Class D (OXA-48)2[5][6]2[5][6]4[5][6]4[5][6]Low/Variable[7][8]
Carbapenem-Resistant Enterobacterales (CRE, non-carbapenemase producing)Primarily Class A (ESBL) & Class C (AmpC) with porin loss45.1% Susceptible81.0% Susceptible--81.0[9]

Note: this compound concentration is fixed at 4 µg/mL in combination testing.

Table 2: Comparative In Vitro Activity of Imipenem/Relebactam against Pseudomonas aeruginosa

Isolate Phenotype/GenotypePredominant Resistance Mechanism(s)Imipenem MIC₅₀ (µg/mL)Imipenem/Relebactam MIC₅₀ (µg/mL)Imipenem MIC₉₀ (µg/mL)Imipenem/Relebactam MIC₉₀ (µg/mL)Imipenem/Relebactam Susceptibility (%)
All Clinical IsolatesVarious20.5[10]81[10]97.3[10][11]
Imipenem-Resistant IsolatesOprD loss, AmpC/efflux upregulation----80.5[10]
ESBL-producingClass A (VEB, etc.) with OprD loss--MICs often 4-16MICs often 4-16 (4-8 fold reduction)Generally insufficient to restore susceptibility[12]
KPC-producingClass A (KPC)----Strong potentiation observed[12]

Table 3: Inhibitory Potency of this compound against Purified Class A β-Lactamases

EnzymeThis compound IC₅₀ (nM)Avibactam IC₅₀ (nM)
CTX-M-154003.4[13]
L247015[13]
KPC-223010[13]

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of inhibitor required to reduce the rate of substrate hydrolysis by 50%.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are descriptions of the key assays used to evaluate the potency of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology (Broth Microdilution):

  • Preparation of Materials:

    • Mueller-Hinton Broth (MHB), adjusted for cation concentration as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • 96-well microtiter plates.

    • Imipenem and this compound stock solutions. For combination testing, this compound is maintained at a fixed concentration (typically 4 µg/mL).

    • Bacterial isolates are cultured on appropriate agar (B569324) plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Assay Procedure:

    • Serial two-fold dilutions of imipenem are prepared in MHB directly in the microtiter plates. For imipenem/relebactam testing, the diluent broth contains a constant concentration of this compound (4 µg/mL).

    • Each well is inoculated with the standardized bacterial suspension.

    • Positive (no antibiotic) and negative (no bacteria) growth control wells are included.

    • Plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints from bodies like the CLSI or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Enzyme Inhibition Kinetics

Objective: To quantify the inhibitory potency of this compound against purified β-lactamase enzymes.

Methodology (Spectrophotometric Assay):

  • Enzyme and Reagent Preparation:

    • Purified β-lactamase enzymes (e.g., KPC-2, AmpC) are obtained through protein expression and purification techniques.

    • A chromogenic substrate, such as nitrocefin (B1678963), is used. Hydrolysis of nitrocefin by the β-lactamase results in a color change that can be measured spectrophotometrically.

    • Serial dilutions of this compound are prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

  • IC₅₀ Determination:

    • The enzyme is pre-incubated with varying concentrations of this compound for a defined period.

    • The reaction is initiated by the addition of nitrocefin.

    • The rate of nitrocefin hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

    • The rate of hydrolysis at each this compound concentration is compared to the uninhibited control.

    • The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • Determination of Kinetic Parameters (k₂/K and k_off):

    • More detailed kinetic studies can determine the second-order acylation rate constant (k₂/K), which measures the efficiency of enzyme inactivation, and the off-rate constant (k_off), which quantifies the stability of the inhibitor-enzyme complex. These are often determined through progress-curve analysis or mass spectrometry. For KPC-2, this compound demonstrates a slow off-rate, indicating the formation of a stable acyl-enzyme complex.[3]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

G Mechanism of this compound Inhibition cluster_0 Reversible Covalent Inhibition E_SBL Serine β-Lactamase (Active Enzyme) E_REL_noncov Non-covalent Complex E_SBL->E_REL_noncov Binding E_REL_cov Covalent Acyl-Enzyme (Inactive) E_REL_noncov->E_REL_cov Acylation (Ring Opening) E_REL_cov->E_SBL Deacylation (Slow, Ring Reformation) REL This compound REL->E_REL_noncov

Caption: this compound's mechanism of reversible covalent inhibition of serine β-lactamases.

G Experimental Workflow for In Vitro Susceptibility Testing cluster_workflow Broth Microdilution MIC Assay start Isolate Bacterial Strain prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Imipenem +/- this compound in 96-well Plates prep_plates->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S/I/R) using Breakpoints read_mic->interpret

Caption: A generalized workflow for determining Minimum Inhibitory Concentrations (MICs).

References

Navigating the Landscape of Resistance: A Comparative Analysis of Relebactam and Other β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of the cross-resistance profiles of relebactam (B560040), a novel β-lactamase inhibitor, with other commercially available inhibitors, supported by experimental data and detailed methodologies.

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat, necessitating the development of new therapeutic agents. This compound, in combination with imipenem (B608078), offers a promising treatment option, particularly against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa. However, the potential for cross-resistance with other β-lactam/β-lactamase inhibitor combinations, such as ceftazidime/avibactam (B1665839) and meropenem/vaborbactam, is a critical consideration for effective clinical use and future drug development.

In Vitro Susceptibility: A Comparative Overview

The addition of this compound to imipenem has been shown to restore its activity against a significant number of carbapenem-resistant isolates. Surveillance studies have demonstrated that imipenem/relebactam is effective against more than 90% of P. aeruginosa and non-Morganellaceae Enterobacterales isolates.[1] Specifically, this compound significantly lowers the minimum inhibitory concentration (MIC) of imipenem against KPC-producing Enterobacterales.[1]

However, resistance to imipenem/relebactam has been observed, primarily in isolates that produce metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases.[1][2] Alterations in porin channels, combined with the overexpression of carbapenemase enzymes, can also contribute to resistance.[1]

The following tables summarize the comparative in vitro activities of imipenem/relebactam, ceftazidime/avibactam, and meropenem/vaborbactam against key resistant pathogens.

Table 1: Comparative In Vitro Activity of β-Lactam/β-Lactamase Inhibitor Combinations against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

Antibiotic CombinationSusceptibility Rate (%)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Imipenem/Relebactam95.8--
Ceftazidime/Avibactam93.8--
Meropenem/Vaborbactam93.8--

Table 2: Comparative In Vitro Activity of β-Lactam/β-Lactamase Inhibitor Combinations against Carbapenem-Resistant Pseudomonas aeruginosa (CRPA)

Antibiotic CombinationSusceptibility Rate (%)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Imipenem/Relebactam91.7--
Ceftazidime/Avibactam79.2--
Meropenem/VaborbactamLow--

Mechanisms of Cross-Resistance

Cross-resistance between different β-lactam/β-lactamase inhibitor combinations is a complex phenomenon and is not always predictable. While avibactam and this compound are both diazabicyclooctane inhibitors, differences in their partner β-lactams (ceftazidime vs. imipenem) and the specific resistance mechanisms of the bacteria can lead to divergent susceptibility profiles. For instance, some mutations in the blaKPC gene that confer resistance to ceftazidime/avibactam may not impact the susceptibility to imipenem/relebactam. Conversely, resistance to imipenem/relebactam can emerge in isolates that are susceptible to ceftazidime/avibactam.

A study on carbapenem-resistant P. aeruginosa revealed that strains can develop high-level resistance to ceftazidime/avibactam and cross-resistance to either ceftolozane/tazobactam or imipenem/relebactam through different evolutionary pathways. In one lineage, overexpression of the intrinsic AmpC β-lactamase was a key factor for ceftazidime/avibactam resistance. In another, a mutation in the mexB gene, which is part of an efflux pump system, was associated with resistance to both ceftazidime/avibactam and imipenem/relebactam.

The addition of this compound has been shown to delay the in vitro development of resistance to imipenem and may limit the emergence of cross-resistance to other β-lactam antibiotics. In one study, P. aeruginosa isolates acquired resistance to imipenem in an average of 6 days, whereas resistance to imipenem/relebactam took an average of 12 days to develop.

cluster_mechanisms Mechanisms of Resistance to Imipenem/Relebactam cluster_cross_resistance Cross-Resistance Scenarios MBLs Metallo-β-lactamase (e.g., NDM, VIM) Resistance Imipenem/Relebactam Resistance MBLs->Resistance This compound ineffective OXA OXA-type Carbapenemase (e.g., OXA-48) OXA->Resistance This compound ineffective Porin_KPC Porin Loss (OmpK35/36) + KPC Overexpression Porin_KPC->Resistance Reduced uptake + Hydrolysis GES Inhibitor-Resistant GES enzymes GES->Resistance Poor inhibition by This compound CZA_R_IR_S CZA-Resistant I/R-Susceptible IR_R_CZA_S I/R-Resistant CZA-Susceptible KPC mutation KPC mutation KPC mutation->CZA_R_IR_S Efflux pump mutation Efflux pump mutation Efflux pump mutation->IR_R_CZA_S Porin mutation Porin mutation Porin mutation->IR_R_CZA_S

Key mechanisms of bacterial resistance to imipenem/relebactam and potential for cross-resistance.

Experimental Protocols

The data presented in this guide are based on standard antimicrobial susceptibility testing methods. The following provides a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

1. Bacterial Strains and Inoculum Preparation:

  • Clinically relevant bacterial isolates, including carbapenem-resistant Enterobacterales and P. aeruginosa, are used.

  • Isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.

  • A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Antimicrobial Agents and Plate Preparation:

  • Imipenem/relebactam, ceftazidime/avibactam, meropenem/vaborbactam, and other comparator agents are obtained in powder form.

  • Stock solutions are prepared according to the manufacturer's instructions.

  • Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The concentration of the β-lactamase inhibitor is typically kept constant (e.g., 4 µg/mL for this compound and avibactam, 8 µg/mL for vaborbactam).

3. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well of the microtiter plate.

  • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. MIC Determination:

  • Following incubation, the plates are visually inspected for bacterial growth.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

5. Molecular Characterization (Optional but Recommended):

  • Isolates exhibiting resistance are subjected to further analysis to identify the underlying resistance mechanisms.

  • This can include polymerase chain reaction (PCR) to detect specific resistance genes (e.g., blaKPC, blaNDM, blaOXA-48) or whole-genome sequencing (WGS) for a more comprehensive analysis of resistance determinants, including porin gene mutations and efflux pump alterations.

cluster_molecular If Resistant start Start: Isolate Selection culture Bacterial Culture (18-24h, 35-37°C) start->culture inoculum Inoculum Preparation (0.5 McFarland) culture->inoculum inoculation Inoculation of Microtiter Plates inoculum->inoculation dilution Serial Dilution of Antimicrobial Agents dilution->inoculation incubation Incubation (16-20h, 35-37°C) inoculation->incubation read_mic MIC Determination (Visual Inspection) incubation->read_mic end End: Susceptibility Profile read_mic->end pcr PCR for Resistance Genes read_mic->pcr Resistant Isolate wgs Whole-Genome Sequencing read_mic->wgs

Workflow for in vitro antimicrobial susceptibility testing and resistance mechanism characterization.

References

Safety Operating Guide

Proper Disposal of Relebactam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Relebactam, a beta-lactamase inhibitor, is crucial for ensuring environmental safety and maintaining regulatory compliance. Researchers, scientists, and drug development professionals must adhere to established procedures for handling and disposing of this pharmaceutical compound to prevent its release into the environment and to comply with hazardous waste regulations. This guide provides a procedural, step-by-step overview of the recommended disposal practices for this compound.

Core Disposal Procedures

The primary methods for the disposal of this compound involve either incineration or the use of a licensed hazardous material disposal company.[1] A critical aspect of these procedures is the prevention of this compound from entering waterways; therefore, it must not be discharged into drains, water courses, or onto the ground.[1][2] All disposal activities must be conducted in accordance with federal, state, and local regulations.[1][2]

Step-by-Step Disposal Guidance:

  • Segregation: The first step is to isolate waste containing this compound from other laboratory waste streams to ensure it is handled appropriately.

  • Containment: Any excess, expired, or contaminated this compound should be placed in a suitable, sealed container to prevent accidental release.

  • Professional Disposal: There are two main options for the final disposal of the contained this compound waste:

    • Incineration: The product may be burned in a designated incinerator that is equipped with an afterburner and a scrubber to manage emissions.

    • Hazardous Waste Contractor: The contained material can be offered to a licensed hazardous material disposal company for proper handling and disposal.

  • Contaminated Packaging: Any packaging that has been in direct contact with this compound must be disposed of in the same manner as the product itself.

  • Formulations: For pharmaceutical formulations that include this compound, such as those combined with Imipenem and Cilastatin, the entire contents and the container should be sent to an approved waste disposal plant.

Regulatory Framework

In the United States, the disposal of pharmaceutical waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is essential to determine if the pharmaceutical waste is classified as hazardous to ensure it is managed correctly. Additionally, some states may have more stringent regulations than federal laws.

Data Presentation and Experimental Protocols

Quantitative Data: Specific quantitative data, such as concentration limits for disposal or other numerical thresholds for this compound, are not specified in the available safety and disposal literature. The guidance is qualitative, emphasizing complete containment and destruction through approved methods.

Experimental Protocols: Detailed experimental protocols for the disposal of this compound are not publicly available. Standard procedure relies on the guidelines provided in the Safety Data Sheets (SDS) and adherence to hazardous waste regulations. Methodologies for incineration or handling by licensed disposal companies are proprietary to the operating facilities and are not detailed in product information.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated segregate Step 1: Segregate this compound Waste start->segregate contain Step 2: Place in Sealed Container segregate->contain is_formulation Is it a formulation (e.g., with Imipenem/Cilastatin)? contain->is_formulation dispose_formulation Dispose of Contents & Container at Approved Plant is_formulation->dispose_formulation Yes choose_disposal Step 3: Choose Disposal Method is_formulation->choose_disposal No dispose_packaging Dispose of Contaminated Packaging via Same Route dispose_formulation->dispose_packaging incinerate Incinerate in an Approved Facility choose_disposal->incinerate Option 1 contractor Engage Licensed Hazardous Waste Contractor choose_disposal->contractor Option 2 incinerate->dispose_packaging contractor->dispose_packaging end_point End: Compliant Disposal dispose_packaging->end_point

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Relebactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Relebactam is paramount. This guide provides essential, step-by-step safety and logistical information, from personal protective equipment (PPE) to disposal protocols, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended.[1][2][3]

Eye and Face Protection:

  • Wear safety glasses with side shields or tightly fitting safety goggles.[1][2][3][4]

  • If there is a potential for direct contact with dust, mists, or aerosols, a face shield or other full-face protection should be worn.[1][2]

Skin Protection:

  • Gloves: Chemical-resistant gloves are required.[1][2] Always inspect gloves prior to use and wash and dry hands after handling.[4]

  • Clothing: A work uniform or laboratory coat is necessary.[1][2] For more extensive handling, impervious or fire/flame-resistant clothing may be appropriate.[3][4]

Respiratory Protection:

  • Work should be conducted in a well-ventilated area, such as a laboratory fume hood.[4]

  • If adequate local exhaust ventilation is not available or if an exposure assessment indicates that levels are outside the recommended guidelines, respiratory protection is required.[1] A NIOSH/MSHA-approved respirator should be used in these situations.[2]

Occupational Exposure Limits

The following table summarizes the occupational exposure limit for this compound.

ComponentTypeValueSource
This compoundTWA0.3 mg/m³ (OEB 2)[1][2]

TWA (Time-Weighted Average), OEB (Occupational Exposure Band)

Procedural Guidance for Handling and Safety

Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.

Engineering Controls:

  • Utilize engineering controls to minimize exposure to the compound.[1][2]

  • Ensure that eye flushing systems and safety showers are readily accessible and close to the workstation.[1][2]

  • For powdered forms, provide adequate precautions against static electricity, such as electrical grounding and bonding.[1][5][6]

Safe Handling Practices:

  • Preparation: Before handling, obtain, read, and follow all safety instructions.[1]

  • Avoid Contact: Do not breathe dust, swallow, or get the substance in your eyes.[1][5] Avoid prolonged or repeated contact with skin.[1][5]

  • Minimize Dust: Minimize the generation and accumulation of dust.[1][6] Keep the container tightly closed when not in use.[1][4]

  • Hygiene: Wash hands and skin thoroughly after handling.[1][3][5] Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Spill Management: In case of a spill, avoid generating dust.[4] Sweep or vacuum the spillage and collect it in a suitable container for disposal.[4]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

Waste Segregation and Containment:

  • Isolate this compound waste from other laboratory waste.[7]

  • Place excess, expired, or contaminated this compound in a sealed, suitable container.[7]

Disposal Methods:

  • The primary recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[4][7]

  • Alternatively, offer the contained material to a licensed hazardous material disposal company.[4][7]

  • Dispose of contents and containers at an approved waste disposal plant.[1][2]

Environmental Precautions:

  • Prevent this compound from entering drains, water courses, or the ground.[4][7]

  • All disposal activities must comply with federal, state, and local regulations.[7]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) prep2 Assemble Required PPE prep1->prep2 prep3 Verify Engineering Controls (Fume Hood, Eyewash) prep2->prep3 handle1 Weigh/Handle this compound in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Minimize Dust Generation handle1->handle2 handle3 Avoid Contact with Skin and Eyes handle2->handle3 post1 Clean Work Area handle3->post1 Handling Complete post2 Decontaminate or Dispose of PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate this compound Waste post3->disp1 Initiate Disposal disp2 Contain in a Labeled, Sealed Container disp1->disp2 disp3 Dispose via Incineration or Licensed Contractor disp2->disp3

Caption: Logical workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。